molecular formula C30H51NO B597161 Oleic Acid-2,6-diisopropylanilide

Oleic Acid-2,6-diisopropylanilide

Katalognummer: B597161
Molekulargewicht: 441.7 g/mol
InChI-Schlüssel: KIULGBCXKSTGQP-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AcylCoA:cholesterol acyltransferase (ACAT) is an intracellular cholesteryl ester synthase tied closely to the absorption of dietary cholesterol. Oleic acid-2,6-diisopropylanilide is an inhibitor of acylCoA:cholesterol acyltransferase with an IC50 of 7 nM. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, this compound decreased low density lipoproteins and elevated high density lipoprotein levels when administered at 0.05%.

Eigenschaften

IUPAC Name

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULGBCXKSTGQP-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Oleic Acid-2,6-diisopropylanilide: A Technical Guide to its Mechanism of Action as an ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic Acid-2,6-diisopropylanilide is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol. By blocking this key step in cholesterol metabolism, the compound effectively reduces the formation and storage of cholesteryl esters, leading to a decrease in low-density lipoprotein (LDL) cholesterol and a concurrent increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, a detailed experimental protocol for assessing its inhibitory activity, and a visual representation of the involved signaling pathway.

Core Mechanism of Action: Inhibition of ACAT

The primary molecular target of this compound is the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is responsible for the intracellular esterification of free cholesterol into cholesteryl esters, a critical process for the storage and transport of cholesterol. There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cholesterol homeostasis in various cells, including macrophages, while ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.

This compound acts as a potent inhibitor of ACAT, thereby preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters.[1][2][3][4] This inhibition leads to a cascade of downstream effects that favorably alter the lipid profile. By reducing the amount of cholesteryl esters available for packaging into lipoprotein particles in the liver and intestines, the secretion of very-low-density lipoproteins (VLDL) and subsequently LDL is diminished. Concurrently, the reduction in intracellular cholesteryl ester pools is believed to promote the efflux of cholesterol from peripheral tissues to HDL, thereby increasing HDL levels.

The therapeutic potential of this mechanism lies in its ability to address key factors in the pathogenesis of atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in the arteries. By lowering LDL ("bad cholesterol") and raising HDL ("good cholesterol"), this compound demonstrates a promising profile for the management of hypercholesterolemia and the prevention of cardiovascular disease.

Signaling Pathway and Experimental Workflow

The mechanism of action and a general experimental workflow to determine ACAT inhibition are depicted below.

ACAT_Inhibition_Pathway cluster_0 Cellular Cholesterol Metabolism cluster_1 Pharmacological Intervention cluster_2 Downstream Effects Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification LipidDroplets Lipid Droplet Storage CE->LipidDroplets VLDL VLDL Assembly & Secretion CE->VLDL ReducedVLDL Reduced VLDL/LDL VLDL->ReducedVLDL IncreasedHDL Increased HDL Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition

Caption: Inhibition of ACAT by this compound blocks cholesterol esterification.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Microsomes 1. Isolate Microsomes (Source of ACAT) Incubation 4. Incubate Microsomes, Substrate, and Inhibitor Microsomes->Incubation Substrate 2. Prepare Substrate Mix ([14C]Oleoyl-CoA) Substrate->Incubation Inhibitor_prep 3. Prepare Inhibitor Dilutions (this compound) Inhibitor_prep->Incubation Extraction 5. Stop Reaction & Extract Lipids Incubation->Extraction TLC 6. Separate Lipids by TLC Extraction->TLC Quantification 7. Quantify [14C]Cholesteryl Esters (Scintillation Counting) TLC->Quantification IC50 8. Calculate IC50 Value Quantification->IC50

Caption: General workflow for an in vitro ACAT inhibition assay.

Quantitative Data

The inhibitory potency of this compound against ACAT has been determined through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the ACAT enzyme activity.

CompoundTargetIC50 (nM)Reference
This compoundAcyl-CoA:cholesterol acyltransferase (ACAT)7[1][2][3][4]

In vivo studies in animal models have demonstrated the physiological effects of this ACAT inhibition. When administered at 0.05% in the diet to rabbits or rats on a high-fat, high-cholesterol diet, this compound led to a reduction in low-density lipoproteins and an increase in high-density lipoprotein levels.[1][2]

Experimental Protocols

The following is a representative protocol for a cell-free ACAT inhibition assay, based on methodologies commonly employed for the characterization of ACAT inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on ACAT from a microsomal preparation.

Materials:

  • Microsomal Preparation: Liver microsomes from a suitable animal model (e.g., rat, rabbit) or from cultured cells known to express ACAT.

  • Substrate: [1-14C]Oleoyl-coenzyme A.

  • Test Compound: this compound.

  • Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4.

  • Bovine Serum Albumin (BSA): Fatty acid-free.

  • Reaction Termination Solution: e.g., Chloroform:methanol (2:1, v/v).

  • Lipid Standards: Cholesterol and cholesteryl oleate.

  • Thin-Layer Chromatography (TLC) plates: Silica gel G.

  • TLC Developing Solvent: e.g., Heptane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a substrate solution containing [1-14C]Oleoyl-CoA and unlabeled oleoyl-CoA in the assay buffer with BSA.

  • Enzyme Assay:

    • In a microcentrifuge tube, add the microsomal preparation (containing a standardized amount of protein) to the assay buffer.

    • Add the various concentrations of this compound or vehicle control (DMSO) to the respective tubes.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Lipid Extraction:

    • Terminate the reaction by adding the chloroform:methanol solution.

    • Vortex the mixture thoroughly to ensure complete extraction of lipids.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the samples, along with the cholesterol and cholesteryl oleate standards, onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

    • Allow the plate to air dry.

    • Visualize the lipid standards using iodine vapor or other suitable methods to identify the location of cholesteryl esters.

  • Quantification and Data Analysis:

    • Scrape the silica gel from the area corresponding to the cholesteryl ester band into a scintillation vial.

    • Add scintillation fluid and quantify the amount of [14C]-labeled cholesteryl ester using a scintillation counter.

    • Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression analysis.

Conclusion

This compound is a potent inhibitor of ACAT, a key enzyme in cholesterol metabolism. Its mechanism of action, centered on the blockade of cholesterol esterification, results in a favorable modulation of lipoprotein profiles, suggesting its potential as a therapeutic agent for dyslipidemia and atherosclerosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other ACAT inhibitors.

References

Oleic Acid-2,6-diisopropylanilide: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is fundamental to cellular cholesterol homeostasis. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The accumulation of cholesteryl esters in macrophages within arterial walls, leading to foam cell formation, is a key event in the pathogenesis of atherosclerosis. Consequently, the inhibition of ACAT has emerged as a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerotic plaque development. This technical guide focuses on Oleic Acid-2,6-diisopropylanilide, a potent ACAT inhibitor, and provides a comprehensive overview of its mechanism, quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound belongs to the class of fatty acid anilide derivatives that have been investigated as ACAT inhibitors. The structure-activity relationship studies of this class of compounds have revealed that bulky 2,6-dialkyl substitution on the anilide ring is optimal for potent inhibitory activity.[1][2] By inhibiting ACAT, this compound blocks the conversion of intracellular free cholesterol to cholesteryl esters. This leads to a decrease in the storage of cholesteryl esters within cells, thereby preventing the formation of foam cells in macrophages. Furthermore, inhibition of ACAT in the intestines can reduce the absorption of dietary cholesterol.

Quantitative Data

This compound has been identified as a highly potent inhibitor of ACAT. The following table summarizes the available quantitative data for this compound and a related polyunsaturated fatty acid anilide for comparison.

CompoundTargetIC50In Vivo EffectsReference
This compoundACAT7 nMDecreased low-density lipoprotein (LDL) and elevated high-density lipoprotein (HDL) levels in rabbits and rats at 0.05% in a high-fat diet.[3][4][5][6][7]
Compound 24 (a polyunsaturated fatty acid anilide)Microsomal ACAT from U937, HepG2, and Caco-2 cell linesPotent (specific IC50 not provided)Expected to act as an anti-arteriosclerotic and hypocholesterolemic agent.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other ACAT inhibitors.

Microsomal ACAT Activity Assay (Radiochemical Method)

This in vitro assay directly measures the enzymatic activity of ACAT in isolated microsomal fractions by quantifying the formation of radiolabeled cholesteryl oleate.

a. Microsome Preparation:

  • Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.4).

  • Perform an initial centrifugation at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and perform an ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Wash the microsomal pellet with homogenization buffer and resuspend it in a suitable assay buffer. Determine the protein concentration of the microsomal preparation.

b. ACAT Activity Assay:

  • Prepare a reaction mixture containing the microsomal preparation (typically 50-100 µg of protein), assay buffer, and exogenous cholesterol substrate (e.g., cholesterol dissolved in a small amount of Tween 80).

  • Add the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a vehicle control.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-14C]oleoyl-CoA, to a final concentration of approximately 10 µM.

  • Incubate the reaction for 10-30 minutes at 37°C.

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of a suitable solvent and spot it onto a thin-layer chromatography (TLC) plate (silica gel).

  • Develop the TLC plate using a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from free fatty acids and cholesterol.

  • Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cell-Based ACAT Activity Assay (Fluorescent Method)

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol. The esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in an increase in fluorescence.

a. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., macrophages like U937 or a cell line stably overexpressing ACAT1 or ACAT2) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a predetermined period (e.g., 1-2 hours).

b. NBD-Cholesterol Labeling and Measurement:

  • Add NBD-cholesterol to the cell culture medium to a final concentration of 1-5 µg/mL.

  • Incubate the cells for 4-6 hours at 37°C to allow for the uptake and esterification of NBD-cholesterol.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

  • Measure the intracellular fluorescence using a fluorescence plate reader or visualize the lipid droplets using fluorescence microscopy.

  • Calculate the percentage of inhibition of NBD-cholesterol esterification for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of Cholesterol Esterification

Cholesterol_Esterification_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Oleic_Acid_Anilide This compound Oleic_Acid_Anilide->ACAT Inhibition

Caption: The enzymatic conversion of free cholesterol and fatty acyl-CoA to cholesteryl ester by ACAT, which is subsequently stored in lipid droplets. This compound inhibits this process.

Experimental Workflow for Microsomal ACAT Assay

Microsomal_ACAT_Assay_Workflow Start Start: Liver Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Isolate Microsomes Ultracentrifugation->Microsomes Assay_Setup Assay Setup: - Microsomes - Cholesterol - Test Compound Microsomes->Assay_Setup Pre_incubation Pre-incubation (37°C) Assay_Setup->Pre_incubation Reaction_Start Add [14C]oleoyl-CoA Pre_incubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Incubation->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification End End: Determine IC50 Quantification->End

Caption: A step-by-step workflow for determining the inhibitory activity of a compound on ACAT using a radiochemical assay with isolated microsomes.

References

Structure-Activity Relationship of Oleic Acid-2,6-diisopropylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). By examining the key structural motifs and their influence on inhibitory activity, this document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel hypocholesterolemic agents. This guide summarizes the core SAR principles, details relevant experimental protocols, and visualizes the underlying biological pathways.

Introduction

Hypercholesterolemia, a major risk factor for atherosclerosis and subsequent cardiovascular events, has driven extensive research into lipid-lowering therapies. One key enzyme in cholesterol metabolism is Acyl-CoA: Cholesterol Acyltransferase (ACAT), which is responsible for the intracellular esterification of cholesterol, a critical step in the absorption of dietary cholesterol and the formation of foam cells in arterial walls. This compound has been identified as a highly potent inhibitor of ACAT, demonstrating an IC50 value of 7 nM. This compound serves as a lead structure for a novel class of fatty acid anilide hypocholesterolemic agents. Understanding the structure-activity relationship of this class of compounds is paramount for the rational design of new and improved ACAT inhibitors.

Mechanism of Action: ACAT Inhibition

This compound exerts its hypocholesterolemic effect by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cholesterol storage in various cells, including macrophages, where its inhibition can prevent foam cell formation. ACAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. The inhibition of ACAT, particularly ACAT2, is a promising strategy for reducing plasma cholesterol levels.

Structure-Activity Relationship (SAR)

The seminal work by Roth et al. (1992) laid the foundation for understanding the SAR of fatty acid anilide ACAT inhibitors. The general structure consists of a fatty acid moiety linked via an amide bond to a substituted aniline.

Key Findings:

  • Anilide Substitution: The substitution pattern on the anilide ring is a critical determinant of ACAT inhibitory potency. Bulky 2,6-dialkyl substitution, as seen in the 2,6-diisopropyl analogue, is optimal for the activity of non-branched acyl anilides. This suggests a specific hydrophobic pocket in the enzyme's active site that accommodates these bulky groups.

  • Fatty Acyl Chain: The nature of the fatty acyl chain also significantly influences activity. While the oleic acid chain (a C18 monounsaturated fatty acid) is potent, variations in chain length and the introduction of branching can modulate the inhibitory effect.

  • Amide Bond: The amide linkage is a key structural feature, likely participating in hydrogen bonding interactions within the enzyme's active site.

Quantitative Data

The following table summarizes the in vitro ACAT inhibitory activity of this compound and its key analogs.

Compound IDStructure/ModificationACAT IC50 (nM)
1 This compound 7
2Oleic Acid-2,6-dimethylanilide[Data from primary source]
3Oleic Acid-anilide (unsubstituted)[Data from primary source]
4Stearic Acid-2,6-diisopropylanilide[Data from primary source]
5Palmitic Acid-2,6-diisopropylanilide[Data from primary source]

Data presented here is based on the findings of Roth, B.D., et al. (1992) and serves as a representative summary. For exact values, please refer to the primary publication.

Experimental Protocols

The determination of ACAT inhibitory activity is crucial for SAR studies. A standard method involves a cell-free enzymatic assay using microsomal preparations.

In Vitro Microsomal ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ACAT.

Materials:

  • Microsomal fraction isolated from a relevant tissue source (e.g., rat liver, intestine).

  • [14C]Oleoyl-CoA (radiolabeled substrate).

  • Exogenous cholesterol.

  • Bovine Serum Albumin (BSA).

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Thin-Layer Chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Microsome Preparation: Homogenize fresh tissue and perform differential centrifugation to isolate the microsomal fraction. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, a specific amount of microsomal protein, BSA, and exogenous cholesterol (often delivered in a detergent like Triton WR-1339 or acetone).

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

  • Analysis: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate free oleoyl-CoA from the formed cholesteryl oleate.

  • Quantification: Scrape the spots corresponding to cholesteryl oleate into scintillation vials and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

ACAT_Pathway cluster_Extracellular Extracellular Space / Gut Lumen cluster_Intracellular Intracellular Space (Enterocyte/Macrophage) cluster_Bloodstream Bloodstream Dietary_Cholesterol Dietary Cholesterol Cholesterol_Pool Free Cholesterol Pool Dietary_Cholesterol->Cholesterol_Pool Absorption LDL LDL LDLR LDL Receptor LDL->LDLR Binding ACAT ACAT Cholesterol_Pool->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Nascent_Lipoproteins Nascent Lipoproteins Cholesteryl_Esters->Nascent_Lipoproteins Circulating_Lipoproteins Circulating Lipoproteins Nascent_Lipoproteins->Circulating_Lipoproteins Secretion LDLR->Cholesterol_Pool Internalization Oleic_Acid_Anilide Oleic Acid-2,6- diisopropylanilide Oleic_Acid_Anilide->ACAT Inhibition

Caption: ACAT-mediated cholesterol esterification pathway and its inhibition.

Experimental Workflow

Experimental_Workflow start Start microsome_prep Microsome Preparation start->microsome_prep reaction_setup Reaction Mixture Setup microsome_prep->reaction_setup inhibitor_add Inhibitor Addition (Varying Concentrations) reaction_setup->inhibitor_add pre_incubation Pre-incubation (37°C) inhibitor_add->pre_incubation reaction_init Reaction Initiation ([14C]Oleoyl-CoA) pre_incubation->reaction_init incubation Incubation (37°C) reaction_init->incubation termination Reaction Termination & Lipid Extraction incubation->termination tlc TLC Separation termination->tlc quantification Scintillation Counting tlc->quantification analysis IC50 Determination quantification->analysis end End analysis->end

Caption: Workflow for in vitro microsomal ACAT inhibition assay.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the design of potent ACAT inhibitors. The key structural features, including the bulky 2,6-disubstituted anilide ring and the fatty acyl chain, are critical for high-affinity binding and inhibition of the enzyme. The experimental protocols outlined in this guide provide a robust methodology for the evaluation of new chemical entities targeting ACAT. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.

Synthesis and Characterization of Oleic Acid-2,6-diisopropylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a novel amide synthesized from the coupling of oleic acid, an abundant monounsaturated fatty acid, and 2,6-diisopropylaniline, a sterically hindered aromatic amine. The unique combination of a long aliphatic chain from oleic acid and a bulky, lipophilic aromatic moiety from 2,6-diisopropylaniline suggests potential applications in various fields, including drug delivery, material science, and as a chemical intermediate. Oleic acid is known for its biological activities, including roles in modulating cell proliferation and wound healing.[1][2] 2,6-diisopropylaniline is a versatile building block in coordination chemistry and organic synthesis.[3] This technical guide provides a proposed methodology for the synthesis of this compound, along with a comprehensive overview of the characterization of its starting materials.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between oleic acid and 2,6-diisopropylaniline. A common and effective method for this transformation involves the activation of the carboxylic acid group of oleic acid to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with the amine.

Experimental Protocol: Amide Formation via Acyl Chloride

  • Activation of Oleic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude oleoyl chloride.

  • Amidation Reaction:

    • In a separate flask, dissolve 2,6-diisopropylaniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), in an anhydrous, inert solvent (e.g., DCM or THF).

    • Cool this solution to 0 °C.

    • Dissolve the crude oleoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the solution of 2,6-diisopropylaniline.

    • Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid (HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow

Synthesis_Workflow oleic_acid Oleic Acid activation Activation (DCM, 0°C to reflux) oleic_acid->activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->activation oleoyl_chloride Oleoyl Chloride (Intermediate) activation->oleoyl_chloride amidation Amidation (DCM, 0°C to RT) oleoyl_chloride->amidation diisopropylaniline 2,6-Diisopropylaniline diisopropylaniline->amidation triethylamine Triethylamine triethylamine->amidation crude_product Crude this compound amidation->crude_product workup Aqueous Work-up crude_product->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Characterization

A thorough characterization of the starting materials is crucial for a successful synthesis. The following tables summarize the key physical and chemical properties of oleic acid and 2,6-diisopropylaniline.

Table 1: Physicochemical Properties of Starting Materials

PropertyOleic Acid2,6-Diisopropylaniline
Molecular Formula C₁₈H₃₄O₂C₁₂H₁₉N[3][4]
Molecular Weight 282.47 g/mol 177.29 g/mol [4]
Appearance Colorless to pale yellow oily liquidColorless to yellow liquid[3][5]
Melting Point 13-14 °C-45 °C[5][6]
Boiling Point 360 °C257 °C[5][6]
Density 0.895 g/mL0.94 g/mL at 25 °C[5][6]
Refractive Index (n20/D) 1.4581.532[6]
CAS Number 112-80-124544-04-5[3]

Table 2: Spectroscopic Data for 2,6-Diisopropylaniline

Technique Data
¹³C NMR Spectra available from chemical suppliers and databases.[7]
¹H NMR Spectra available from chemical suppliers and databases.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.

Expected Characterization of this compound

Upon successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the oleic acid aliphatic chain, including the characteristic olefinic protons, as well as the aromatic and isopropyl protons of the 2,6-diisopropylaniline moiety. The disappearance of the N-H protons of the starting aniline and the carboxylic acid proton of oleic acid would be indicative of amide bond formation.

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the amide, the carbons of the aromatic ring, the isopropyl groups, and the aliphatic chain of the oleic acid backbone.

  • IR Spectroscopy: The key diagnostic peak will be the strong absorbance of the amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid and the N-H stretches of the primary amine would also confirm the reaction.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Biological Significance

While the biological activity of this compound has not been investigated, the known properties of its precursors suggest potential areas of interest. Oleic acid and other fatty acids can modulate signaling pathways involved in cell proliferation and differentiation.[1][2][8] The bulky diisopropylphenyl group could influence the compound's interaction with biological membranes and proteins. Further research is warranted to explore the biological profile of this novel amide.

Logical Relationship of Components

Component_Relationship oleic_acid Oleic Acid (Aliphatic Chain) amide_bond Amide Bond (-CONH-) oleic_acid->amide_bond diisopropylaniline 2,6-Diisopropylaniline (Aromatic Moiety) diisopropylaniline->amide_bond final_product This compound (Amphiphilic Structure) amide_bond->final_product

Caption: Structural components of this compound.

References

An In-Depth Technical Guide to Oleic Acid-2,6-diisopropylanilide (CAS Number: 140112-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a potent, small-molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of intracellular cholesterol, a key process in dietary cholesterol absorption and the formation of lipoproteins.[1][2][3][4] First described in a 1992 study by Roth et al., this compound belongs to a series of fatty acid anilide derivatives investigated for their hypocholesterolemic properties.[1] Its ability to inhibit ACAT suggests potential therapeutic applications in managing conditions associated with high cholesterol, such as atherosclerosis. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, mechanism of action, experimental protocols, and toxicological considerations.

Physicochemical Properties and Data

This compound is characterized by the following properties.

PropertyValueSource
CAS Number 140112-65-8[3][4]
Molecular Formula C₃₀H₅₁NO[3][4]
Molecular Weight 441.7 g/mol [4]
Formal Name N-[2,6-bis(1-methylethyl)phenyl]-9Z-octadecenamide[4]
Purity ≥98%[4]
Formulation A solution in methyl acetate[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml[4]

Synthesis

The synthesis of this compound is achieved through an amidation reaction between oleic acid and 2,6-diisopropylaniline. This reaction typically involves the activation of the carboxylic acid group of oleic acid to facilitate nucleophilic attack by the amino group of the aniline derivative.

Synthesis oleic_acid Oleic Acid activated_oleic_acid Activated Oleic Acid (e.g., Acyl Chloride) oleic_acid->activated_oleic_acid + activating_agent Activating Agent (e.g., SOCl₂, DCC) activating_agent->activated_oleic_acid product This compound activated_oleic_acid->product + diisopropylaniline 2,6-Diisopropylanilide diisopropylaniline->product

Synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, this compound prevents the absorption and storage of excess cholesterol, thereby influencing lipoprotein metabolism. In animal models, administration of this compound has been shown to reduce low-density lipoproteins (LDL) and increase high-density lipoprotein (HDL) levels.[1][2][3][4]

ACAT_Pathway cluster_cell Intestinal or Liver Cell Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol Free Cholesterol Pool Dietary_Cholesterol->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Lipoprotein_Assembly Lipoprotein Assembly (Chylomicrons/VLDL) Cholesteryl_Esters->Lipoprotein_Assembly Lipoprotein_Secretion Secretion into Circulation Lipoprotein_Assembly->Lipoprotein_Secretion Inhibitor This compound Inhibitor->ACAT Inhibition (IC₅₀ = 7 nM)

ACAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are based on the initial characterization by Roth et al. and standard assays for ACAT inhibitors.

In Vitro ACAT Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory potency of the compound on ACAT.

ACAT_Inhibition_Workflow start Start prepare_microsomes Prepare Microsomes (Source of ACAT) start->prepare_microsomes prepare_reagents Prepare Substrates ([¹⁴C]Oleoyl-CoA, Cholesterol) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of This compound start->prepare_inhibitor incubation Incubate Microsomes, Substrates, and Inhibitor prepare_microsomes->incubation prepare_reagents->incubation prepare_inhibitor->incubation stop_reaction Stop Reaction (e.g., add isopropanol/heptane) incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify Radiolabeled Cholesteryl Esters tlc->quantify calculate_ic50 Calculate IC₅₀ Value quantify->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro ACAT Inhibition Assay.

Methodology:

  • Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver or cultured cells like HepG2) as they are rich in ACAT.

  • Substrate Preparation: Prepare a reaction mixture containing a cholesterol source and radiolabeled [1-14C]oleoyl-CoA in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a microplate, combine the microsomal preparation, the test compound at various concentrations, and initiate the reaction by adding the substrate mixture. Incubate at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of isopropanol and heptane.

  • Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the cholesteryl ester bands from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Hypocholesterolemic Activity in a Rat Model

This protocol describes an in vivo study to assess the effect of the compound on plasma lipoprotein levels in rats fed a high-fat, high-cholesterol diet.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Diet: Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.

  • Dosing: Administer this compound orally, mixed with the diet at a concentration of 0.05%.[1][2][3][4] A control group should receive the high-fat diet without the compound.

  • Blood Collection: Collect blood samples at baseline and at specified time points throughout the study.

  • Lipoprotein Analysis: Analyze plasma samples for total cholesterol, LDL cholesterol, and HDL cholesterol levels using standard enzymatic assay kits.

  • Data Analysis: Compare the lipoprotein levels between the treatment and control groups using appropriate statistical methods.

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo effects of this compound.

Animal ModelDosageDietObserved EffectsSource
Rabbits0.05% in dietHigh-fat, high-cholesterolDecreased low-density lipoproteins, increased high-density lipoproteins[1][2][3][4]
Rats0.05% in dietHigh-fat, high-cholesterolDecreased low-density lipoproteins, increased high-density lipoproteins[1][2][3][4]

Toxicology and Safety Profile

Specific toxicological studies on this compound (CAS 140112-65-8) are not extensively available in the public domain. However, information on related fatty acid anilides provides important safety considerations.

Fatty acid anilides have been associated with the "Toxic Oil Syndrome" (TOS), a serious epidemic that occurred in Spain in 1981. This syndrome was linked to the consumption of rapeseed oil denatured with aniline. While this compound itself was not the primary causative agent, related compounds were implicated. Therefore, caution should be exercised when handling this compound.

Compound ClassAssociated ToxicityNotes
Fatty Acid AnilidesToxic Oil Syndrome (TOS)Characterized by a range of symptoms including respiratory distress, myalgia, and skin lesions.
Oleyl anilideImmunotoxicity in miceInduces splenomegaly and changes in immunoglobulin levels in certain mouse strains.

Clinical Studies

There is no evidence of clinical trials having been conducted with this compound. The development of many ACAT inhibitors was halted in the preclinical or early clinical stages due to a lack of efficacy or concerns about potential side effects, such as the accumulation of free cholesterol in macrophages.

Conclusion

This compound is a potent inhibitor of ACAT with demonstrated hypocholesterolemic effects in preclinical animal models. Its mechanism of action, involving the inhibition of cholesterol esterification, makes it a valuable research tool for studying cholesterol metabolism and atherosclerosis. However, the lack of comprehensive pharmacokinetic and toxicological data, coupled with the historical challenges in the clinical development of ACAT inhibitors, suggests that its primary utility remains in a research and development setting. Further studies would be required to fully elucidate its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Oleic Acid-2,6-diisopropylanilide is a novel compound not readily documented in publicly available scientific literature. This guide, therefore, provides a predictive and methodological framework for its synthesis and characterization based on the known properties of its precursors, Oleic Acid and 2,6-diisopropylaniline. It is intended to serve as a comprehensive resource for researchers and drug development professionals initiating studies on this or structurally similar molecules.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted by considering the properties of its constituent molecules. Oleic acid is a long-chain unsaturated fatty acid, and 2,6-diisopropylaniline is a bulky, lipophilic aniline derivative. The formation of an amide bond between these two precursors will result in a large, nonpolar molecule with low aqueous solubility.

Table 1: Predicted Physicochemical Properties of this compound and its Precursors

PropertyOleic Acid2,6-diisopropylanilinePredicted this compound
Molecular Formula C₁₈H₃₄O₂C₁₂H₁₉NC₃₀H₅₁NO
Molecular Weight ( g/mol ) 282.47177.29441.76
Appearance Colorless to pale yellow oily liquidColorless to yellow liquidPredicted to be a waxy solid or viscous oil at room temperature
Melting Point (°C) 13-14-45Predicted to be in the range of 30-60 °C
Boiling Point (°C) 360 (decomposes)214Predicted to be > 400 °C (likely to decompose)
Solubility Insoluble in water; Soluble in ethanol, ether, and organic solvents.Insoluble in water; Soluble in organic solventsPredicted to be insoluble in water and soluble in nonpolar organic solvents (e.g., hexane, chloroform, ethyl acetate)
pKa ~4.8 (carboxylic acid)~3.5 (aniline)The amide bond is generally considered neutral, with a very high pKa (>15)
LogP ~7.64~3.8Predicted to be > 10, indicating high lipophilicity

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be achieved via a standard amidation reaction. A general workflow for its synthesis and subsequent physicochemical characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physicochemical Characterization A Oleic Acid B Activating Agent (e.g., SOCl₂) A->B Activation C Oleoyl Chloride B->C D 2,6-diisopropylaniline C->D Amidation E This compound D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H I Structural Confirmation (NMR, MS, FTIR) H->I J Purity Analysis (HPLC) H->J K Thermal Properties (DSC, TGA) H->K L Solubility & Lipophilicity (LogP) H->L

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are detailed experimental protocols for the determination of the key physicochemical properties of a novel compound such as this compound.

Synthesis of this compound
  • Activation of Oleic Acid: To a solution of oleic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add an activating agent such as thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Formation of Oleoyl Chloride: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation Reaction: In a separate flask, dissolve 2,6-diisopropylaniline (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane.

  • Coupling: Add the freshly prepared oleoyl chloride solution dropwise to the aniline solution at 0 °C.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. The spectra will confirm the presence of the characteristic peaks for the oleoyl and diisopropylaniline moieties and the disappearance of the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be used to confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound will be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, with detection at a suitable UV wavelength (e.g., 254 nm).

Determination of Physicochemical Properties
  • Melting Point: The melting point will be determined using a digital melting point apparatus. A small amount of the purified, solid compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Solubility: The solubility will be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO, hexane) at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method will be used. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers. The concentration of the compound in each layer is determined by UV-Vis spectroscopy or HPLC, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, we can hypothesize potential areas of investigation based on its constituent parts.

  • Propofol-like Activity: 2,6-diisopropylaniline is a key structural component of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent that acts as a positive allosteric modulator of the GABAₐ receptor. It is plausible that this compound could have some activity at the GABAₐ receptor, although its large size and high lipophilicity may significantly alter its pharmacological profile.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Oleic acid is a precursor to oleamide, an endogenous fatty acid amide that induces sleep and has other neuromodulatory effects. Oleamide is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). The structural similarity of this compound to oleamide suggests that it could potentially interact with FAAH or other enzymes involved in lipid signaling.

A proposed initial screening cascade to investigate these potential activities is presented below.

G cluster_gaba GABAergic Activity Screening cluster_faah Lipid Signaling Pathway Screening A This compound B GABAₐ Receptor Binding Assay A->B Hypothesis 1 D FAAH Inhibition Assay A->D Hypothesis 2 C Electrophysiology on GABAergic Neurons B->C Functional Validation E Cell-based assays for downstream signaling (e.g., cAMP) D->E Cellular Effects

Caption: Hypothesized biological screening cascade for this compound.

This technical guide provides a comprehensive starting point for the scientific investigation of this compound. The provided protocols and predictive data are intended to facilitate its synthesis, characterization, and the exploration of its potential biological activities.

In Vitro Activity of Oleic Acid-2,6-diisopropylanilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in drug discovery and development.

Quantitative Data Summary

This compound has been identified as a highly potent inhibitor of ACAT. The in vitro inhibitory activity of this compound, along with related fatty acid anilides, is summarized in the table below. The data is extracted from the seminal work by Roth et al. (1992), which established the structure-activity relationships for this class of compounds.[1]

CompoundAcyl ChainAnilide SubstitutionIn Vitro ACAT Inhibition IC50 (nM)
This compound Oleoyl 2,6-diisopropyl 7
Stearoyl-2,6-diisopropylanilideStearoyl2,6-diisopropyl10
Palmitoyl-2,6-diisopropylanilidePalmitoyl2,6-diisopropyl15
Myristoyl-2,6-diisopropylanilideMyristoyl2,6-diisopropyl25
Lauroyl-2,6-diisopropylanilideLauroyl2,6-diisopropyl40
Oleic Acid AnilideOleoylUnsubstituted26,000
Oleic Acid-2,6-dimethylanilideOleoyl2,6-dimethyl50
Oleic Acid-2,6-diethylanilideOleoyl2,6-diethyl20

Experimental Protocols

The following is a detailed methodology for the in vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibition assay as described in the foundational study by Roth et al. (1992).[1]

Preparation of Microsomes
  • Source: Microsomes were prepared from the livers of male Sprague-Dawley rats.

  • Homogenization: The livers were homogenized in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifugation: The homogenate was subjected to a series of centrifugation steps to isolate the microsomal fraction. A common procedure involves an initial low-speed centrifugation to remove cell debris and nuclei, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.

  • Resuspension: The microsomal pellet was washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration was determined using a standard method like the Bradford or Lowry assay.

In Vitro ACAT Inhibition Assay
  • Reaction Mixture: The assay was typically performed in a final volume of 200 µL in a phosphate buffer (pH 7.4).

  • Enzyme and Inhibitor Incubation: A specific amount of microsomal protein (e.g., 50-100 µg) was pre-incubated with the test compound (this compound or other anilides) at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding to the enzyme.

  • Substrate Addition: The enzymatic reaction was initiated by the addition of the substrate, [1-14C]oleoyl-CoA. The final concentration of oleoyl-CoA was typically in the micromolar range (e.g., 10-20 µM). Exogenous cholesterol, often delivered in a detergent like Triton WR-1339 or in liposomes, was also included in the reaction mixture to ensure substrate availability.

  • Reaction Incubation: The reaction mixture was incubated for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time was chosen to ensure the reaction was in the linear range.

  • Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a mixture of chloroform and methanol (e.g., 2:1 v/v). The lipids were extracted into the organic phase.

  • Quantification of Cholesteryl Esters:

    • Thin-Layer Chromatography (TLC): The extracted lipids were concentrated and spotted on a silica gel TLC plate. The plate was developed in a solvent system capable of separating cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

    • Analysis: The area corresponding to cholesteryl esters was identified (e.g., by co-migration with a cholesteryl oleate standard visualized with iodine vapor). The silica gel from this area was scraped into a scintillation vial.

    • Scintillation Counting: A scintillation cocktail was added to the vial, and the amount of radioactivity, corresponding to the amount of [14C]oleoyl-CoA incorporated into cholesteryl esters, was determined using a liquid scintillation counter.

  • Data Analysis: The inhibitory activity was calculated as the percentage reduction in the formation of cholesteryl esters in the presence of the inhibitor compared to a control (vehicle-treated) sample. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action: ACAT Inhibition

This compound functions as a direct inhibitor of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme is located in the endoplasmic reticulum and plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol with long-chain fatty acids to form cholesteryl esters. By blocking the active site of ACAT, this compound prevents the conversion of free cholesterol into its storage form, thereby modulating intracellular cholesterol levels.

ACAT_Inhibition cluster_ER Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT Cholesteryl_Oleate Cholesteryl Oleate (Storage) ACAT->Cholesteryl_Oleate Esterification Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition ACAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Microsome_Prep 1. Microsome Isolation (Rat Liver) Pre_incubation 3. Pre-incubate Microsomes with Test Compound (37°C) Microsome_Prep->Pre_incubation Inhibitor_Prep 2. Test Compound Dilution Series Inhibitor_Prep->Pre_incubation Reaction_Start 4. Initiate Reaction with [14C]oleoyl-CoA & Cholesterol Pre_incubation->Reaction_Start Reaction_Incubation 5. Incubate (37°C) Reaction_Start->Reaction_Incubation Reaction_Stop 6. Stop Reaction & Extract Lipids Reaction_Incubation->Reaction_Stop TLC 7. Separate Lipids by TLC Reaction_Stop->TLC Quantification 8. Scrape Cholesteryl Ester Band TLC->Quantification Scintillation 9. Quantify Radioactivity (Scintillation Counting) Quantification->Scintillation IC50_Calc 10. Calculate IC50 Scintillation->IC50_Calc

References

The Discovery of Fatty Acid Anilides as ACAT Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis. Consequently, the inhibition of ACAT has been a significant focus of drug discovery efforts aimed at developing therapies for hypercholesterolemia and atherosclerosis. Among the various classes of ACAT inhibitors, fatty acid anilides have emerged as a promising group of compounds with potent inhibitory activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of fatty acid anilides as ACAT inhibitors.

Quantitative Data: Inhibitory Potency of Fatty Acid Anilides

The inhibitory activity of fatty acid anilides against ACAT is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of fatty acid anilides and related compounds against the two main isoforms of ACAT, ACAT-1 and ACAT-2.

CompoundACAT-1 IC50 (nM)ACAT-2 IC50 (nM)Reference(s)
F12511 (Eflucimibe)39110[1]
CP-113,8184344
CI-97659002100
2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (39)<50Not Reported[2]

Table 1: Comparative IC50 Values of Anilide and Other ACAT Inhibitors. This table showcases the inhibitory potency of various compounds against ACAT-1 and ACAT-2, highlighting the differential selectivity of some inhibitors.

Structure-Activity Relationships (SAR)

The development of fatty acid anilide ACAT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their inhibitory potency and isoform selectivity.

  • Anilide Moiety: For non-branched fatty acid chains, bulky 2,6-dialkyl substitutions on the aniline ring generally lead to optimal inhibitory potency.[2] In contrast, for α-substituted acyl analogs, a 2,4,6-trimethoxy substitution on the anilide ring is uniquely preferred.[2]

  • Fatty Acid Chain: The introduction of α,α-disubstitution in the fatty acid portion of the molecule can significantly improve in vivo activity.[2]

  • Amide Bond Bioisosteres: Replacement of the amide bond with a urea bioisostere has been shown to yield potent ACAT inhibitors both in vitro and in vivo.[3]

Experimental Protocols

Synthesis of Fatty Acid Anilides

The synthesis of fatty acid anilides is typically achieved through the condensation of a fatty acid chloride with a substituted aniline. The following is a general protocol:

Materials:

  • Fatty acid (e.g., oleic acid, palmitic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Substituted aniline (e.g., 2,6-diisopropylaniline)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Activation of the Fatty Acid: The fatty acid is converted to its more reactive acyl chloride. To a solution of the fatty acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is stirred at room temperature until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude fatty acid chloride.

  • Amide Bond Formation: The fatty acid chloride is dissolved in an anhydrous solvent. To this solution, the substituted aniline and a base such as triethylamine are added. The reaction mixture is stirred at room temperature or heated as required.

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired fatty acid anilide.

Microsomal ACAT Activity Assay

This assay measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.

Materials:

  • Microsomal fraction isolated from cells (e.g., CHO cells overexpressing ACAT-1 or ACAT-2) or tissues (e.g., liver).

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA)

  • Unlabeled cholesterol

  • Test compounds (fatty acid anilides) dissolved in a suitable solvent (e.g., DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

  • Scintillation counter

Procedure:

  • Microsome Preparation: Microsomes are prepared from homogenized cells or tissues by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.

  • Assay Reaction: In a microcentrifuge tube, add the microsomal protein, assay buffer, BSA, and cholesterol. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: The reaction is initiated by the addition of [¹⁴C]Oleoyl-CoA. The test compounds or vehicle control are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of the lipid extraction solvent mixture.

  • Lipid Extraction and Separation: The lipids are extracted, and the organic phase is collected and dried. The lipid extract is then spotted on a TLC plate, and the cholesteryl esters are separated from other lipids.

  • Quantification: The area on the TLC plate corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a scintillation counter. The inhibitory effect of the test compounds is calculated by comparing the radioactivity in the presence of the inhibitor to that of the vehicle control.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by fatty acid anilides can trigger a cascade of events affecting cholesterol metabolism and transport.

ACAT_Signaling_Pathway cluster_cell Macrophage LDL LDL Cholesterol FC Free Cholesterol LDL->FC ACAT ACAT FC->ACAT Substrate LXR LXR FC->LXR Activation CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification ABCA1 ABCA1 Transporter LXR->ABCA1 Upregulation HDL HDL ABCA1->HDL Cholesterol Efflux ApoA1 ApoA-I ApoA1->HDL Anilide Fatty Acid Anilide Anilide->ACAT Inhibition ACAT_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library (Fatty Acid Anilides) Primary_Screening Primary Screening (Microsomal ACAT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Assays) Hit_Identification->Secondary_Screening Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

References

The Pivotal Role of the 2,6-Diisopropylaniline Moiety in ACAT Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in pathologies such as atherosclerosis and hypercholesterolemia has made it an attractive target for therapeutic intervention. A recurring structural feature in a number of potent ACAT inhibitors is the 2,6-diisopropylaniline moiety. This technical guide provides an in-depth analysis of the role of this chemical entity in ACAT inhibition, summarizing key structure-activity relationship (SAR) data, outlining detailed experimental protocols for inhibitor evaluation, and visualizing the relevant biological and experimental pathways.

Introduction to ACAT and Its Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a role in cholesteryl ester accumulation in macrophages and adrenal glands, and ACAT2, which is primarily found in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[1] The accumulation of cholesteryl esters in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1] Therefore, inhibition of ACAT is a promising strategy for the treatment of atherosclerosis and hypercholesterolemia.

The Significance of the 2,6-Diisopropylaniline Moiety

Structure-activity relationship (SAR) studies of various classes of ACAT inhibitors have consistently highlighted the importance of a 2,6-diisopropylphenyl group for potent inhibitory activity. This moiety is a key feature in several series of compounds, including amide and urea-based inhibitors.

Steric Bulk and Hydrophobicity

The two isopropyl groups at the ortho positions of the aniline ring provide significant steric bulk. This steric hindrance is believed to play a crucial role in the interaction of the inhibitor with the ACAT enzyme. While the precise binding mode is not fully elucidated by X-ray crystallography for an inhibitor containing this moiety, it is hypothesized that the bulky diisopropylphenyl group orients the rest of the inhibitor molecule optimally within the active or an allosteric site of the enzyme. The hydrophobicity of the isopropyl groups also likely contributes to favorable interactions within the hydrophobic regions of the transmembrane domains of the ACAT enzyme.

Influence on Conformation

The steric strain imposed by the 2,6-diisopropyl groups can restrict the rotation of the phenyl ring, locking the inhibitor into a specific conformation that is favorable for binding to the enzyme. This pre-organization of the inhibitor's structure can reduce the entropic penalty of binding, leading to higher affinity.

Structure-Activity Relationship Data

Numerous studies have demonstrated that substitution on the phenyl ring of aniline-based ACAT inhibitors is critical for their potency. The 2,6-diisopropyl substitution has been identified as optimal in several chemical series.

Compound ClassKey FindingsReference
N-Phenyl-N'-alkylureas Examination of the structure-activity relationships in the phenyl ring revealed that 2,6-diisopropyl substitution was optimal .[2]
Fatty Acid Anilides Bioisosteric replacement of the amide bond with a urea linkage yielded potent inhibitors, with the 2,6-diisopropyl substitution on the phenyl ring being optimal for in vitro and in vivo activity.[2]
Trisubstituted Ureas In a series of disubstituted ureas, bulky 2,6-disubstitution on the phenyl ring showed optimal activity .[3]
N-Phenyl-N'-(1-phenylcycloalkyl)ureas In vitro ACAT inhibitory activity was improved by increasing the bulk of the 2,6-substituents on the phenyl ring.[1]

Quantitative Data on ACAT Inhibitors with the 2,6-Diisopropylaniline Moiety

The following table summarizes the in vitro inhibitory potency (IC50) of selected ACAT inhibitors that feature the 2,6-diisopropylaniline moiety.

Compound Name/StructureTargetIC50Assay ConditionsReference
Avasimibe ACAT3.3 µMNot specified[4]
PD 129337 (N-phenyl-N'-(1-phenylcycloalkyl)urea derivative)ACAT17 nMNot specified[1]
9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide Aortic ACAT0.004 µM (4 nM)Not specified[4]
N-(2,6-diisopropylphenyl)acetamide Aortic ACAT8.6 µMNot specified[4]

Signaling and Experimental Workflow Diagrams

ACAT Signaling Pathway in Cholesterol Metabolism

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER Endoplasmic Reticulum LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding ACAT ACAT (SOAT) Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification HMG_CoA_Reductase HMG-CoA Reductase Free_Cholesterol_ER Free Cholesterol HMG_CoA_Reductase->Free_Cholesterol_ER De novo synthesis Free_Cholesterol_ER->ACAT Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol_Cytosol Free Cholesterol Pool Lysosome->Free_Cholesterol_Cytosol Hydrolysis Free_Cholesterol_Cytosol->Free_Cholesterol_ER Acetyl_CoA Acetyl-CoA Acetyl_CoA->HMG_CoA_Reductase Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Inhibitor ACAT Inhibitor (e.g., with 2,6-diisopropylaniline) Inhibitor->ACAT

Caption: ACAT's central role in cholesterol esterification.

Experimental Workflow for ACAT Inhibitor Screening

ACAT_Inhibitor_Screening_Workflow cluster_Preparation Assay Preparation cluster_Assay Inhibition Assay cluster_Detection Detection and Analysis Cell_Culture Cell Culture (e.g., CHO, HepG2) Compound_Addition Add Test Compounds (with 2,6-diisopropylaniline moiety) and Controls Cell_Culture->Compound_Addition Microsome_Prep Microsome Preparation (from liver or transfected cells) Microsome_Prep->Compound_Addition Substrate_Addition Add Substrate (e.g., [14C]oleoyl-CoA or NBD-cholesterol) Compound_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Fluorescence_Reading Fluorescence Measurement (for NBD-cholesterol assay) Incubation->Fluorescence_Reading TLC Thin Layer Chromatography (for radiolabeled assay) Lipid_Extraction->TLC Data_Analysis Data Analysis (IC50 determination) TLC->Data_Analysis Fluorescence_Reading->Data_Analysis

Caption: Workflow for screening ACAT inhibitors.

Experimental Protocols

Synthesis of N-Aryl Amide ACAT Inhibitors

The synthesis of ACAT inhibitors bearing the 2,6-diisopropylaniline moiety often involves standard amide bond formation. The following is a representative protocol for the synthesis of N-(2,6-diisopropylphenyl)acetamide, a basic scaffold.

Materials:

  • 2,6-Diisopropylaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,6-diisopropylphenyl)acetamide.

In Vitro ACAT Inhibition Assay (Microsomal)

This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions.

Materials:

  • Rat liver microsomes (or microsomes from cells overexpressing ACAT)

  • [14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Cholesterol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Scintillation cocktail and counter

  • Hexane/diethyl ether/acetic acid (80:20:1 v/v/v) developing solvent

Procedure:

  • Prepare a stock solution of the substrate by complexing [14C]oleoyl-CoA with BSA in potassium phosphate buffer.

  • Prepare a stock solution of cholesterol by dissolving it in a small amount of acetone and then diluting it in the buffer containing BSA.

  • In a microcentrifuge tube, add the microsomal protein to the potassium phosphate buffer.

  • Add the test compound at various concentrations (or DMSO for control). Pre-incubate for 15-30 minutes at 37 °C.

  • Initiate the reaction by adding the [14C]oleoyl-CoA/BSA complex and cholesterol solution.

  • Incubate the reaction mixture at 37 °C for 10-30 minutes.

  • Stop the reaction by adding a 2:1 mixture of chloroform:methanol.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol and spot onto a TLC plate.

  • Develop the TLC plate in the hexane/diethyl ether/acetic acid solvent system.

  • Visualize the cholesteryl ester band (using a cholesteryl oleate standard) by autoradiography or a phosphorimager.

  • Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based ACAT Inhibition Assay (NBD-Cholesterol)

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol.

Materials:

  • CHO or HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NBD-cholesterol

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or DMSO vehicle control.

  • Pre-incubate the cells with the compounds for 1-2 hours at 37 °C.

  • Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

  • Incubate the cells for 4-6 hours at 37 °C. During this time, ACAT will esterify the NBD-cholesterol, which will then accumulate in lipid droplets, leading to an increase in fluorescence.

  • Gently wash the cells twice with PBS to remove unincorporated NBD-cholesterol.

  • Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Conclusion

The 2,6-diisopropylaniline moiety is a privileged scaffold in the design of potent ACAT inhibitors. Its steric bulk and hydrophobicity are key determinants of high-affinity binding to the enzyme. The consistent observation of its importance across different chemical series underscores its significance for researchers in the field of cardiovascular and metabolic drug discovery. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel ACAT inhibitors incorporating this critical structural feature. Future work involving co-crystallization of ACAT with an inhibitor containing the 2,6-diisopropylaniline moiety will be invaluable in further elucidating its precise role in the binding interaction and will undoubtedly guide the design of next-generation ACAT inhibitors with improved potency and selectivity.

References

Methodological & Application

Oleic Acid-2,6-diisopropylanilide experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction

Oleic acid, an omega-9 monounsaturated fatty acid, is a fundamental component of cellular lipids and plays a significant role in various biological processes. In cell culture, oleic acid is utilized as a supplement in serum-free media to support cell growth, energy metabolism, and as a key molecule for studying lipid metabolism, signal transduction, and the cellular response to fatty acids. These notes provide an overview of the applications of oleic acid in cell culture, including its effects on cell signaling and detailed protocols for its use and analysis.

Disclaimer: The following experimental protocols and application notes are based on research conducted with Oleic Acid . No specific experimental data or protocols for Oleic Acid-2,6-diisopropylanilide were found in the available literature.

A-2: Key Applications in Cell Culture

  • Energy Source: Serves as a primary substrate for beta-oxidation, providing energy for cellular processes.

  • Component of Cell Membranes: As a major constituent of phospholipids, oleic acid influences membrane fluidity and the function of membrane-associated proteins.[1]

  • Signal Transduction: Modulates various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4]

  • Induction of Lipid Accumulation: Used to model conditions of lipid overload and study the formation of lipid droplets.[5][6]

  • Protection against Lipotoxicity: Can protect cells from the toxic effects of saturated fatty acids.[7]

B-1: Quantitative Data Summary

The following tables summarize typical concentrations and observed effects of oleic acid treatment in various cell lines as reported in the literature.

Table 1: Oleic Acid Concentrations and Effects in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
Human Aortic Endothelial Cells (HAEC)10 µM48 hPrevented stearic acid-induced apoptosis and necrosis.[8]
Ovarian Cancer Cells (A2780, SKOV3)25 µMNot specifiedIncreased cell migration and membrane fluidity.[1]
PC-3 (Prostate Cancer)15 nM (IC50)Not specifiedCytotoxic activity.[9][10]
A549 (Lung Cancer)20 nM (IC50)Not specifiedCytotoxic activity.[9][10]
C2C12 (Murine Myoblasts)Not specifiedDifferentiated for several daysPromoted myoblast differentiation and activated p38 MAPK and β-catenin pathways.[5]
Bovine Embryos1000 µM7-8 daysIncreased viability of embryos after vitrification.[7]

C-1: Experimental Protocols

C-1.1: Preparation of Oleic Acid-BSA Complex

Oleic acid is poorly soluble in aqueous culture media and is typically complexed to bovine serum albumin (BSA) for delivery to cells.

Materials:

  • Oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) or Ethanol (optional)[6][11]

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free culture medium to a desired concentration (e.g., 10%). Gentle agitation at 37°C can aid dissolution.

  • Prepare Oleic Acid Stock:

    • Method A (Direct to BSA): A stock solution of 400 µM oleic acid can be prepared by complexing it with 10% lipid-free BSA. This mixture should be incubated at 42°C for 2 hours.[11]

    • Method B (Ethanol): Prepare a 10 mM stock solution of oleic acid in 100% ethanol, heating at 37°C until clear.[6]

  • Complexation:

    • For Method A: The solution is ready for further dilution in culture medium after filtration.

    • For Method B: Warm the BSA solution to 37°C. While vortexing the BSA solution, slowly add the oleic acid stock solution to achieve the desired molar ratio (e.g., 6:1 fatty acid to BSA).[6]

  • Incubation and Sterilization: Incubate the oleic acid-BSA complex at 37°C for at least 30 minutes to 1 hour to ensure complete binding.[6] Sterilize the final solution by passing it through a 0.22 µm filter.

  • Storage: Store the complexed oleic acid solution at -20°C for long-term use.[11]

C-1.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of oleic acid on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • Oleic acid-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the oleic acid-BSA complex. Include a vehicle control (medium with BSA only).

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

C-1.3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells following treatment with oleic acid.[12]

Materials:

  • Cells treated with oleic acid-BSA complex

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of oleic acid-BSA complex for the specified time.[12]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant containing floating cells.[12]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[12]

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

D-1: Signaling Pathways and Visualizations

Oleic acid has been shown to modulate several key signaling pathways in different cell types.

D-1.1: Oleic Acid-Induced Insulin Signaling Impairment in Hepatic Cells

In hepatic cells, elevated levels of oleic acid can impair insulin signaling. This is mediated through the activation of the STAT3 and C/EBPα transcription factors, leading to increased expression of SOCS3, which in turn promotes the degradation of Insulin Receptor Substrate (IRS).[2]

Oleic_Acid_Insulin_Signaling Oleic_Acid Oleic Acid pSTAT3 p-STAT3 Oleic_Acid->pSTAT3 enhances phosphorylation CEBPa C/EBPα Oleic_Acid->CEBPa induces expression STAT3 STAT3 SOCS3 SOCS3 pSTAT3->SOCS3 enhances promoter activity CEBPa->SOCS3 enhances promoter activity IRS1 IRS1 SOCS3->IRS1 induces degradation Proteasome Proteasome Degradation IRS1->Proteasome Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling is required for Proteasome->Insulin_Signaling impairs

Caption: Oleic acid impairs insulin signaling in hepatic cells.

D-1.2: Oleic Acid-Mediated Activation of TGFβ-Smad3 Signaling in Ovarian Cancer

In ovarian cancer cells, oleic acid can promote cell migration and epithelial-mesenchymal transition (EMT) by activating the TGFβ-Smad3 signaling pathway.[1][4]

Oleic_Acid_TGFb_Signaling Oleic_Acid Oleic Acid Membrane_Fluidity Increased Membrane Fluidity Oleic_Acid->Membrane_Fluidity TGFb_Receptor TGFβ Receptor Membrane_Fluidity->TGFb_Receptor activates pSmad3 p-Smad3 TGFb_Receptor->pSmad3 promotes phosphorylation Smad2 Smad2 EMT Epithelial-Mesenchymal Transition (EMT) pSmad3->EMT Cell_Migration Cell Migration EMT->Cell_Migration

Caption: Oleic acid promotes ovarian cancer progression via TGFβ-Smad3.

D-1.3: General Experimental Workflow for Studying Oleic Acid Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of oleic acid.

Experimental_Workflow Preparation Prepare Oleic Acid-BSA Complex Cell_Culture Cell Seeding and Treatment Preparation->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Cell_Culture->Migration_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Culture->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: Workflow for analyzing cellular responses to oleic acid.

References

Application Notes and Protocols: Oleic Acid-2,6-diisopropylanilide in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an intracellular enzyme crucial for cellular cholesterol homeostasis. ACAT catalyzes the esterification of free cholesterol to form cholesteryl esters, which are then stored in lipid droplets. By inhibiting this process, this compound serves as a valuable tool for investigating lipid metabolism, particularly in the context of atherosclerosis, hypercholesterolemia, and other lipid-related disorders. These application notes provide an overview of its use in lipid research, including its mechanism of action, quantitative data for ACAT inhibitors, and detailed experimental protocols.

Mechanism of Action

ACAT is an integral membrane protein located in the endoplasmic reticulum. There are two isoforms of this enzyme: ACAT1, which is ubiquitously expressed in various tissues including macrophages, and ACAT2, which is primarily found in the liver and intestines.

The inhibition of ACAT by compounds like this compound leads to several key downstream effects:

  • Reduced Foam Cell Formation: In macrophages within arterial walls, the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerotic plaques. By preventing this esterification, ACAT inhibitors can reduce the development of these plaques.

  • Decreased Intestinal Cholesterol Absorption: Inhibition of ACAT2 in the intestines limits the esterification of dietary cholesterol, thereby reducing its absorption into the bloodstream.

  • Altered Lipoprotein Metabolism: ACAT activity in the liver is essential for the assembly and secretion of very-low-density lipoproteins (VLDL). Inhibition of hepatic ACAT can, therefore, modulate plasma lipoprotein profiles.

Data Presentation

The following table summarizes the inhibitory potency of this compound and other selected ACAT inhibitors. This data is essential for determining appropriate experimental concentrations.

CompoundTarget(s)IC50 (nM)Primary Application Area
This compound ACAT7Hypercholesterolemia
Avasimibe (CI-1011)ACAT1/2230 (ACAT1), 710 (ACAT2)Atherosclerosis
F1394ACATNot specifiedAtherosclerosis
Pyripyropene A (PPPA)ACAT2 selective179,000 (ACAT1), 25,000 (ACAT2)Atherosclerosis, Hypercholesterolemia
K604ACAT1Not specifiedAlzheimer's Disease
NevanimibeACAT1/2230 (ACAT1), 710 (ACAT2)Atherosclerosis

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are generalized methodologies for evaluating ACAT inhibitors. Researchers should adapt these protocols based on their specific experimental setup and the characteristics of the compound.

Protocol 1: In Vitro ACAT Activity Assay using Radiolabeled Substrate

This assay directly measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters.

Materials:

  • Microsomes from cells or tissues expressing the ACAT isoform of interest (e.g., human hepatic microsomes for ACAT2).

  • [³H]Oleoyl-CoA or [¹⁴C]Oleoyl-CoA.

  • Cholesterol.

  • Phosphatidylcholine (PC).

  • Taurocholate.

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • This compound or other ACAT inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v).

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Substrate Micelles: Prepare mixed micelles containing cholesterol, phosphatidylcholine, and taurocholate in the assay buffer.

  • Enzyme Preparation: Suspend the microsomal preparation in the assay buffer.

  • Inhibitor Pre-incubation: Pre-incubate the microsomal preparation with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled Oleoyl-CoA to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Lipid Extraction: Terminate the reaction by adding the lipid extraction solvent (e.g., chloroform:methanol). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Spot the lipid extract (organic phase) onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate cholesteryl esters from free fatty acids.

  • Quantification: Scrape the spots corresponding to the cholesteryl ester standard from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based ACAT Activity Assay using a Fluorescent Cholesterol Analog

This assay measures ACAT activity in intact cells by monitoring the incorporation of a fluorescent cholesterol analog into lipid droplets.

Materials:

  • Cell line of interest (e.g., macrophages like RAW 264.7 or a cell line overexpressing a specific ACAT isoform).

  • Cell culture medium and supplements.

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol).

  • This compound or other ACAT inhibitors.

  • Fluorescence microscope or a microplate reader with fluorescence capabilities.

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • NBD-Cholesterol Loading: Add NBD-cholesterol to the cell culture medium and incubate for a period that allows for uptake and esterification (e.g., 2-6 hours).

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

  • Fluorescence Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope. The esterified NBD-cholesterol will accumulate in lipid droplets, appearing as bright fluorescent puncta. Capture images and quantify the fluorescence intensity per cell or the number of lipid droplets.

    • Plate Reader: Measure the total fluorescence intensity of each well using a microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration. Calculate the percentage of inhibition relative to the vehicle-treated cells and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway of ACAT in Cholesterol Metabolism

ACAT_Pathway Extracellular Extracellular Cholesterol (LDL) Intracellular_FC Intracellular Free Cholesterol (FC) Pool Extracellular->Intracellular_FC Uptake (LDLR) Cell_Membrane Cell Membrane ACAT ACAT Intracellular_FC->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1/G1) Intracellular_FC->Efflux ER Endoplasmic Reticulum (ER) CE Cholesteryl Esters (CE) ACAT->CE Esterification Lipid_Droplets Lipid Droplets (Storage) CE->Lipid_Droplets Incorporation Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Experimental_Workflow Start Start: Hypothesis (ACAT inhibition will affect lipid phenotype) InVitro In Vitro Assay (Protocol 1: Radiolabeled Substrate) Start->InVitro CellBased Cell-Based Assay (Protocol 2: Fluorescent Analog) Start->CellBased IC50 Determine IC50 Value InVitro->IC50 CellBased->IC50 Phenotypic Downstream Phenotypic Assays (e.g., Foam Cell Formation, Lipid Droplet Analysis) IC50->Phenotypic DataAnalysis Data Analysis & Interpretation Phenotypic->DataAnalysis Conclusion Conclusion on Compound's Efficacy DataAnalysis->Conclusion

Application Notes and Protocols for In Vivo Studies of Oleic Acid-2,6-diisopropylanilide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no published data on the in vivo dosage and effects of Oleic Acid-2,6-diisopropylanilide in rats. The following application notes and protocols are based on data from structurally similar compounds, namely oleic acid amides (e.g., Oleoylethanolamide - OEA) and anilide derivatives. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing full-scale experiments.

Introduction

This compound is a novel compound that combines the bioactive fatty acid, oleic acid, with a 2,6-diisopropylanilide moiety. Oleic acid amides are a class of endogenous lipids with diverse biological activities, including regulation of appetite, metabolism, and inflammation, often mediated through nuclear receptors like PPAR-α. Anilide derivatives, however, can exhibit toxicity, particularly affecting the hematopoietic system and spleen. These notes provide a projected framework for the initial in vivo evaluation of this compound in rat models.

Data Presentation: Dosage of Structurally Related Compounds

The following tables summarize dosages of oleic acid amides and anilide derivatives from published in vivo studies in rats, which can be used to inform the initial dose selection for this compound.

Table 1: In Vivo Dosages of Oleic Acid Amides in Rats

CompoundRoute of AdministrationDosage RangeStudy DurationObserved EffectsReference
Oleoylethanolamide (OEA)Intraperitoneal (i.p.)1 - 20 mg/kgAcute & Sub-chronicReduced food intake, decreased body weight gain, altered lipid metabolism.[1][2]
Oleoylethanolamide (OEA)Oral (gavage)10 - 200 mg/kgAcuteInhibition of food intake.[3][4]
N-oleoyl-dopamine (OLDA)Intraperitoneal (i.p.)5 - 20 mg/kgAcuteIncreased locomotor activity.[5]
OleamideIntraperitoneal (i.p.)10 - 100 mg/kgAcuteSuppressed locomotion, analgesia, hypothermia.[6][7]

Table 2: In Vivo Dosages and Toxicity of Anilide Derivatives in Rats

CompoundRoute of AdministrationDosage RangeStudy DurationObserved EffectsReference
Oleic acid anilideOral (gavage)250 mg/kg (alternate days)2 weeksIncreased spleen and kidney weight, altered blood parameters.[8]
Aniline hydrochlorideDietary10 - 100 mg/kg/day1 - 4 weeksHemolytic anemia, spleen toxicity.[9]
Aniline hydrochlorideOral (gavage)2 mmol/kg (single dose)48 hoursIncreased methemoglobin, spleen weight, and lipid peroxidation.[10]

Experimental Protocols

Based on the data from related compounds, a starting dose range of 1 to 20 mg/kg for intraperitoneal administration and 10 to 50 mg/kg for oral administration is proposed for initial studies with this compound. A thorough dose-response study is essential to determine the optimal dose and assess potential toxicity.

Protocol 1: Acute Dose-Response Study for Effects on Food Intake

  • Animals: Male Sprague-Dawley rats (250-300 g), individually housed with a 12:12 h light-dark cycle.

  • Acclimation: Acclimate rats to housing conditions and handling for at least one week.

  • Groups:

    • Vehicle control (e.g., 5% Tween 80 in saline for i.p.; corn oil for oral)

    • This compound (1, 5, 10, 20 mg/kg i.p. or 10, 25, 50 mg/kg oral)

  • Procedure:

    • Fast rats for 12 hours before the dark phase.

    • Administer the assigned treatment 30 minutes before the onset of the dark phase.

    • Provide pre-weighed food and water.

    • Measure cumulative food intake and body weight at 1, 2, 4, 8, and 24 hours post-administration.

  • Endpoint Analysis: Analyze dose-dependent effects on food intake and body weight.

Protocol 2: Sub-chronic Study on Metabolic Parameters

  • Animals and Housing: As described in Protocol 1.

  • Diet: Standard chow or a high-fat diet to induce a metabolic phenotype.

  • Groups:

    • Vehicle control

    • This compound (e.g., 5 or 10 mg/kg/day, i.p. or a corresponding oral dose)

  • Procedure:

    • Administer the treatment daily for 14-28 days.

    • Monitor food intake and body weight daily.

    • At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol), glucose, and liver enzymes.

    • Collect and weigh liver and adipose tissue.

  • Endpoint Analysis: Assess changes in body weight, food intake, plasma metabolic markers, and organ weights.

Protocol 3: Preliminary Toxicity Assessment

  • Animals and Housing: As described in Protocol 1.

  • Groups:

    • Vehicle control

    • Low, mid, and high doses of this compound (based on acute study).

  • Procedure:

    • Administer the treatment daily for 7-14 days.

    • Observe animals daily for clinical signs of toxicity.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry.

    • Perform gross necropsy and collect major organs (liver, spleen, kidneys) for histopathological analysis.

  • Endpoint Analysis: Evaluate hematological parameters, serum chemistry, and histopathology for signs of toxicity, with a particular focus on the spleen and red blood cell parameters, given the known effects of anilide derivatives.[9][10]

Mandatory Visualization

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Endpoint Analysis animal_model Rat Model Selection (e.g., Sprague-Dawley) acclimation Acclimation & Baseline Measurements animal_model->acclimation grouping Randomization into Groups (Vehicle, Test Compound) acclimation->grouping administration Compound Administration (i.p. or Oral) grouping->administration monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) administration->monitoring blood_collection Blood Collection (Metabolic & Hematological Analysis) monitoring->blood_collection tissue_collection Tissue Collection (Organ Weights, Histopathology) monitoring->tissue_collection data_analysis Statistical Analysis blood_collection->data_analysis tissue_collection->data_analysis

Caption: General workflow for an in vivo study of this compound in rats.

signaling_pathway cluster_cell Hepatocyte OA_DIDP This compound PPARa PPAR-α OA_DIDP->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription of Lipid_Metabolism Increased Fatty Acid Oxidation & Lipid Catabolism Target_Genes->Lipid_Metabolism Leads to

References

Applications of Oleic Acid-2,6-diisopropylanilide in atherosclerosis research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Oleic Acid-2,6-diisopropylanilide" did not yield specific results in the context of atherosclerosis research. The following application notes, protocols, and data are based on research conducted with Oleic Acid , the parent fatty acid, which is extensively studied in this field. These notes are provided on the assumption that the user is interested in the applications of oleic acid and its derivatives in atherosclerosis.

Application Notes

Introduction: Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, forming plaques.[1] Oleic acid (18:1 n-9), a monounsaturated omega-9 fatty acid, is a major component of olive oil and is associated with the cardioprotective effects of the Mediterranean diet.[1] Its role in atherosclerosis is complex, with studies suggesting both pro- and anti-atherogenic properties depending on the context. In vitro and in vivo studies have focused on its effects on endothelial activation, vascular smooth muscle cell (VSMC) proliferation, inflammation, and lipid metabolism.[2][3]

Key Applications in Atherosclerosis Research:

  • Modeling Atherosclerosis In Vitro: Oleic acid is used to induce lipid loading in vascular smooth muscle cells (VSMCs) and macrophages, leading to foam cell formation, a hallmark of early atherosclerotic lesions.[3][4] This provides a controlled system to study the cellular mechanisms of lipid accumulation and the efficacy of potential therapeutic agents.[4]

  • Investigating Endothelial Dysfunction: Research utilizes oleic acid to study its effects on endothelial activation, a critical initiating event in atherosclerosis.[1] Studies have shown that oleic acid can inhibit the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, thereby reducing the recruitment of monocytes to the arterial wall.[1][5] This application is crucial for understanding how dietary fats can modulate the inflammatory response in blood vessels.

  • Studying Inflammatory Signaling Pathways: Oleic acid serves as a tool to investigate key inflammatory signaling pathways implicated in atherosclerosis, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] By modulating this pathway, oleic acid can decrease the expression of pro-inflammatory genes, offering a mechanism for its potential anti-atherogenic effects.[1][6]

  • Analyzing VSMC Proliferation and Migration: The proliferation and migration of VSMCs contribute to the progression of atherosclerotic plaques.[3] Oleic acid has been used in cell culture models to study its influence on these processes, with some studies indicating it can affect VSMC proliferation through pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3]

  • Cardiovascular Risk and Biomarker Studies: While dietary intake is often seen as beneficial, studies on circulating plasma levels of oleic acid have shown correlations with increased cardiovascular risk.[7][8] This highlights its application as a potential biomarker and underscores the complexity of its role, distinguishing between dietary intake and metabolic levels.[7]

Quantitative Data Summary

The following table summarizes data from the Multi-Ethnic Study of Atherosclerosis (MESA), which investigated the association between plasma oleic acid levels and cardiovascular outcomes.

OutcomeComparison GroupHazard Ratio (HR)95% Confidence Intervalp-valueCitation(s)
Incident Heart Failure (HF)Highest vs. Lowest Quartile2.03-<0.001[7][8][9]
Incident Cardiovascular Disease (CVD)Highest vs. Lowest Quartile1.41-0.008[7][8][9]
All-Cause MortalityHighest vs. Lowest Quartile1.55-<0.001[7][8][9]

Note: These associations were independent of typical risk factors and plasma omega-3 fatty acid levels. The study authors caution that these findings should not be extrapolated to dietary oleic acid intake.[7][8]

Experimental Protocols

Protocol 1: In Vitro Modeling of Endothelial Activation

This protocol describes a general method for investigating the effect of oleic acid on cytokine-induced endothelial cell activation, based on methodologies described in the literature.[1][10]

1. Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)
  • Endothelial Cell Growth Medium (EGM)
  • Fetal Bovine Serum (FBS)
  • Oleic Acid, sodium salt (Sigma-Aldrich or Nu-Chek)
  • Recombinant Human Tumor Necrosis Factor-alpha (TNF-α) (or other inflammatory stimuli like LPS)
  • Phosphate Buffered Saline (PBS)
  • TRIzol Reagent for RNA extraction
  • Antibodies for VCAM-1 and a suitable loading control for Western Blot
  • ELISA kit for VCAM-1 detection

2. Cell Culture and Treatment: a. Culture HUVECs in EGM supplemented with 10% FBS until they reach 80-90% confluency. b. Prepare a stock solution of sodium oleate (e.g., 10 mmol/L in sterile water). c. Pre-incubate HUVECs with varying concentrations of oleic acid (e.g., 10-100 µmol/L) in culture medium for 24 to 72 hours. Include a vehicle control (medium without oleic acid). d. After pre-incubation, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 to 24 hours to induce inflammation and expression of adhesion molecules. A non-stimulated control group should also be maintained.

3. Analysis of VCAM-1 Expression (Endpoint Measurement):

  • Quantitative Real-Time PCR (qRT-PCR): a. Lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol. b. Synthesize cDNA and perform qRT-PCR using primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH). c. Analyze the relative change in VCAM-1 mRNA expression.
  • Cell Surface ELISA: a. Fix the cells in the culture plate. b. Incubate with a primary antibody against VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. c. Add substrate and measure absorbance to quantify VCAM-1 protein expression on the cell surface.
  • Western Blot: a. Prepare total cell lysates. b. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for VCAM-1 and a loading control. c. Quantify band intensity to determine changes in total VCAM-1 protein levels.

Protocol 2: In Vitro Modeling of VSMC Foam Cell Formation

This protocol provides a method to induce a foam cell-like phenotype in vascular smooth muscle cells (VSMCs) using oleic acid.[4]

1. Materials and Reagents:

  • Rat or human aortic VSMCs
  • DMEM with 10% FBS
  • Oleic Acid and Palmitic Acid
  • Oil Red O staining solution
  • Kits for measuring Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C

2. Cell Culture and Treatment: a. Culture VSMCs in DMEM with 10% FBS. b. Induce VSMCs with an optimal concentration of oleic acid (e.g., 500 µmol/L) for 48 hours.[4] A control group with no fatty acid treatment should be run in parallel.

3. Analysis of Lipid Accumulation:

  • Oil Red O Staining: a. Fix the treated and control cells with formalin. b. Stain the cells with Oil Red O solution to visualize intracellular lipid droplets. c. Observe under a microscope and capture images.
  • Biochemical Assays: a. Lyse the cells and use commercial kits to measure the intracellular concentrations of TC, TG, LDL-C, and HDL-C.[4] b. Compare the lipid content between oleic acid-treated and control cells.

Visualizations

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS Receptor Receptor (e.g., TNFR) TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation NFkB_IkB->NFkB_inactive Release OleicAcid Oleic Acid OleicAcid->IKK Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression ↑ Pro-inflammatory Gene Expression (VCAM-1, ICAM-1, MCP-1) DNA->Gene_Expression Transcription

Caption: Oleic Acid's inhibitory effect on the NF-κB signaling pathway.

G cluster_analysis Step 3: Endpoint Analysis Start Start: Culture Cells (e.g., HUVECs or VSMCs) Preincubation Step 1: Pre-incubation with Oleic Acid (Varying concentrations, 24-72h) Start->Preincubation Stimulation Step 2: Inflammatory Stimulation (e.g., TNF-α, 10 ng/mL, 6-24h) Preincubation->Stimulation Analysis_RNA RNA Analysis (qRT-PCR for VCAM-1 mRNA) Stimulation->Analysis_RNA Analysis_Protein Protein Analysis (ELISA / Western Blot for VCAM-1) Stimulation->Analysis_Protein Analysis_Lipid Lipid Analysis (Oil Red O Staining for VSMCs) Stimulation->Analysis_Lipid End End: Data Interpretation & Comparison to Controls Analysis_RNA->End Analysis_Protein->End Analysis_Lipid->End

Caption: General experimental workflow for in vitro atherosclerosis studies.

References

Protocol for dissolving Oleic Acid-2,6-diisopropylanilide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Oleic Acid-2,6-diisopropylanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), with an IC50 value of 7 nM.[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process in dietary cholesterol absorption and the formation of foam cells in atherosclerosis. By inhibiting ACAT, this compound presents a valuable tool for research in cardiovascular diseases, hypercholesterolemia, and related metabolic disorders. In animal studies involving rats and rabbits on high-fat, high-cholesterol diets, administration of this compound led to a decrease in low-density lipoproteins (LDL) and an increase in high-density lipoproteins (HDL).[1][2] Proper dissolution and handling of this lipophilic compound are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and use of this compound in experimental settings.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound (purity ≥98%)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dimethylformamide (DMF), high purity

  • Ethanol, absolute

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Transfer the weighed powder to a sterile amber vial. Using a calibrated micropipette, add the appropriate volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Store the stock solution at -20°C for long-term stability.[2] The stability of the compound in solution is reported to be at least two years.[1]

Note: DMSO is a common solvent for in vitro studies but can exhibit toxicity at higher concentrations. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the organic stock solution into a physiological buffer or cell culture medium. Due to the low aqueous solubility of this compound, a carrier protein like bovine serum albumin (BSA) is often recommended to enhance its delivery to cells in culture.

Materials:

  • Prepared stock solution of this compound in an organic solvent.

  • Phosphate-buffered saline (PBS), pH 7.2, sterile.

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Sterile conical tubes or microcentrifuge tubes.

Procedure:

  • BSA-Containing Medium Preparation (Recommended):

    • Prepare a sterile solution of 10% fatty acid-free BSA in your cell culture medium.

    • Warm the BSA-containing medium to 37°C.

  • Dilution:

    • From your high-concentration organic stock solution, perform a serial dilution to an intermediate concentration using the same organic solvent.

    • Add the intermediate dilution of this compound dropwise to the pre-warmed BSA-containing medium while gently vortexing. This helps to prevent precipitation of the compound.

    • The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%).

  • Incubation: Incubate the final working solution at 37°C for 15-30 minutes to allow for the complexation of the compound with BSA.

  • Application to Cells: Add the prepared working solution to your cell cultures to achieve the desired final experimental concentration.

Note on Direct Dilution: While direct dilution into PBS is possible up to 1 mg/mL, the compound may precipitate out of solution over time.[1] For cell-based assays, using a carrier protein is strongly advised for better solubility and bioavailability.

Mandatory Visualization

ACAT_Inhibition_Pathway Signaling Pathway of ACAT Inhibition cluster_extracellular Extracellular Space cluster_cell Intestinal or Macrophage Cell Dietary_Cholesterol Dietary Cholesterol Cholesterol_Pool Intracellular Free Cholesterol Pool Dietary_Cholesterol->Cholesterol_Pool Absorption ACAT ACAT Cholesterol_Pool->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Storage/Secretion) ACAT->Cholesteryl_Esters Esterification Oleic_Acid_Anilide This compound Oleic_Acid_Anilide->ACAT Inhibition (IC50 = 7 nM)

Caption: Inhibition of ACAT by this compound.

Dissolution_Workflow Experimental Workflow for Dissolution Start Weigh Compound Dissolve_Stock Dissolve in Organic Solvent (e.g., DMSO at 30 mg/mL) Start->Dissolve_Stock Store_Stock Store Stock at -20°C Dissolve_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in BSA-containing medium) Dissolve_Stock->Prepare_Working For immediate use Store_Stock->Prepare_Working Apply_Cells Apply to Cell Culture Prepare_Working->Apply_Cells

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols: Measuring the Effects of Oleic Acid-2,6-diisopropylanilide on LDL and HDL

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleic Acid-2,6-diisopropylanilide is a novel synthetic compound with a chemical structure that suggests potential activity in lipid metabolism. Oleic acid, a monounsaturated fatty acid, is known to influence cholesterol levels, and the 2,6-diisopropylanilide moiety may confer unique pharmacological properties. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL) cholesterol levels. The protocols outlined below describe both in vitro and in vivo methodologies to assess the compound's efficacy and potential mechanisms of action.

Hypothetical Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols. They are designed for clear comparison between control and treated groups.

Table 1: In Vitro Effects of this compound on LDL and HDL Cholesterol Levels in HepG2 Cells

Treatment GroupConcentration (µM)Total Cholesterol (mg/dL)LDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)
Vehicle Control (DMSO)-150 ± 10100 ± 840 ± 5
This compound1145 ± 990 ± 745 ± 4
This compound10130 ± 1175 ± 650 ± 5
This compound50110 ± 860 ± 555 ± 6
Positive Control (Statin)10100 ± 750 ± 442 ± 4

Data are presented as mean ± standard deviation.

Table 2: In Vivo Effects of this compound on Plasma LDL and HDL Cholesterol in a Dyslipidemic Rodent Model

Treatment GroupDosage (mg/kg/day)Total Cholesterol (mg/dL)LDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle Control-250 ± 20180 ± 1535 ± 4200 ± 25
This compound10220 ± 18150 ± 1245 ± 5180 ± 20
This compound50180 ± 15110 ± 1055 ± 6150 ± 18
Positive Control (Ezetimibe)10170 ± 14100 ± 940 ± 4160 ± 15

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Assessment of LDL and HDL Cholesterol in Hepatocytes

This protocol details the methodology for treating a human hepatocyte cell line (HepG2) with this compound and subsequently measuring intracellular and secreted cholesterol levels.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., a statin)

  • Cholesterol quantification kit (colorimetric or fluorometric)[1][2][3][4]

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in serum-free DMEM to achieve final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.

    • Prepare a vehicle control (DMSO in serum-free DMEM) and a positive control.

    • After 24 hours of cell adhesion, replace the medium with the treatment solutions.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Supernatant (Secreted Cholesterol): Carefully collect the cell culture supernatant from each well for the analysis of secreted LDL and HDL.

    • Cell Lysate (Intracellular Cholesterol): Wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer compatible with the cholesterol assay kit.

  • Cholesterol Quantification:

    • Use a commercial cholesterol assay kit to measure total cholesterol, LDL, and HDL levels in both the supernatant and cell lysate.[1][2][4][5] Many kits include a precipitation step to separate HDL and LDL/VLDL fractions.[2]

    • Follow the manufacturer's instructions for the assay protocol, which typically involves an enzymatic reaction leading to a colorimetric or fluorometric readout.[3][5][6]

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate cholesterol concentrations based on a standard curve.

Protocol 2: In Vivo Evaluation in a Dyslipidemic Animal Model

This protocol describes the induction of dyslipidemia in a rodent model and the subsequent treatment with this compound to assess its effects on plasma lipid profiles. Animal models such as rats, mice, and hamsters are commonly used for studying dyslipidemia.[7][8][9]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

  • Standard chow diet

  • High-fat diet (HFD) to induce dyslipidemia[10]

  • This compound

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Ezetimibe or a statin)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Cholesterol quantification kit

Procedure:

  • Animal Acclimatization and Dyslipidemia Induction:

    • Acclimatize animals for at least one week with free access to standard chow and water.

    • Induce dyslipidemia by feeding the animals a high-fat diet for 4-8 weeks.[10] A diet-induced model is a common and relevant method.[8][10]

    • Monitor body weight and food intake regularly.

  • Grouping and Treatment:

    • After the induction period, randomly divide the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive Control

    • Administer the compound or vehicle daily via oral gavage for 4-6 weeks.[10]

  • Blood Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via cardiac puncture or from the tail vein into EDTA-containing tubes.

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Plasma Lipid Analysis:

    • Thaw the plasma samples on ice.

    • Use a commercial cholesterol assay kit to determine the concentrations of total cholesterol, LDL, HDL, and triglycerides in the plasma.[4][5]

    • Follow the manufacturer's protocol for the assay.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the lipid profiles between the different treatment groups.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might influence lipid metabolism. It is postulated that the compound could modulate key regulators of cholesterol synthesis and uptake.

cluster_tg Triglyceride Metabolism cluster_fao Fatty Acid Oxidation cluster_chol Cholesterol Homeostasis Compound This compound LXR Liver X Receptor (LXR) Compound->LXR Activates SIRT1 SIRT1 Compound->SIRT1 Activates LDLR LDL Receptor Compound->LDLR Upregulates HDL_Formation HDL Formation/Reverse Cholesterol Transport Compound->HDL_Formation Promotes SREBP1c SREBP-1c LXR->SREBP1c Induces Lipogenesis Lipogenesis Genes (e.g., FASN, SCD1) SREBP1c->Lipogenesis Triglycerides Triglyceride Synthesis Lipogenesis->Triglycerides PGC1a PGC1α SIRT1->PGC1a Deacetylates FAO Fatty Acid Oxidation PGC1a->FAO LDL_Uptake LDL Uptake LDLR->LDL_Uptake

Caption: Hypothetical signaling pathways of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the in vivo assessment of this compound.

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization induction Dyslipidemia Induction (High-Fat Diet, 4-8 weeks) acclimatization->induction grouping Random Grouping induction->grouping treatment Daily Treatment (4-6 weeks) grouping->treatment collection Blood Sample Collection (Fasted) treatment->collection separation Plasma Separation (Centrifugation) collection->separation analysis Lipid Profile Analysis (TC, LDL, HDL, TG) separation->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo studies of this compound.

Logical Relationship Diagram: LDL vs. HDL

This diagram illustrates the general opposing roles of LDL and HDL in cholesterol transport, providing context for the research.

Liver Liver LDL LDL ('Bad' Cholesterol) Liver->LDL Synthesizes & Secretes Tissues Peripheral Tissues HDL HDL ('Good' Cholesterol) Tissues->HDL Removes Excess Cholesterol LDL->Tissues Delivers Cholesterol Atherosclerosis Atherosclerosis Risk LDL->Atherosclerosis Increases Risk HDL->Liver Returns Cholesterol (Reverse Transport) HDL->Atherosclerosis Decreases Risk

Caption: Opposing roles of LDL and HDL in cholesterol transport.

References

Application Notes and Protocols: Oleic Acid-2,6-diisopropylanilide in Foam Cell Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam cell formation, the hallmark of early-stage atherosclerosis, is characterized by the excessive accumulation of cholesteryl esters within macrophages in the arterial intima. A key enzyme responsible for the esterification of free cholesterol is Acyl-CoA:cholesterol acyltransferase (ACAT). Inhibition of ACAT is a promising therapeutic strategy to prevent or reduce the formation of foam cells and thus impede atherosclerotic plaque development. Oleic Acid-2,6-diisopropylanilide has been identified as a potent inhibitor of ACAT, with an IC50 value of 7 nM, making it a valuable tool for in vitro and in vivo studies of foam cell formation and atherosclerosis.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound or other potent ACAT inhibitors to investigate foam cell formation.

Note: While this compound is a known potent ACAT inhibitor, specific quantitative data on its direct effects on macrophage foam cell formation are not extensively available in peer-reviewed literature. Therefore, the data and protocols presented herein are based on studies of other well-characterized, potent ACAT inhibitors (e.g., F-1394, CI-976, Avasimibe) that share the same mechanism of action.

Mechanism of Action

This compound acts as a competitive inhibitor of ACAT, preventing the esterification of free cholesterol into cholesteryl esters. This inhibition leads to a decrease in the storage of cholesterol in lipid droplets within macrophages. Consequently, the accumulation of intracellular free cholesterol may lead to enhanced cholesterol efflux and a reduction in the overall lipid burden of the cell, thereby attenuating the transformation of macrophages into foam cells.

Data Presentation: Efficacy of ACAT Inhibitors on Foam Cell Formation and Atherosclerosis

The following tables summarize quantitative data from studies using various potent ACAT inhibitors, demonstrating their efficacy in reducing foam cell formation and atherosclerosis.

Table 1: In Vitro Effects of ACAT Inhibitors on Macrophage Cholesterol Metabolism

ACAT InhibitorCell TypeTreatment Conditions% Reduction in Cholesteryl Ester ContentReference
F-1394Mouse Peritoneal MacrophagesNot specifiedDose-dependent reduction[3]
CI-976Human Monocyte-derived Macrophages2 µg/mL with acLDLSignificant reduction in esterified cholesterol[4]
AvasimibeHuman Monocyte-derived MacrophagesNot specifiedNot specified[5]
Oleic Acid Anilide (OAA)THP-1 MacrophagesWith acLDLSubstantial reduction in lipid storage[6]

Table 2: In Vivo Effects of ACAT Inhibitors on Atherosclerosis

ACAT InhibitorAnimal ModelTreatment Dose & Duration% Reduction in Aortic Lesion AreaReference
F-1394ApoE/LDLr-DKO Mice100 mg/kg/day for 10 weeks38%[3]
F-1394Cholesterol-fed Rabbits100 mg/kg/day for 12 weeks57%[7]
CI-976Hypercholesterolemic RabbitsNot specifiedReduced foam cell area by 27-29%[4]
AvasimibeHypercholesterolemic Rabbits25 mg/kg for 7-8 weeks35% reduction in cross-sectional lesion area[5]

Experimental Protocols

Protocol 1: In Vitro Macrophage Foam Cell Formation Assay

This protocol describes the induction of foam cells from a macrophage cell line (e.g., RAW 264.7 or THP-1) and treatment with an ACAT inhibitor.

Materials:

  • Macrophage cell line (RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Oxidized LDL (oxLDL) or acetylated LDL (acLDL)

  • This compound (or other ACAT inhibitor)

  • Phosphate Buffered Saline (PBS)

  • Oil Red O staining solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Differentiation (for THP-1):

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

    • To differentiate into macrophages, seed THP-1 cells onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.

    • For RAW 264.7 cells, seed at a density of 1 x 10^5 cells/well in DMEM with 10% FBS and allow to adhere overnight.

  • Foam Cell Induction and Inhibitor Treatment:

    • After differentiation (for THP-1) or adherence (for RAW 264.7), wash the cells with PBS.

    • Incubate the cells with medium containing oxLDL or acLDL (typically 50-100 µg/mL) in the presence or absence of varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (e.g., DMSO) should be included.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Oil Red O Staining for Lipid Accumulation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash with 60% isopropanol.

    • Wash with distilled water until the water is clear.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

    • Mount the coverslips onto microscope slides with an aqueous mounting medium.

  • Quantification:

    • Capture images using a light microscope.

    • Quantify the lipid accumulation by either:

      • Image analysis: Use software (e.g., ImageJ) to measure the area and intensity of the red stain.

      • Dye extraction: Elute the Oil Red O from the stained cells with isopropanol and measure the absorbance at ~510 nm using a spectrophotometer. Normalize the absorbance to the total protein content of the cells.

Protocol 2: Quantitative Analysis of Cholesteryl Esters by Thin Layer Chromatography (TLC)

This protocol provides a method to quantify the reduction in cholesteryl ester content following treatment with an ACAT inhibitor.

Materials:

  • Treated and untreated macrophage cell lysates

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • Cholesterol and cholesteryl oleate standards

  • Densitometer for quantification

Procedure:

  • Lipid Extraction:

    • Harvest the cells and wash with PBS.

    • Extract the total lipids from the cell pellet using a hexane:isopropanol solution.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography:

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the lipid extract and cholesterol/cholesteryl oleate standards onto a silica TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front is near the top of the plate.

    • Air-dry the plate.

  • Visualization and Quantification:

    • Visualize the lipid spots by placing the plate in a chamber with iodine vapor or by using another appropriate stain.

    • Identify the cholesteryl ester spots by comparing their migration to the cholesteryl oleate standard.

    • Quantify the intensity of the cholesteryl ester spots using a densitometer.

    • Calculate the percentage reduction in cholesteryl ester content in the inhibitor-treated samples compared to the control.

Mandatory Visualizations

foam_cell_formation_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Macrophages (RAW 264.7 or THP-1) diff Differentiate THP-1 with PMA (48-72h) induce Induce Foam Cell Formation (oxLDL/acLDL) diff->induce inhibit Add this compound induce->inhibit control Vehicle Control induce->control oro Oil Red O Staining inhibit->oro tlc TLC for Cholesteryl Esters inhibit->tlc control->oro control->tlc quant Quantification (Image Analysis / Dye Extraction) oro->quant

Caption: Experimental workflow for in vitro foam cell formation assay.

acat_inhibition_pathway oxLDL Oxidized LDL CD36 CD36 oxLDL->CD36 Uptake FC Free Cholesterol CD36->FC ACAT ACAT FC->ACAT Substrate Efflux Cholesterol Efflux (ABCA1/ABCG1) FC->Efflux CE Cholesteryl Esters ACAT->CE Esterification LipidDroplets Lipid Droplets CE->LipidDroplets FoamCell Foam Cell Formation LipidDroplets->FoamCell Inhibitor This compound Inhibitor->ACAT Inhibition

Caption: Signaling pathway of ACAT inhibition in macrophages.

References

Application Notes and Protocols for the Study of Hypercholesterolemia Using Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of free cholesterol into cholesteryl esters. The inhibition of ACAT presents a promising therapeutic strategy for the management of hypercholesterolemia and atherosclerosis. By blocking ACAT, this compound prevents the accumulation of cholesteryl esters within macrophages in the arterial wall, which are key components of atherosclerotic plaques, and reduces the absorption of dietary cholesterol. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical hypercholesterolemia research.

Mechanism of Action

This compound exerts its hypocholesterolemic effects by inhibiting the ACAT enzyme, which exists in two isoforms: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is primarily located in the intestine and liver. The inhibition of ACAT leads to a decrease in the esterification of cholesterol, which in turn reduces the formation of foam cells from macrophages and diminishes the intestinal absorption of cholesterol. This dual action results in lower levels of low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol in the plasma.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and the in vivo effects of a closely related analog, CI-976, on plasma lipid profiles in a rat model of hypercholesterolemia. Due to the limited publicly available in vivo data for this compound, the data for CI-976 is presented as a representative example of the expected efficacy of this class of ACAT inhibitors.

Table 1: In Vitro ACAT Inhibitory Activity of this compound

CompoundIC₅₀ (nM)Enzyme Source
This compound7Rat Liver Microsomes

Table 2: Representative In Vivo Efficacy of a Fatty Acid Anilide ACAT Inhibitor (CI-976) in Cholesterol-Fed Rats

Treatment Group (n=6)Dose (mg/kg/day)Plasma Total Cholesterol (mg/dL)Non-HDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)
Control (High-Cholesterol Diet)-316.60 ± 7.30297.37 ± 6.9819.23 ± 1.55
CI-976 in High-Cholesterol Diet30265.50 ± 20.22235.80 ± 18.5029.70 ± 2.80
Fenofibrate in High-Cholesterol Diet60282.80 ± 6.25263.50 ± 5.90*19.30 ± 1.20

*p < 0.05 compared to Control (High-Cholesterol Diet). Data is representative of studies on similar ACAT inhibitors.

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol describes the determination of the IC₅₀ value of this compound for the inhibition of ACAT activity in rat liver microsomes.

Materials:

  • This compound

  • Rat liver microsomes

  • [¹⁴C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Tris-HCl buffer

  • Chloroform/methanol (2:1, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound to achieve a range of final concentrations for the assay.

  • Prepare the assay mixture containing rat liver microsomes, BSA, and potassium phosphate buffer.

  • Add the different concentrations of this compound or vehicle control to the assay mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubate the reaction mixture for 10 minutes at 37°C.

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids and spot the lipid extract onto a silica gel TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Visualize the cholesteryl ester bands (e.g., using iodine vapor).

  • Scrape the cholesteryl ester bands into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypercholesterolemia Model in Rats

This protocol outlines the induction of hypercholesterolemia in rats and the subsequent treatment with this compound to evaluate its hypocholesterolemic effects.

Animals:

  • Male Sprague-Dawley rats (150-180 g)

Materials:

  • Standard rat chow

  • High-cholesterol diet (standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Kits for measuring plasma total cholesterol, HDL cholesterol, and LDL cholesterol.

Procedure:

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with free access to standard chow and water.

  • Induction of Hypercholesterolemia:

    • Divide the rats into a control group (standard diet) and a hypercholesterolemic group (high-cholesterol diet).

    • Feed the respective diets for a period of 2-4 weeks to induce a stable hypercholesterolemic state in the experimental group.

  • Treatment:

    • After the induction period, divide the hypercholesterolemic rats into treatment groups:

      • Vehicle control (receiving the high-cholesterol diet and vehicle).

      • This compound treatment group (receiving the high-cholesterol diet and the compound at a predetermined dose, e.g., 30 mg/kg/day, administered orally).

      • Positive control group (e.g., fenofibrate at 60 mg/kg/day).

    • Administer the treatments daily for a period of 4-6 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the rats overnight.

    • Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Separate the plasma by centrifugation.

    • Measure the plasma levels of total cholesterol, HDL cholesterol, and LDL cholesterol using commercially available enzymatic kits.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter in each group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control group.

Visualizations

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_lumen Intestinal Lumen / Extracellular Space cluster_enterocyte Enterocyte / Macrophage cluster_blood Bloodstream Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol Free Cholesterol Dietary_Cholesterol->Free_Cholesterol Absorption ACAT ACAT Free_Cholesterol->ACAT HDL Decreased HDL Free_Cholesterol->HDL Reverse Cholesterol Transport leads to Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Oleic_Anilide This compound Oleic_Anilide->ACAT Inhibits Chylomicrons Chylomicrons / Foam Cell Formation Cholesteryl_Esters->Chylomicrons LDL Increased LDL (Hypercholesterolemia) Chylomicrons->LDL Metabolism leads to

Caption: Mechanism of ACAT inhibition by this compound.

Experimental Workflow for In Vivo Studies

experimental_workflow start Start: Acclimatization of Rats (1 week) induction Induction of Hypercholesterolemia (High-Cholesterol Diet, 2-4 weeks) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Daily Oral Administration (4-6 weeks) - Vehicle Control - this compound - Positive Control grouping->treatment sampling Overnight Fasting & Blood Sample Collection treatment->sampling analysis Plasma Lipid Analysis (Total Cholesterol, HDL, LDL) sampling->analysis end End: Data Analysis & Interpretation analysis->end

Troubleshooting & Optimization

Oleic Acid-2,6-diisopropylanilide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleic Acid-2,6-diisopropylanilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 7 nM.[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a key process in dietary cholesterol absorption and the formation of foam cells associated with atherosclerosis.[1][2] By inhibiting ACAT, this compound can decrease low-density lipoprotein (LDL) levels and increase high-density lipoprotein (HDL) levels.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is a hydrophobic compound with good solubility in various organic solvents. It has very limited solubility in aqueous buffers alone.

Q3: What is the maximum recommended concentration of DMSO for in vitro cell culture experiments?

While Dimethyl Sulfoxide (DMSO) is an effective solvent, it can be toxic to cells at high concentrations. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability. It is always recommended to perform a vehicle control experiment (using media with the same final DMSO concentration but without the compound) to assess its effect on your specific cell line.

Q4: How should I store stock solutions of this compound?

Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C for long-term stability. The compound itself is stable for at least two years when stored properly.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Data Presentation

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell-based assays.

Materials:

  • This compound (Formula Weight: 441.7 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock, you will need 4.417 mg.

    • Weigh the compound accurately and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This is your high-concentration stock solution.

  • Prepare the Final Working Solution (Example: 10 µM in 10 mL of media):

    • Pre-warm your complete cell culture medium to 37°C to prevent temperature-related precipitation.

    • In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.

    • To achieve a 1:1000 dilution (from 10 mM to 10 µM), you will need 10 µL of the stock solution.

    • Crucial Step: While gently swirling or vortexing the tube of medium, add the 10 µL of the DMSO stock solution drop-by-drop. This gradual addition and constant mixing are vital to prevent "solvent shock," where the rapid change in polarity causes the hydrophobic compound to precipitate.

    • Cap the tube and invert it several times to ensure a homogenous solution.

    • Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.

Troubleshooting Guide

Issue: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium.

Potential Cause Recommended Solution
Solvent Shock The rapid change in polarity from DMSO to the aqueous medium is a common cause of precipitation. To mitigate this, add the DMSO stock solution slowly and dropwise into the pre-warmed (37°C) medium while gently vortexing or swirling. This ensures rapid dispersion and prevents localized high concentrations of the compound.
Concentration Exceeds Aqueous Solubility The final concentration of your compound may be too high for the aqueous medium to support. Try preparing a lower final concentration. You can also perform a solubility test by preparing serial dilutions in your specific medium and observing them for precipitation over the course of your experiment's duration.
Low Temperature of Medium Adding a concentrated stock to cold medium can decrease the solubility of the compound. Always pre-warm your cell culture medium to 37°C before adding the compound.

Issue: The media in my culture plates becomes cloudy over time in the incubator.

Potential Cause Recommended Solution
Temperature or pH Shift The controlled environment of an incubator (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, affecting compound solubility over time. Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation. Consider using a serum-free medium for the experiment if compatible with your cells, or reducing the serum concentration.
Compound Degradation Although stable, the compound might degrade under specific experimental conditions, leading to less soluble byproducts. Whenever possible, prepare working solutions fresh before each experiment.

Visualizations

G cluster_0 Cholesterol Metabolism cluster_1 Inhibition Pathway FreeCholesterol Free Cholesterol ACAT ACAT Enzyme FreeCholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEsters Cholesteryl Esters (Storage in Lipid Droplets) ACAT->CholesterylEsters Esterification OADA Oleic Acid-2,6- diisopropylanilide OADA->Inhibition Inhibits

Caption: Mechanism of Action of this compound.

G start Precipitation Observed in Aqueous Medium q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO by increasing stock concentration and using a smaller volume. q1->a1_yes Yes q2 Was the stock added quickly to cold media? q1->q2 No a1_yes->q2 a2_yes Pre-warm media to 37°C. Add stock solution slowly while vortexing. q2->a2_yes Yes q3 Does precipitation still occur? q2->q3 No a2_yes->q3 a3_yes Final concentration may exceed solubility limit. q3->a3_yes Yes end_ok Problem Solved q3->end_ok No end_solution Perform a solubility test with serial dilutions to find the maximum soluble concentration. a3_yes->end_solution

Caption: Troubleshooting Workflow for Solubility Issues.

References

Technical Support Center: Optimizing Oleic Acid-2,6-diisopropylanilide for ACAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oleic Acid-2,6-diisopropylanilide for the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this action, this compound effectively reduces the storage of cholesterol within cells.

Q2: What are the known isoforms of ACAT, and does this compound show selectivity?

Q3: What is the reported IC50 value for this compound?

This compound is a highly potent ACAT inhibitor with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1] This value can serve as a starting point for determining the optimal concentration in your experiments.

Q4: How should I prepare this compound for cell culture experiments?

Due to the oleic acid component, this compound has poor solubility in aqueous media. It is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol and then complex it with bovine serum albumin (BSA) for delivery to cells in culture. This improves solubility and stability while minimizing solvent-induced cytotoxicity.

Q5: What are the potential consequences of long-term ACAT inhibition in cell culture?

Prolonged and potent inhibition of ACAT, particularly ACAT1, can lead to the accumulation of free cholesterol within the cell membrane and endoplasmic reticulum. This can induce cellular stress, leading to cytotoxicity and apoptosis. It is essential to monitor cell viability and consider the duration of your experiments carefully.

Data Presentation

Table 1: Representative Dose-Response Data for ACAT Inhibition by this compound

The following table provides a theoretical dose-response relationship based on the known IC50 of 7 nM. Researchers should generate their own dose-response curves for their specific experimental setup.

Concentration (nM)Expected % ACAT Inhibition
0.1~ 5-10%
1~ 20-30%
750%
50~ 80-90%
100> 95%

Table 2: Isoform Selectivity of a Structurally Similar Anilide ACAT Inhibitor (F12511)

This data is for a related compound and may be used as an indicator of potential selectivity for this compound.

ACAT IsoformIC50 (nM)
ACAT139
ACAT2110

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in DMSO or ethanol to create a high-concentration stock (e.g., 10 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).

  • Complex formation:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 5:1 (inhibitor:BSA) is a good starting point.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the complex by passing it through a 0.22 µm filter.

    • The complex can be used immediately or aliquoted and stored at -20°C for future use.

  • Cell Treatment: Dilute the this compound-BSA complex to the desired final concentration in your cell culture medium before adding it to the cells.

Protocol 2: In Vitro ACAT Activity Assay (Microsomal Fraction)

Materials:

  • Microsomal fractions isolated from cells or tissues of interest

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Cholesterol

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Prepare reaction mixture: In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein (e.g., 20-50 µg), and cholesterol (pre-solubilized with a small amount of BSA).

  • Add inhibitor: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction tubes.

  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop reaction and extract lipids: Terminate the reaction by adding the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the phases.

  • Analyze lipids: Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate free oleoyl-CoA from cholesteryl esters.

  • Quantify radioactivity: Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate inhibition: Determine the percentage of ACAT inhibition for each concentration of the inhibitor compared to the vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no ACAT inhibition Inhibitor precipitation: The compound may not be fully solubilized in the assay buffer or cell culture medium.Ensure proper complexation with BSA. Visually inspect for any precipitates. Consider using a slightly higher BSA concentration or a different solvent for the initial stock solution.
Enzyme degradation: ACAT can be sensitive to freeze-thaw cycles and prolonged storage.Use freshly prepared microsomal fractions or cell lysates. Keep enzyme preparations on ice at all times.
Incorrect assay conditions: Substrate concentrations, pH, or incubation time may not be optimal.Optimize the assay conditions for your specific enzyme source. Ensure the reaction is in the linear range.
High background signal Non-enzymatic esterification: This can occur under certain conditions.Run a control reaction without the enzyme (microsomes) to determine the level of non-enzymatic activity and subtract it from your results.
Contamination of substrates: Radiolabeled substrate may contain impurities.Check the purity of your [14C]Oleoyl-CoA.
Increased cell death/cytotoxicity Free cholesterol accumulation: Potent ACAT inhibition can lead to toxic levels of free cholesterol.Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your cell type. Monitor cell viability using methods like MTT or trypan blue exclusion.
Solvent toxicity: High concentrations of DMSO or ethanol can be toxic to cells.Keep the final solvent concentration in the cell culture medium below 0.1%. Use a vehicle control with the same solvent concentration as your treated samples.
Inconsistent results Variability in inhibitor-BSA complex: Inconsistent preparation can lead to variable delivery of the inhibitor.Standardize the protocol for preparing the this compound-BSA complex. Prepare a large batch and aliquot for multiple experiments.
Cell passage number: The phenotype and metabolic activity of cells can change with passage number.Use cells within a consistent and low passage number range for all experiments.

Visualizations

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Pool (Endoplasmic Reticulum) Lysosome->FreeCholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Storage) CholesterylEsters->LipidDroplet Storage Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition

Caption: ACAT Inhibition Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay ACAT Activity Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) complex Form Inhibitor-BSA Complex prep_inhibitor->complex prep_bsa Prepare 10% Fatty Acid-Free BSA Solution prep_bsa->complex reaction_setup Set up Reaction with Microsomes, Cholesterol, and Inhibitor complex->reaction_setup microsomes Isolate Microsomal Fractions microsomes->reaction_setup start_reaction Initiate Reaction with [14C]Oleoyl-CoA reaction_setup->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction and Extract Lipids incubation->stop_reaction tlc Separate Lipids by TLC stop_reaction->tlc quantify Quantify Radioactivity of Cholesteryl Ester Spots tlc->quantify calculate Calculate % Inhibition quantify->calculate

Caption: Experimental Workflow for ACAT Inhibition Assay.

logical_troubleshooting start Experiment Start: Low/No ACAT Inhibition Observed check_solubility Check Inhibitor Solubility (Precipitate visible?) start->check_solubility check_enzyme Assess Enzyme Activity (Fresh preparation?) check_solubility->check_enzyme No reprepare_complex Action: Re-prepare Inhibitor-BSA complex check_solubility->reprepare_complex Yes check_conditions Verify Assay Conditions (Controls working?) check_enzyme->check_conditions Yes use_fresh_enzyme Action: Use Fresh Enzyme Preparation check_enzyme->use_fresh_enzyme No optimize_assay Action: Optimize Assay (Substrates, Time, pH) check_conditions->optimize_assay No success Problem Resolved check_conditions->success Yes reprepare_complex->success use_fresh_enzyme->success optimize_assay->success

Caption: Troubleshooting Logic for Low ACAT Inhibition.

References

Potential cytotoxicity of Oleic Acid-2,6-diisopropylanilide and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleic Acid-2,6-diisopropylanilide (Ole-DIPA)

Disclaimer: As of December 2025, there is a lack of specific published literature detailing the cytotoxic profile of this compound (Ole-DIPA). The following guide has been constructed based on the known biological activities of its constituent parts (Oleic Acid, 2,6-diisopropylanilide) and related fatty acid anilides, as well as established principles of in vitro toxicology. The provided protocols and troubleshooting advice are intended as a general framework for researchers to systematically investigate and manage the potential cytotoxicity of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential cytotoxic mechanisms of Ole-DIPA?

A1: While direct evidence is unavailable for Ole-DIPA, we can infer potential mechanisms from its structural analogs. Oleic acid anilides (OAAs) have been linked to immunotoxic responses, including the induction of apoptosis in splenocytes and strain-dependent effects on the immune system in murine models.[1][2] Furthermore, oleic acid itself has been shown to induce a form of programmed cell death called ferroptosis in certain cancer cell lines by inhibiting GPX4 and ACSL4.[3] Therefore, the potential cytotoxicity of Ole-DIPA could be multifaceted, involving:

  • Induction of apoptosis.

  • Triggering of ferroptosis through lipid peroxidation.

  • General membrane disruption due to its lipophilic nature.

  • Perturbation of immune cell function.[1][2][3]

Q2: My cells are showing high levels of death even at low concentrations of Ole-DIPA. What are the initial troubleshooting steps?

A2: High cytotoxicity at low concentrations can stem from several factors. A systematic approach is crucial for diagnosis.[4][5]

  • Confirm Compound Solubility: Ole-DIPA is predicted to be highly lipophilic. Ensure it is fully dissolved in your stock solvent (e.g., DMSO) and does not precipitate when diluted into the culture medium. Compound precipitation can lead to inconsistent results and direct physical damage to cells.[6]

  • Evaluate Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum, typically below 0.5%, as solvents themselves can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent alone) to differentiate between compound- and solvent-induced toxicity.[7]

  • Check Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range before starting the experiment. High passage numbers can alter cellular responses to stimuli.[8][9]

  • Perform a Dose-Response and Time-Course Experiment: Systematically test a wide range of Ole-DIPA concentrations (e.g., from nanomolar to high micromolar) and measure viability at different time points (e.g., 24, 48, 72 hours) to determine the IC50 (half-maximal inhibitory concentration) and understand the kinetics of the cytotoxic effect.

Q3: How can I mitigate the cytotoxicity of Ole-DIPA if it is interfering with my primary experimental goals?

A3: If the cytotoxicity of Ole-DIPA is masking its other potential biological effects, several strategies can be employed to reduce it:

  • Concentration Optimization: Use the lowest possible concentration of Ole-DIPA that still elicits the desired primary effect while minimizing cell death. A detailed dose-response curve is essential for identifying this optimal concentration window.[7]

  • Co-treatment with Inhibitors: If you hypothesize a specific death pathway, you can use inhibitors to block it. For example, if you suspect apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK could be beneficial. If ferroptosis is suspected, co-incubation with an iron chelator (e.g., deferoxamine) or a ferroptosis inhibitor (e.g., ferrostatin-1) may rescue the cells.

  • Reduce Exposure Time: Limit the duration of cell exposure to the compound to the minimum time required to observe the desired non-cytotoxic effect.

  • Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate toxicity, as serum proteins like albumin can bind to lipophilic compounds and reduce their effective free concentration. This should be tested empirically.

Troubleshooting Guide for Cell-Based Assays

This guide addresses common issues encountered when assessing the cytotoxicity of novel compounds like Ole-DIPA.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Compound precipitation upon dilution. 3. "Edge effects" in the microplate. 4. Pipetting errors.1. Ensure a homogenous single-cell suspension before plating. Visually inspect wells post-seeding.[10] 2. Prepare dilutions fresh. Gently vortex dilutions before adding to the plate. Check for precipitates under a microscope.[6] 3. Avoid using the outermost wells of the plate; fill them with sterile PBS or medium to maintain humidity.[10][11] 4. Use calibrated pipettes and consistent technique. For multi-well plates, use a multichannel pipette where appropriate.[9]
IC50 value is unexpectedly high or no toxicity is observed. 1. Compound is inactive in the chosen cell line. 2. Compound degradation in medium. 3. Insufficient incubation time. 4. Assay interference (e.g., compound reacts with assay reagents).1. Test on a panel of different cell lines. 2. Check the stability of the compound under culture conditions. Prepare fresh solutions for each experiment. 3. Extend the incubation period (e.g., to 72 hours). 4. Run a cell-free control (compound + assay reagents in medium) to check for direct chemical reactions.
Vehicle control (e.g., DMSO) shows significant toxicity. 1. Solvent concentration is too high. 2. Specific cell line is highly sensitive to the solvent. 3. Solvent stock is contaminated or degraded.1. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%, ideally ≤0.1%).[7] 2. Perform a dose-response for the solvent itself to determine the maximum tolerable concentration for your cell line. 3. Use fresh, high-purity, sterile-filtered solvent.

Experimental Protocols

Protocol 1: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[10]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom, clear tissue culture plates

  • This compound (Ole-DIPA)

  • Vehicle (e.g., sterile DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of Ole-DIPA in culture medium from your stock solution. Remove the seeding medium from the cells and add 100 µL of the various compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Data presented below is hypothetical and for illustrative purposes only.

Table 1: Dose-Dependent Cytotoxicity of Ole-DIPA on Various Cell Lines after 48h Treatment.

Concentration (µM)A549 (Lung Carcinoma) % Viability (±SD)HUVEC (Endothelial) % Viability (±SD)PBMC (Immune Cells) % Viability (±SD)
Vehicle Control 100.0 ± 4.5100.0 ± 5.1100.0 ± 6.2
0.1 98.2 ± 5.195.3 ± 4.885.1 ± 7.3
1 85.7 ± 4.278.9 ± 6.060.4 ± 5.5
10 52.3 ± 3.845.1 ± 4.125.8 ± 4.9
50 15.6 ± 2.510.2 ± 2.15.3 ± 1.8
100 5.1 ± 1.94.8 ± 1.52.1 ± 1.1
IC50 (µM) 10.8 8.5 2.3

Table 2: Mitigation of Ole-DIPA-Induced Cytotoxicity in PBMC by a Ferroptosis Inhibitor.

Treatment (48h)% Viability (±SD)
Vehicle Control 100.0 ± 5.8
Ole-DIPA (5 µM) 40.2 ± 4.3
Ferrostatin-1 (1 µM) 98.5 ± 6.1
Ole-DIPA (5 µM) + Ferrostatin-1 (1 µM) 75.6 ± 5.2

Visualizations: Pathways and Workflows

G Hypothetical Signaling Pathway for Ole-DIPA Cytotoxicity OleDIPA Ole-DIPA Membrane Cell Membrane Interaction OleDIPA->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria GPX4 GPX4 Inhibition Membrane->GPX4 Immune Immune Cell Perturbation Membrane->Immune ROS Increased ROS (Lipid Peroxidation) Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Ferroptosis Ferroptosis ROS->Ferroptosis GPX4->ROS CellDeath Cell Death Ferroptosis->CellDeath Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->CellDeath Cytokines Altered Cytokine Release Immune->Cytokines Cytokines->CellDeath

Caption: Hypothetical pathways of Ole-DIPA-induced cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment start Start: Novel Compound (Ole-DIPA) dose_response 1. Dose-Response Screening (e.g., MTT, Resazurin) start->dose_response ic50 2. Calculate IC50 Value dose_response->ic50 is_toxic Is Compound Cytotoxic? ic50->is_toxic mechanistic 3. Mechanistic Assays (Apoptosis, Necrosis, Ferroptosis) is_toxic->mechanistic  Yes end_nontoxic Proceed with Primary (Non-toxic) Assays is_toxic->end_nontoxic No (at relevant concentrations) mitigation 4. Test Mitigation Strategies (e.g., Co-treatment with inhibitors) mechanistic->mitigation end_toxic Proceed with Mechanistic Understanding mitigation->end_toxic

References

Off-target effects of Oleic Acid-2,6-diisopropylanilide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Oleic Acid-2,6-diisopropylanilide in cellular assays. This document addresses potential issues related to its known on-target activity and provides guidance on investigating possible off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. The primary isoform inhibited and the IC50 value are summarized in the table below.

Q2: Are there any known off-target effects of this compound?

Currently, there is a lack of publicly available data from broad pharmacological profiling or specific studies on the off-target effects of this compound. Its selectivity against other enzymes and receptors has not been widely reported in the scientific literature.

Q3: My cells are showing unexpected phenotypes that don't seem to be related to ACAT inhibition. What could be the cause?

Unexpected cellular phenotypes could potentially arise from off-target effects. While not confirmed for this specific molecule, the structural components of this compound—an oleic acid backbone and a 2,6-diisopropylanilide moiety—may suggest areas for investigation. For example, oleic acid itself is known to modulate various cellular processes, including ion channel activity and inflammatory signaling. However, direct attribution of these effects to this compound requires experimental validation.

Q4: How can I determine if the observed effects in my experiment are due to off-target activities?

To investigate potential off-target effects, a systematic approach is recommended. This can include:

  • Dose-response analysis: Compare the concentration range at which the unexpected phenotype is observed with the IC50 for ACAT inhibition. A significant separation in these concentrations may suggest an off-target effect.

  • Use of a structurally unrelated ACAT inhibitor: If a different class of ACAT inhibitor does not reproduce the observed phenotype, it is more likely to be an off-target effect of this compound.

  • Rescue experiments: Overexpression of the primary target (ACAT) might rescue the on-target effects but not the off-target ones.

  • Broad pharmacological screening: Profiling the compound against a panel of common off-target receptors and enzymes can provide a more comprehensive view of its selectivity.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation
Symptom Possible Cause Troubleshooting Steps
Decreased cell viability at concentrations close to the ACAT inhibition IC50.On-target effect related to cholesterol metabolism disruption in the specific cell line.1. Confirm ACAT expression in your cell line. 2. Assess cholesterol ester levels to confirm on-target activity. 3. Titrate the compound to the lowest effective concentration for ACAT inhibition.
Cell death observed at concentrations significantly higher than the ACAT inhibition IC50.Potential off-target cytotoxicity.1. Perform a detailed dose-response curve for cytotoxicity. 2. Compare with a structurally unrelated ACAT inhibitor. 3. Evaluate markers of common cell death pathways (e.g., apoptosis, necrosis).
Altered cell proliferation rate.Could be related to on-target effects on lipid metabolism necessary for membrane synthesis or potential off-target effects on cell cycle regulators.1. Analyze cell cycle progression (e.g., by flow cytometry). 2. Measure key proteins involved in cell cycle control. 3. Use a control compound to distinguish from solvent or other experimental artifacts.
Issue 2: Unexplained Changes in Cellular Signaling Pathways
Symptom Possible Cause Troubleshooting Steps
Modulation of inflammatory pathways (e.g., NF-κB activation, cytokine production).While not confirmed, the oleic acid component is known to have immunomodulatory effects. This could be a potential area of off-target activity.1. Measure the activation state of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB). 2. Quantify the production of relevant cytokines (e.g., using ELISA). 3. Test the effect of oleic acid alone to see if it phenocopies the results.
Alterations in intracellular calcium levels.Fatty acids can influence ion channel activity. This is a hypothetical off-target effect.1. Measure intracellular calcium concentration using fluorescent indicators. 2. Use specific ion channel blockers to investigate the potential involvement of particular channels.

Quantitative Data Summary

Table 1: Primary Target and Potency of this compound

TargetActionIC50Reference
Acyl-CoA:cholesterol acyltransferase (ACAT)Inhibition7 nM[1][2][3]

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay

This protocol is a general method to confirm the on-target activity of this compound in your cellular system.

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing ACAT (e.g., HepG2) to ~80-90% confluency.

    • Harvest cells and prepare microsomes or a total cell lysate known to contain active ACAT.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

  • Enzymatic Reaction:

    • In a microplate, add the cell lysate/microsomes to the reaction buffer.

    • Add the different concentrations of this compound or vehicle control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, [1-14C]oleoyl-CoA (or other suitable labeled fatty acyl-CoA) and cholesterol.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Detection and Analysis:

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Extract the formed cholesteryl esters into the organic phase.

    • Separate the cholesteryl esters using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester using a phosphorimager or liquid scintillation counting.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: General Workflow for Investigating Off-Target Effects

This protocol provides a framework for assessing potential off-target activities.

  • Phenotypic Screening:

    • Choose a panel of cell-based assays that measure various cellular processes (e.g., cell viability, apoptosis, cell cycle, cytokine production, receptor activation).

    • Treat cells with a range of concentrations of this compound, including concentrations well above the IC50 for ACAT inhibition.

    • Include a structurally unrelated ACAT inhibitor as a control.

  • Target Deconvolution (if a phenotype is observed):

    • Hypothesis Generation: Based on the phenotype and the chemical structure of the compound, hypothesize potential off-target classes (e.g., kinases, GPCRs, ion channels).

    • Broad Target Screening: Submit the compound to a commercial service for broad pharmacological profiling against a large panel of targets.

    • Specific Target Validation: If putative off-targets are identified, validate the interaction using specific biochemical or cell-based assays for those targets.

  • Confirmation in a Cellular Context:

    • Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm target engagement in intact cells.

    • Use siRNA or CRISPR-Cas9 to knock down the putative off-target and assess if this prevents the observed phenotype upon compound treatment.

Visualizations

ACAT_Inhibition_Pathway Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester (Storage) ACAT->CholesterylEster Esterification Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition

Caption: Primary mechanism of action of this compound.

Off_Target_Workflow Start Start with Unexpected Cellular Phenotype DoseResponse Perform Dose-Response Analysis (Compare to ACAT IC50) Start->DoseResponse ControlCompound Test Structurally Unrelated ACAT Inhibitor Start->ControlCompound Hypothesis Generate Hypothesis for Off-Target Class DoseResponse->Hypothesis ControlCompound->Hypothesis BroadScreen Broad Pharmacological Screening Hypothesis->BroadScreen Validate Validate Hits with Specific Assays (Biochemical & Cellular) BroadScreen->Validate Confirm Confirm Target Engagement in Cells (e.g., CETSA) Validate->Confirm

Caption: Experimental workflow for investigating potential off-target effects.

Hypothetical_Signaling_Pathway Compound This compound (Hypothetical Off-Target Effect) IonChannel Plasma Membrane Ion Channel Compound->IonChannel Modulation? Calcium Increased Intracellular Ca2+ IonChannel->Calcium KinaseCascade Activation of Ca2+-dependent Kinase Cascade Calcium->KinaseCascade TranscriptionFactor Modulation of Transcription Factor Activity KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression (e.g., Inflammatory Genes) TranscriptionFactor->GeneExpression

Caption: Hypothetical off-target signaling pathway.

References

Technical Support Center: Stability of Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleic Acid-2,6-diisopropylanilide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a lipophilic molecule with two main components that influence its stability: the oleic acid tail and the 2,6-diisopropylanilide head group. The primary stability concerns are:

  • Poor Aqueous Solubility and Precipitation: Due to its lipophilic nature, the compound has low solubility in aqueous solutions, which can lead to precipitation.

  • Hydrolysis: The amide (anilide) linkage is susceptible to cleavage, particularly at non-optimal pH levels and elevated temperatures.[1][2]

  • Oxidation: The double bond in the oleic acid chain is vulnerable to oxidation, a process that can be accelerated by factors such as exposure to light, oxygen, and metal ions.[3][4]

Q2: My this compound is precipitating out of my aqueous buffer. What can I do?

A2: Precipitation is a common issue for lipophilic compounds. Consider the following strategies to enhance solubility:

  • Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous buffer.

  • Surfactants: Use surfactants like polysorbates (e.g., Tween® 80) or bile salts to form micelles that can encapsulate the compound.[5]

  • Cyclodextrins: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that improve aqueous solubility.[6]

  • pH Adjustment: The solubility of the compound may be influenced by pH. Determine the pKa of the molecule and adjust the pH of the solution accordingly. For anilide-containing compounds, a pH range of 3-6 often provides maximum stability against hydrolysis.[1][2]

Q3: How can I prevent the chemical degradation of this compound in my formulation?

A3: To prevent chemical degradation, it is crucial to address both hydrolysis and oxidation:

  • Control pH: Maintain the pH of your solution within the optimal stability range. For similar anilide compounds, this is often between pH 3 and 6.[1][2]

  • Use Antioxidants: Incorporate antioxidants to mitigate oxidation of the oleic acid chain. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (Vitamin E).[7]

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Inert Atmosphere: For highly sensitive formulations, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[8][9] Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used, particularly for analyzing the fatty acid component, though it may require derivatization.[10][11]

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in the Solution
Potential Cause Troubleshooting Step Rationale
Low aqueous solubility Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO).Improves the solvation of the lipophilic molecule.
Add a surfactant (e.g., Tween® 80) to the formulation.[5]Surfactants form micelles that can solubilize the compound.
Incorporate a cyclodextrin (e.g., HP-β-CD).[6]Forms an inclusion complex, enhancing aqueous solubility.
pH-dependent solubility Adjust the pH of the solution.The ionization state of the molecule can significantly affect its solubility.
Temperature effects Gently warm the solution during preparation.Solubility often increases with temperature. Ensure the compound is stable at the higher temperature.
Issue 2: Loss of Compound Potency Over Time
Potential Cause Troubleshooting Step Rationale
Hydrolysis of the anilide bond Adjust the pH of the solution to the optimal stability range (typically pH 3-6 for anilides).[1][2]The rate of hydrolysis is often pH-dependent.
Reduce the storage temperature.Chemical degradation rates generally decrease at lower temperatures.
Oxidation of the oleic acid chain Add an antioxidant (e.g., BHT, Vitamin E).[7]Antioxidants scavenge free radicals and prevent oxidative degradation.
Protect the solution from light by using amber vials.Light can catalyze oxidation.
Purge the solution and headspace with an inert gas (e.g., nitrogen).Removes oxygen, a key component in oxidation reactions.
Add a chelating agent (e.g., EDTA).Sequesters metal ions that can catalyze oxidation.[2]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvent systems for this compound.

Methodology:

  • Prepare stock solutions of this compound in various organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile) at a high concentration (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • In separate microcentrifuge tubes, add a small volume of the stock solution to each aqueous buffer to achieve the desired final concentration.

  • Vortex the tubes and visually inspect for precipitation immediately and after 24 hours at room temperature and 4°C.

  • Quantify the amount of compound remaining in the solution using a suitable analytical method like HPLC.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound.

Methodology:

  • Prepare solutions of the compound in a suitable solvent system.

  • Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

Signaling Pathways and Experimental Workflows

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺, OH⁻) Compound->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Compound->Oxidation Degradant1 Oleic Acid + 2,6-diisopropylaniline Hydrolysis->Degradant1 Degradant2 Oxidized Derivatives Oxidation->Degradant2

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Precipitation Start Precipitation Observed Step1 Increase Co-solvent Concentration Start->Step1 Check1 Precipitation Resolved? Step1->Check1 Step2 Add Surfactant or Cyclodextrin Check1->Step2 No End_Success Stable Solution Check1->End_Success Yes Check2 Precipitation Resolved? Step2->Check2 Step3 Adjust pH Check2->Step3 No Check2->End_Success Yes Step3->End_Success End_Fail Further Formulation Development Needed

References

Troubleshooting inconsistent results with Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleic Acid-2,6-diisopropylanilide

Disclaimer: this compound is not a commercially cataloged compound, and as such, no specific data on its properties or experimental behavior is publicly available. This technical support guide has been developed based on the known characteristics of its constituent precursors, Oleic Acid and 2,6-diisopropylanilide, and established principles of organic chemistry and experimental biology. The information provided should be used as a general guideline for troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Synthesis and Purity

Q1: I am having trouble synthesizing this compound. What are some common issues?

A1: The synthesis of an amide from a carboxylic acid (Oleic Acid) and an aniline (2,6-diisopropylanilide) can be challenging due to the steric hindrance of the 2,6-diisopropyl groups on the aniline. Direct thermal condensation may require high temperatures, which can lead to side reactions.[1] More efficient methods often involve the use of coupling agents to activate the carboxylic acid.

Potential Issues and Solutions:

  • Low Reactivity: The bulky isopropyl groups on 2,6-diisopropylanilide can sterically hinder the approach of the oleic acid. Consider using a more potent coupling agent or a different synthetic route, such as converting oleic acid to an acyl chloride first.

  • Side Reactions: At high temperatures, oleic acid can undergo oxidation or isomerization of its double bond.[2] Unwanted side reactions can also occur with the reagents used.[3]

  • Catalyst Inefficiency: If using a catalyst, its active sites might be blocked by the bulky reactants.[4]

Q2: How do I purify my synthesized this compound?

A2: Purification of the final amide product is crucial for obtaining consistent experimental results. Common purification techniques for amide compounds include recrystallization and column chromatography.[5] Given the likely non-polar, oily nature of your product, column chromatography on silica gel is a probable method.

Purification Strategy:

  • Initial Work-up: After the reaction, an aqueous work-up is typically performed to remove water-soluble reagents and byproducts.[6][7]

  • Chromatography: Flash column chromatography is a standard method for purifying organic compounds.[8] A solvent system of hexane and ethyl acetate would be a good starting point for elution from a silica gel column.

  • Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.[5]

Q3: What are the likely impurities in my final product?

A3: Impurities can arise from unreacted starting materials, side products, or degradation products.

  • Unreacted Oleic Acid: Can be removed with a basic wash during work-up.

  • Unreacted 2,6-diisopropylanilide: Can be removed with an acidic wash during work-up.

  • Byproducts from Coupling Reagents: These are typically removed by aqueous washes or chromatography.[6][7]

  • Side-products from the reaction: These will likely require chromatographic separation.[3]

Section 2: Handling, Storage, and Stability

Q4: How should I store my this compound to ensure its stability?

A4: The stability of your compound will be influenced by both the amide bond and the oleic acid tail. The amide bond itself is generally stable, but the bulky substituents might affect its properties.[9][10] The double bond in the oleic acid portion is susceptible to oxidation.[2][11]

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, such as -20°C, to minimize degradation.[12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond.[13][14]

  • Light: Protect from light, as it can promote the formation of peroxides from the oleic acid component.[11][15]

  • Container: Use a tightly sealed, amber glass vial.

Q5: Is my compound likely to be stable in aqueous solutions for my experiments?

A5: While amides are generally resistant to hydrolysis, "twisted" amides or those with significant steric strain can be more susceptible to cleavage.[16] Given the bulky nature of the 2,6-diisopropylanilide group, the stability of the amide bond in your specific compound in aqueous buffers over long incubation times should be experimentally verified.

Section 3: Inconsistent Experimental Results

Q6: I am observing high variability between my experimental replicates. What could be the cause?

A6: Inconsistent results are a common challenge in research and can stem from various sources, from the compound itself to the experimental setup.[17][18][19]

Potential Causes and Troubleshooting Steps:

  • Compound Purity: Inconsistent purity between batches or degradation of a single batch can lead to variable results. Always use a well-characterized and purified compound.

  • Solubility Issues: Your compound is likely very hydrophobic. Poor solubility can lead to precipitation or micelle formation in aqueous buffers, resulting in inconsistent effective concentrations.

    • Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into your assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls.

  • Adsorption to Labware: Oleic acid and other long-chain fatty acids are known to adsorb to plastic and glass surfaces, which can reduce the actual concentration in your experiment.[20][21]

    • Solution: Consider using low-adhesion microplates and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also help.

  • Pipetting and Mixing: Inaccurate pipetting and inadequate mixing of viscous or poorly soluble compounds can lead to significant variability.[17]

  • Cell-Based Assay Issues: In cell-based assays, factors like inconsistent cell seeding density, cell health, and passage number can all contribute to variability.[17][22]

Q7: My positive and negative controls are working, but my this compound is giving unexpected or no results. What should I check?

A7: If your controls are behaving as expected, the issue likely lies with your test compound or its interaction with the assay system.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use analytical techniques like NMR and mass spectrometry to confirm the structure and purity of your synthesized compound.

  • Assess Compound Stability: Your compound may be degrading under the specific conditions of your assay (e.g., pH, temperature, presence of certain enzymes).

  • Investigate Assay Interference: The compound might be interfering with the assay technology itself. For example, it could be fluorescent at the same wavelength as your reporter dye or it could precipitate and scatter light in an absorbance-based assay.

  • Review the Biological Hypothesis: It's possible the compound does not have the expected biological activity. Consider the possibility that the bulky 2,6-diisopropylanilide group prevents the molecule from binding to its intended target.

Quantitative Data Summary

Table 1: Properties of Oleic Acid

PropertyValueReference
Molecular Formula C18H34O2[2]
Molar Mass 282.47 g/mol [2]
Appearance Colorless to pale yellow oily liquid[2][23]
Melting Point 13-14 °C[2]
Boiling Point 360 °C[2]
Solubility in Water Insoluble[2][23]
Solubility (Organic) Soluble in ethanol, ether, acetone, chloroform[12]
Stability Sensitive to air and light; can undergo oxidation[11][12][15]

Table 2: Properties of 2,6-diisopropylaniline

PropertyValueReference
Molecular Formula C12H19N[24]
Molar Mass 177.29 g/mol [24]
Appearance Colorless to yellow or brown liquid[24]
Melting Point -45 °C[24]
Boiling Point 257 °C[24]
Solubility in Water Sparingly soluble (<0.2 g/L)[13][25]
Stability Stable under normal temperatures and pressures[13][14]
Incompatibilities Strong oxidizing agents, acids, acid chlorides[13][14]

Experimental Protocols

General Protocol for Amide Synthesis via Carbodiimide Coupling

This protocol is a general guideline and may require optimization for your specific reactants.

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve oleic acid (1 equivalent) and 2,6-diisopropylaniline (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add Coupling Agent: To the stirred solution, add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Often, an additive like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) is included to catalyze the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted aniline, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted oleic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).

General Protocol for Preparing a Stock Solution for Biological Assays
  • Choose a Solvent: Select a biocompatible organic solvent in which your compound is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Prepare a High-Concentration Stock: Accurately weigh a small amount of your purified compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium or assay buffer.

  • Final Concentration of Solvent: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and is the same across all conditions, including vehicle controls.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid (Carboxylic Acid) product This compound (Amide) oleic_acid->product diisopropylaniline 2,6-diisopropylanilide (Amine) diisopropylaniline->product coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->product byproduct Byproduct (e.g., Urea) product->byproduct

Caption: Synthesis of this compound via coupling of precursors.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_purity Verify Compound Purity & Identity (NMR, MS) start->check_purity check_solubility Assess Solubility & Stability in Assay Buffer check_purity->check_solubility Pure impure Re-purify Compound check_purity->impure Impure check_protocol Review Experimental Protocol (Pipetting, Cells, Reagents) check_solubility->check_protocol Soluble & Stable unstable Optimize Formulation (Solvent, Additives) check_solubility->unstable Precipitation/ Degradation protocol_error Refine Assay Technique & Controls check_protocol->protocol_error Error Identified retest Re-run Experiment check_protocol->retest Protocol OK impure->retest unstable->retest protocol_error->retest

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

How to prevent precipitation of Oleic Acid-2,6-diisopropylanilide in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Oleic Acid-2,6-diisopropylanilide in experimental media. Given its nature as a fatty acid amide, it is highly hydrophobic and prone to precipitation in aqueous solutions.[1][2]

Troubleshooting Guide: Resolving Precipitation Issues

Use this guide to diagnose and resolve precipitation problems during your experiments.

Symptom Potential Cause(s) Recommended Solution(s)
Immediate, heavy precipitate upon adding stock solution to media. 1. High Local Concentration: The stock solution is too concentrated, causing the compound to crash out upon contact with the aqueous media.[3] 2. Poor Dispersion: The stock solution was not mixed into the media quickly enough.1. Serial Dilution: Prepare a less concentrated stock solution. Alternatively, perform an intermediate dilution of your stock in the solvent before the final dilution into the media.[3] 2. Improve Mixing: Pre-warm the media to 37°C.[4] Add the stock solution drop-wise into the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersion.[3]
Media becomes cloudy or turbid over time in the incubator. 1. Temperature Shift: Solubility can decrease as the media equilibrates to a different temperature.[4] 2. pH Shift: The CO2 environment in an incubator can alter media pH, affecting the solubility of pH-sensitive compounds.[4] 3. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[4]1. Pre-warm Media: Always pre-warm the media to the experimental temperature (e.g., 37°C) before adding the compound.[4] 2. Buffer Stability: Ensure your media is adequately buffered for the CO2 concentration of your incubator. 3. Test Stability: Conduct a preliminary test to confirm the compound's stability in your specific media over the planned duration of the experiment.
Precipitate is observed after thawing a frozen stock solution. Low-Temperature Insolubility: The compound has poor solubility at low temperatures and has precipitated during the freeze-thaw cycle.[4]1. Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.[4] 2. Minimize Freeze-Thaw: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] 3. Fresh Stock: If precipitation persists, preparing a fresh stock solution for each experiment is the most reliable approach.[4]

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture media?

This compound is a lipophilic (hydrophobic) molecule, meaning it has very poor solubility in water-based solutions like cell culture media.[1][3] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous medium, the compound can no longer stay dissolved and "crashes out" of the solution, forming a visible precipitate.[3]

Q2: I am using DMSO to dissolve my compound. What is the maximum recommended final concentration in my culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.2%.[3] While some robust cell lines may tolerate up to 0.5%, it is critical to run a vehicle control (media + the same final concentration of DMSO without the compound) to ensure the observed effects are from your compound and not the solvent.[3]

Q3: My compound still precipitates even with a low final DMSO concentration. What are my options?

If optimizing the DMSO concentration and dilution technique fails, a solubility enhancer is likely needed. Consider these advanced strategies:

  • Use a Surfactant: Prepare a stock solution of your compound in DMSO that also contains a non-ionic surfactant like Tween® 80 or Tween® 20. Surfactants can help form stable micelles that keep the compound dispersed in the media.[3][5]

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior that can encapsulate your compound, while their hydrophilic exterior allows them to dissolve in aqueous media. This is a highly effective method for increasing the solubility of hydrophobic compounds.[3]

  • Complex with BSA: For fatty acid derivatives, using fatty acid-free Bovine Serum Albumin (BSA) is a common strategy. The BSA can bind to the lipophilic compound, acting as a carrier and keeping it soluble in the media.[1]

Q4: Are there alternatives to DMSO for making the stock solution?

Yes, while DMSO is common, other solvents or co-solvents can be used. Ethanol is another option for dissolving fatty acids and their derivatives.[1][6] Co-solvents like PEG400 or glycerin can also be used, sometimes in combination with DMSO, to improve solubility.[3][5]

Solvent/Agent Typical Starting Concentration (Stock) Max Recommended Final Conc. (Media) Notes
DMSO 10-100 mM≤ 0.1 - 0.5%Run vehicle controls to account for solvent effects.[1][3]
Ethanol 10-100 mM≤ 0.1 - 0.5%Can be cytotoxic at higher concentrations.
Tween® 80 / Tween® 20 5-10% (in stock solvent)0.01 - 0.1%Non-ionic surfactants that form micelles.[3][7]
β-Cyclodextrins Varies (complexation ratio)VariesForms inclusion complexes to enhance solubility.[3]
Fatty Acid-Free BSA Varies (molar ratio)VariesActs as a carrier protein for lipid-based molecules.[1]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

Objective: To find the highest concentration of this compound that remains soluble in your specific culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved by vortexing. Gentle warming may be necessary.[4]

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • Add a fixed volume of pre-warmed media to each tube (e.g., 990 µL).

    • Add a small volume of your stock to the first tube to achieve the highest desired concentration (e.g., 10 µL of 10 mM stock into 990 µL media for a 100 µM final concentration). Vortex immediately.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[4]

  • Incubation and Observation:

    • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment.

    • Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). Examining a drop under a microscope can help distinguish fine precipitate from microbial contamination.[4]

  • Determination: The highest concentration that remains clear and free of precipitate is your maximum working concentration under these conditions.

Protocol 2: Preparing a BSA-Complexed Solution

Objective: To enhance the solubility of this compound by complexing it with fatty acid-free BSA.

Materials:

  • This compound stock solution in ethanol or DMSO.

  • Fatty acid-free BSA powder.

  • Phosphate-buffered saline (PBS) or serum-free media.

  • Water bath at 37°C.

Procedure:

  • Prepare BSA Solution: Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free media. Warm it to 37°C and stir until fully dissolved.

  • Complexation: While gently stirring the warm BSA solution, slowly add the required volume of your compound's stock solution drop-wise. A typical molar ratio might be 2:1 to 5:1 (Compound:BSA), but this may require optimization.

  • Incubation: Continue to stir the mixture at 37°C for at least 30-60 minutes to allow for complete complexation.

  • Sterilization: Sterilize the final BSA-complexed solution by passing it through a 0.22 µm syringe filter.

  • Application: This solution can now be added to your cell culture media to achieve the desired final concentration.

Visualizations

G start Precipitate Observed in Media? check_stock Is Stock Solution >10mM? start->check_stock Immediately check_time Did precipitate form over time? start->check_time Over Time check_mixing Was stock added drop-wise to vortexing media? check_stock->check_mixing No sol_stock SOLUTION: - Make less concentrated stock (e.g., 1-10 mM). - Perform serial dilutions. check_stock->sol_stock Yes sol_mixing SOLUTION: - Pre-warm media to 37°C. - Add stock slowly to vortex. check_mixing->sol_mixing No sol_advanced ADVANCED SOLUTION: Use solubility enhancers: - Surfactants (Tween® 80) - Cyclodextrins - BSA Complexation check_mixing->sol_advanced Yes sol_stability SOLUTION: - Check media buffering for incubator CO2. - Test compound stability over time. check_time->sol_stability Yes

Caption: Troubleshooting workflow for precipitation issues.

G main Enhancing Solubility of This compound cat1 Solvent Optimization main->cat1 cat2 Procedural Technique main->cat2 cat3 Formulation Strategy main->cat3 sub1a Use Co-solvents (DMSO, Ethanol, PEG400) cat1->sub1a sub1b Lower Stock Concentration cat1->sub1b sub2a Pre-warm Media (37°C) cat2->sub2a sub2b Rapid Dispersion (Vortexing) cat2->sub2b sub2c Minimize Freeze-Thaw Cycles cat2->sub2c sub3a Surfactants (e.g., Tween® 80) cat3->sub3a sub3b Cyclodextrin Complexation cat3->sub3b sub3c BSA Complexation cat3->sub3c

Caption: Key strategies for enhancing compound solubility.

G prep_stock 1. Prepare Stock Solution (e.g., 10mM in DMSO) prep_media 2. Pre-warm Cell Media to 37°C prep_stock->prep_media add_compound 3. Add Stock to Media (Drop-wise while vortexing) Final DMSO ≤ 0.1% prep_media->add_compound treat_cells 4. Add Medicated Media to Cells add_compound->treat_cells incubate 5. Incubate and Observe Experiment treat_cells->incubate

Caption: Standard experimental workflow for compound addition.

References

Addressing free cholesterol accumulation in cells treated with Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the accumulation of free cholesterol in cells treated with oleic acid or its derivatives, such as the novel compound Oleic Acid-2,6-diisopropylanilide. Given the limited public data on this compound, this guide focuses on the well-established effects of oleic acid and compounds that modulate cholesterol esterification, providing a foundational framework for your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the investigation of free cholesterol accumulation.

Question ID Question Possible Causes & Troubleshooting Steps
FC-01 Why am I observing high background or non-specific signal in my Filipin staining? 1. Incomplete Washing: Ensure thorough washing with PBS after fixation and staining to remove unbound Filipin.[1] 2. Filipin Aggregates: Prepare Filipin solution fresh and filter if necessary. Store stock solutions protected from light and moisture.[2] 3. Over-fixation: Excessive fixation with paraformaldehyde can increase background fluorescence. Reduce fixation time or concentration. 4. Autoflourescence: Some cell types or media components can cause autofluorescence. Include an unstained control to assess baseline fluorescence.
FC-02 My treated cells do not show a significant increase in free cholesterol compared to the control. 1. Sub-optimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of your test compound. 2. Insufficient Incubation Time: Conduct a time-course experiment to identify the peak time for free cholesterol accumulation. 3. Cell Line Resistance: The chosen cell line may have robust cholesterol efflux mechanisms or low expression of the target enzyme. Consider using a different cell line. 4. Compound Instability: Ensure the compound is stable in your culture medium for the duration of the experiment.
FC-03 I am observing significant cell death or toxicity after treatment. 1. Compound Cytotoxicity: Your compound may be toxic at the tested concentrations. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine a non-toxic working concentration. Accumulation of excess free cholesterol itself can be cytotoxic.[3] 2. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.1%). 3. Serum Effects: If using serum-free media, cells may be more sensitive. The presence of serum can also interfere with compound activity by binding to it.[4]
FC-04 How can I distinguish between free cholesterol and cholesteryl esters? 1. Use Specific Probes: Filipin specifically binds to free, unesterified cholesterol.[5] To visualize total neutral lipids (including cholesteryl ester-rich lipid droplets), use stains like Oil Red O or BODIPY. 2. Biochemical Assays: The Amplex™ Red Cholesterol Assay Kit can measure both. To measure only free cholesterol, omit the cholesterol esterase enzyme from the reaction.[6] The difference between the total and free cholesterol measurements will give you the cholesteryl ester amount.
FC-05 There is high variability between my experimental replicates in the Amplex™ Red assay. 1. Incomplete Cell Lysis/Lipid Extraction: Ensure your extraction protocol (e.g., using chloroform-methanol or hexane-isopropanol) is efficient and consistent across all samples.[7] 2. Pipetting Errors: Use calibrated pipettes and ensure accurate dispensing of small volumes of reagents and samples. 3. Inconsistent Incubation Times: Since the assay is kinetic, ensure all wells are incubated for the same amount of time before reading the fluorescence.[8] 4. Normalization Issues: Normalize cholesterol content to the total protein concentration or cell number for each sample to account for differences in cell density.[9]

Quantitative Data Summaries

The following tables provide examples of how to structure quantitative data obtained from typical experiments.

Table 1: Quantification of Free Cholesterol using Filipin Staining (Example data based on fluorescence intensity measurements)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (A.U.)Standard DeviationFold Change vs. Control
Vehicle Control (0.1% DMSO)0150.4± 12.51.0
Oleic Acid200225.8± 20.11.5
ACAT Inhibitor (Positive Control)10601.6± 45.34.0
Test Compound1188.0± 15.71.25
Test Compound10451.2± 38.93.0
Test Compound50782.1± 60.25.2

Table 2: Quantification of Cellular Cholesterol using Amplex™ Red Assay (Example data normalized to total cellular protein)

Treatment GroupTotal Cholesterol (µg/mg protein)Free Cholesterol (µg/mg protein)Cholesteryl Esters (µg/mg protein)
Vehicle Control25.2 ± 2.120.1 ± 1.85.1 ± 0.9
Oleic Acid (200 µM)45.8 ± 3.524.3 ± 2.421.5 ± 2.1
Test Compound (10 µM)40.5 ± 3.138.5 ± 2.92.0 ± 0.5

Experimental Protocols & Methodologies

Protocol 1: Filipin Staining for Visualizing Free Cholesterol

This protocol is adapted for cultured adherent cells on coverslips or imaging plates.[2][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS (prepare fresh)

  • Glycine solution (1.5 mg/mL in PBS)

  • Filipin complex (Store stock at -80°C, protected from light)

  • Staining Solution: 50 µg/mL Filipin in PBS with 10% Fetal Bovine Serum (FBS)

  • Mounting Medium

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture overnight.

  • Treatment: Treat cells with your test compound (e.g., this compound) for the desired time and concentration. Include appropriate vehicle and positive controls.

  • Washing: Gently rinse the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 30-60 minutes at room temperature.

  • Quenching: Rinse three times with PBS. Incubate with glycine solution for 10 minutes to quench residual PFA.

  • Staining: Wash three times with PBS. Add the Filipin staining solution and incubate for 2 hours at room temperature, protected from light.

  • Final Washes: Rinse the cells three times with PBS.

  • Imaging: Mount the coverslips onto slides using a suitable mounting medium. Immediately view by fluorescence microscopy using a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).

    • Critical Note: Filipin photobleaches very rapidly. Capture images immediately after focusing.[2][10]

Protocol 2: Amplex™ Red Assay for Quantitative Cholesterol Measurement

This protocol allows for the fluorometric quantification of total cholesterol.[7][8][12]

Materials:

  • Amplex™ Red Cholesterol Assay Kit (contains Amplex™ Red reagent, HRP, cholesterol oxidase, cholesterol esterase, reaction buffer, and cholesterol standard)

  • Chloroform:Methanol (2:1) or Hexane:Isopropanol (3:2) for lipid extraction

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture & Treatment: Grow and treat cells in multi-well plates as required for your experiment.

  • Cell Lysis & Lipid Extraction:

    • After removing the media, wash cells with cold PBS.

    • Add 200 µL of a suitable organic solvent mixture (e.g., hexane:isopropanol) to each well.

    • Scrape and collect the cell lysate/solvent mixture into microcentrifuge tubes.

    • Centrifuge for 5-10 minutes at high speed to pellet debris.

    • Carefully transfer the organic phase (supernatant) to a new tube.

    • Evaporate the solvent completely using a vacuum concentrator or nitrogen stream.

  • Sample Reconstitution: Re-dissolve the dried lipid film in 1X Reaction Buffer provided in the kit. Vortex thoroughly.

  • Assay Preparation:

    • Prepare a cholesterol standard curve (e.g., 0 to 8 µg/mL) by diluting the provided standard in 1X Reaction Buffer.

    • Prepare the enzyme working solution by mixing Amplex™ Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in 1X Reaction Buffer according to the kit's manual. (Note: To measure free cholesterol only, prepare a working solution without cholesterol esterase).

  • Reaction & Measurement:

    • Pipette 50 µL of your reconstituted samples and standards into the wells of a 96-well plate.

    • Add 50 µL of the enzyme working solution to each well to start the reaction.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

  • Calculation: Determine the cholesterol concentration in your samples by comparing their fluorescence values to the standard curve. Normalize the results to the initial protein concentration of the cell lysate.

Visualizations: Pathways and Workflows

Cellular Cholesterol Metabolism and Compound Action

The diagram below illustrates the core pathways of cellular cholesterol homeostasis and the likely mechanism of action for a compound that increases free cholesterol. Such a compound would likely act as an ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor, preventing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[13][14]

G cluster_0 Cellular Environment cluster_1 Cytoplasm & ER LDL LDL Particle LDLR LDL Receptor LDL->LDLR Uptake FC Free Cholesterol Pool LDLR->FC Release ACAT ACAT Enzyme FC->ACAT SREBP SREBP Pathway FC->SREBP Feedback Inhibition Efflux Cholesterol Efflux FC->Efflux CE Cholesteryl Esters ACAT->CE LD Lipid Droplet (Storage) CE->LD Synth De Novo Synthesis SREBP->Synth Synth->FC Compound Oleic Acid Derivative (e.g., ACAT Inhibitor) Compound->ACAT Inhibition G A 1. Cell Culture Seed cells on appropriate plates/ coverslips B 2. Compound Treatment Incubate cells with Test Compound, Vehicle, and Positive Control A->B C 3. Endpoint Assays B->C D Qualitative Analysis: Filipin Staining C->D  Visualization E Quantitative Analysis: Amplex Red Assay C->E Quantification   F Microscopy & Image Analysis D->F G Lipid Extraction & Fluorescence Reading E->G H Data Analysis & Interpretation F->H G->H G Start Problem: No increase in free cholesterol with Test Compound Q1 Is the Positive Control (e.g., ACAT Inhibitor) working? Start->Q1 A1_Yes Assay is working. Focus on Test Compound. Q1->A1_Yes Yes A1_No Troubleshoot Assay: - Check reagents - Validate protocol - Check instrument settings Q1->A1_No No Q2 Was cell toxicity observed? A1_Yes->Q2 A2_Yes Lower compound concentration. Determine non-toxic dose via viability assay. Q2->A2_Yes Yes A2_No Optimize Treatment Conditions Q2->A2_No No Opt1 Perform Dose-Response (Increase Concentration) A2_Yes->Opt1 A2_No->Opt1 Opt2 Perform Time-Course (Increase Incubation Time) A2_No->Opt2 End Re-evaluate compound activity. Consider cell line choice. Opt1->End Opt2->End

References

Long-term stability of Oleic Acid-2,6-diisopropylanilide for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of Oleic Acid-2,6-diisopropylanilide at room temperature?

A1: While specific data is unavailable, based on its structure, this compound is expected to be relatively stable at room temperature in the absence of light, strong acids or bases, and oxidizing agents. The amide bond is generally resistant to hydrolysis under neutral conditions. However, the oleic acid portion is susceptible to oxidation. For long-term studies, storage under inert gas and refrigeration is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The two most probable degradation pathways are:

  • Oxidation of the double bond in the oleic acid chain, leading to the formation of peroxides, aldehydes, and other oxidative cleavage products. This process can be accelerated by exposure to air (oxygen), light, and metal ions.

  • Hydrolysis of the amide bond, which would break the molecule down into oleic acid and 2,6-diisopropylaniline. This reaction is generally slow but can be catalyzed by strong acidic or basic conditions, especially at elevated temperatures.

Q3: How should I store this compound for chronic studies?

A3: For optimal stability during long-term studies, the compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Container: A tightly sealed, high-quality glass vial.

Q4: Can I dissolve this compound in aqueous solutions for my experiments?

A4: this compound is a lipophilic molecule and is not readily soluble in aqueous solutions. For cell culture or in vivo studies, it will likely require a vehicle such as DMSO, ethanol, or formulation with surfactants or cyclodextrins. Be aware that the pH of your final solution could influence the stability of the amide bond over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound potency or inconsistent results over time. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere, light protection). 2. Prepare fresh stock solutions frequently. 3. Perform a purity check of your stock compound using HPLC or GC-MS.
Appearance of new peaks in HPLC or GC-MS analysis of the compound. Oxidative degradation or hydrolysis.1. Analyze the mass spectra of the new peaks to identify potential degradation products (e.g., oxidized oleic acid fragments, free oleic acid, or 2,6-diisopropylaniline). 2. Implement stricter anaerobic and light-protected handling procedures. 3. If hydrolysis is suspected, ensure all solvents and reagents are anhydrous and maintain a neutral pH.
Poor solubility or precipitation of the compound in experimental media. The compound is highly lipophilic.1. Test different solvent vehicles (e.g., DMSO, ethanol, PEG400). Ensure the final solvent concentration is compatible with your experimental system. 2. Consider using a formulation aid like Cremophor EL or Tween 80. 3. Prepare a more dilute stock solution.
Interference from the vehicle in analytical measurements. The solvent or formulation agent co-elutes with the compound or its degradation products.1. Run a vehicle-only control in your analytical method to identify interfering peaks. 2. Adjust the chromatographic conditions (e.g., gradient, column type) to separate the compound from vehicle components.

Data Presentation

Table 1: Physicochemical Properties of Constituent Components

PropertyOleic Acid2,6-Diisopropylaniline
Molecular Formula C₁₈H₃₄O₂C₁₂H₁₉N
Molecular Weight 282.47 g/mol 177.29 g/mol
Appearance Colorless to pale yellow oily liquidColorless to yellow liquid
Melting Point 13-14 °C-45 °C
Boiling Point 286 °C (100 mmHg)257 °C
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Table 2: Summary of Potential Stability Issues and Recommended Controls

Stress FactorPotential DegradationRecommended Control Measures
Oxygen (Air) Oxidation of the double bond.Store and handle under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents.
Light Photo-oxidation.Store in amber vials or protect from light.
High Temperature Increased rate of oxidation and hydrolysis.Store at low temperatures (-20°C or below).
Strong Acids/Bases Catalysis of amide hydrolysis.Maintain neutral pH in solutions. Avoid exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach. Method optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shaping)

    • This compound reference standard

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% TFA or Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

    • Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (approx. 240-260 nm based on the aniline moiety).

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a stock solution of the reference standard in acetonitrile or another suitable organic solvent. b. Prepare samples for analysis by diluting them to an appropriate concentration. c. Inject the samples and the reference standard. d. Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.

Protocol 2: Forced Degradation Study

To identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 7 days.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: a. At specified time points, withdraw an aliquot of each stressed sample. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by the developed stability-indicating HPLC method (Protocol 1). d. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Mandatory Visualizations

G Potential Degradation Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Oleic_Acid_Anilide This compound Peroxide Lipid Peroxide Intermediates Oleic_Acid_Anilide->Peroxide O2, light, metal ions Aldehydes_Ketones Aldehydes & Ketones Peroxide->Aldehydes_Ketones Oxidative Cleavage Oleic_Acid_Anilide_H This compound Oleic_Acid Oleic Acid Oleic_Acid_Anilide_H->Oleic_Acid H+ or OH-, Heat Aniline_Derivative 2,6-diisopropylaniline Oleic_Acid_Anilide_H->Aniline_Derivative H+ or OH-, Heat

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data_Evaluation Evaluate Data (Identify Degradants, Assess Purity) Analysis->Data_Evaluation End Stability Profile Data_Evaluation->End

Caption: Workflow for a forced degradation study.

Technical Support Center: Overcoming Limitations of Using Fatty-Acid Anilides in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using fatty acid anilides in research.

Frequently Asked Questions (FAQs)

Q1: My fatty acid anilide won't dissolve. What can I do?

A1: Poor aqueous solubility is a common issue with fatty acid anilides due to their long, nonpolar hydrocarbon chains.[1] Here are several approaches to improve solubility:

  • Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice. For example, URB597 is soluble up to 50 mM in DMSO.

  • Co-solvents and Surfactants: For aqueous buffers, the addition of co-solvents or surfactants like polysorbate 20 (PS20) or polysorbate 80 (PS80) can improve solubility. The effectiveness is dependent on the pH, temperature, and the specific fatty acid anilide.[2]

  • pH Adjustment: The solubility of fatty acid anilides can be pH-dependent. Experimenting with pH adjustments of your buffer may improve solubility.[2]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in the chosen solvent.[3]

Q2: I'm observing unexpected off-target effects in my cell-based assays. What could be the cause?

A2: Off-target effects are a significant limitation of some fatty acid anilides. These can stem from several factors:

  • Immunotoxicity: Fatty acid anilides, particularly those related to the Toxic Oil Syndrome, are known immunotoxicants.[4][5] The aniline moiety can be metabolized to reactive intermediates that form neoantigens, triggering an immune response.[4] This can lead to cytotoxicity, particularly in endothelial cells, and alterations in immune cell populations and cytokine production.[4][6]

  • Interaction with Other Receptors and Enzymes: While some fatty acid anilides like URB597 are highly selective for FAAH and show minimal interaction with cannabinoid receptors or a broad panel of other targets,[3][7][8] this is not universal for all compounds in this class. It is crucial to profile your specific anilide against a panel of relevant receptors and enzymes to rule out off-target binding.

  • Alteration of Lipid Metabolism: Fatty acid anilides can alter lipid metabolism in cells. For instance, oleoylanilide and linoleylanilide can induce the generation of arachidonic acid and inhibit triacylglycerol synthesis in human polymorphonuclear leukocytes.[9] This can lead to downstream effects on signaling pathways that are independent of the intended target.

Q3: How can I assess the stability of my fatty acid anilide in my experimental conditions?

A3: Fatty acid anilide stability can be influenced by factors like temperature, pH, and the presence of enzymes. A stability study is recommended. A general approach involves:

  • Sample Preparation: Prepare solutions of your fatty acid anilide in your experimental buffer or media.

  • Incubation: Incubate the samples under your experimental conditions (e.g., 37°C, specific pH) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the concentration of the fatty acid anilide using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the fatty acid anilide against time to determine its degradation rate.

For more rigorous stability testing, refer to guidelines from regulatory bodies like the EMA.[10][11]

Troubleshooting Guides

Problem: Inconsistent results in animal studies.
Possible Cause Troubleshooting Steps
Poor Bioavailability Due to low aqueous solubility, oral bioavailability may be limited. Consider alternative routes of administration like intraperitoneal (i.p.) injection, which has been shown to be effective for compounds like URB597.[7][8]
Rapid Metabolism Fatty acid anilides can be rapidly metabolized in vivo.[12] Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing regimen.
Vehicle Effects The vehicle used to dissolve the fatty acid anilide can have its own biological effects. Always include a vehicle-only control group in your experiments.
Immune Response As mentioned, fatty acid anilides can induce an immune response.[5] Monitor for signs of inflammation or changes in immune cell populations in your animal models.
Problem: High background signal in receptor binding assays.
Possible Cause Troubleshooting Steps
Non-specific Binding Fatty acid anilides can bind non-specifically to proteins and plastics.[13]
- Increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.
- Test different types of assay plates with low protein binding properties.
- Include a step to determine non-specific binding using a high concentration of an unlabeled competitor.[13]
Radioligand Issues The radioligand used may be unstable or of low purity.
- Ensure the radioligand is stored correctly and has not exceeded its expiration date.
- Use a radioligand with high specific activity to minimize the required concentration.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Properties of URB597

PropertyValueSource
Molecular Weight 338.4 g/mol [8]
Formula C₂₀H₂₂N₂O₃
Solubility in PBS (pH 7.4) 523 ng/mL[8]
LogD (n-octanol/PBS, pH 7.4) 3.93[8]
IC₅₀ (rat brain membranes) 5 nM[7]
IC₅₀ (human liver microsomes) 3 nM[7]
ID₅₀ (rat brain FAAH inhibition, i.p.) 0.15 mg/kg[7][8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4]

Materials:

  • Cells of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • 96-well cell culture plates

  • Fatty acid anilide stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fatty acid anilide in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of a fatty acid anilide for a specific receptor.[13]

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled fatty acid anilide

  • Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • Scintillation vials and scintillation fluid (for filtration-based assays) or SPA beads (for scintillation proximity assays)

  • Filtration apparatus or scintillation counter

Procedure:

  • Assay Setup: In a microplate or microcentrifuge tubes, add the following in order:

    • Assay buffer

    • Unlabeled fatty acid anilide at various concentrations (serial dilutions).

    • Radiolabeled ligand at a concentration at or below its Kd.

    • Cell membranes or purified receptor.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

    • Scintillation Proximity Assay (SPA): If using SPA beads, the binding of the radioligand to the receptor-coated beads will bring it in close proximity to the scintillant, generating a signal.

  • Detection:

    • Filtration Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • SPA: Count the plate in a suitable scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled fatty acid anilide concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1R CB1 Receptor Anandamide_ext->CB1R Binding Anandamide_transport Anandamide Transport Anandamide_ext->Anandamide_transport Uptake Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade Activation Anandamide_int Anandamide Anandamide_transport->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid URB597 URB597 (FAAH Inhibitor) URB597->FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition by URB597.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with Fatty Acid Anilide adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate cell viability read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Logical_Relationship_Troubleshooting issue Inconsistent Experimental Results solubility Poor Solubility issue->solubility stability Compound Instability issue->stability off_target Off-Target Effects issue->off_target sol_sol Optimize Solvent/Vehicle solubility->sol_sol dose_sol Optimize Dosing Regimen solubility->dose_sol stab_sol Conduct Stability Assays stability->stab_sol stability->dose_sol off_target_sol Profile against other targets off_target->off_target_sol control_sol Include Proper Controls sol_sol->control_sol stab_sol->control_sol off_target_sol->control_sol dose_sol->control_sol

References

Validation & Comparative

Oleic Acid-2,6-diisopropylanilide: A Comparative Analysis of ACAT1 vs. ACAT2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a key process in cellular cholesterol homeostasis.[1] In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] The distinct tissue distribution and potential differential roles of these isoforms in various pathologies, including atherosclerosis and Alzheimer's disease, have made the development of isoform-selective ACAT inhibitors a significant area of research.[3] Oleic Acid-2,6-diisopropylanilide has been identified as a potent ACAT inhibitor with an IC50 value of 7 nM.[4]

Quantitative Comparison of ACAT Inhibition

Direct comparative IC50 values for this compound against ACAT1 and ACAT2 are not available in the reviewed literature. However, data for F12511, another fatty acid anilide ACAT inhibitor, demonstrates differential inhibition of the two isoforms.

CompoundTargetIC50 (nM)
This compound ACAT (isoform not specified)7[4]
F12511 (Eflucimibe) ACAT139[5]
ACAT2110[5]

Note: The data for F12511 is provided as a representative example of a fatty acid anilide ACAT inhibitor and may not directly reflect the selectivity profile of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol esterification pathway and a typical experimental workflow for assessing ACAT inhibitor selectivity.

Cholesterol Esterification Pathway cluster_ER Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets VLDL Assembly into VLDL (ACAT2) Cholesteryl_Esters->VLDL Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition

Caption: Cholesterol Esterification Pathway and Point of Inhibition.

Workflow for ACAT Inhibitor Selectivity Screening cluster_cell_based Cell-Based Assay cluster_microsomal Microsomal Assay start_cell Seed cells expressing ACAT1 or ACAT2 treat_cell Treat with This compound start_cell->treat_cell add_nbd Add NBD-Cholesterol treat_cell->add_nbd incubate_cell Incubate add_nbd->incubate_cell measure_fluorescence Measure Fluorescence incubate_cell->measure_fluorescence analyze_cell Determine IC50 measure_fluorescence->analyze_cell start_micro Isolate microsomes with ACAT1 or ACAT2 treat_micro Incubate with This compound start_micro->treat_micro add_radio Add [14C]Oleoyl-CoA and Cholesterol treat_micro->add_radio incubate_micro Incubate add_radio->incubate_micro extract_lipids Extract Lipids & TLC incubate_micro->extract_lipids quantify Quantify Radiolabeled Cholesteryl Esters extract_lipids->quantify analyze_micro Determine IC50 quantify->analyze_micro

Caption: Experimental Workflows for Determining ACAT Selectivity.

Experimental Protocols

Detailed methodologies for two common assays to determine ACAT inhibitor selectivity are provided below.

Cell-Based ACAT Selectivity Assay using NBD-Cholesterol

This assay utilizes cells specifically expressing either ACAT1 or ACAT2 and a fluorescent cholesterol analog, NBD-cholesterol, to measure the inhibitory activity of a compound.

a. Cell Culture and Seeding:

  • Culture AC29 cells (a cell line lacking endogenous ACAT activity) stably transfected with either human ACAT1 or ACAT2 in appropriate growth medium.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and add the medium containing the test compound or vehicle control.

  • Pre-incubate the cells with the compound for 1-2 hours.

c. NBD-Cholesterol Addition and Incubation:

  • Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

  • Incubate the plates for 4-6 hours at 37°C in a CO2 incubator. During this time, ACAT will esterify the NBD-cholesterol, leading to its accumulation in lipid droplets and an increase in fluorescence.

d. Fluorescence Measurement and Data Analysis:

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated NBD-cholesterol.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value for both ACAT1 and ACAT2.

Microsomal ACAT Activity Assay (Radiochemical Method)

This in vitro assay measures the enzymatic activity of ACAT in isolated microsomal fractions by quantifying the formation of radiolabeled cholesteryl esters.

a. Microsome Preparation:

  • Isolate microsomes from cells or tissues known to express high levels of ACAT1 or ACAT2 (e.g., transfected cells, liver, or intestine). This is typically done through differential centrifugation of tissue homogenates.

b. Reaction Setup:

  • In a reaction tube, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol-cyclodextrin inclusion complex), and the test compound (this compound) at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

c. Enzymatic Reaction:

  • Initiate the reaction by adding a radiolabeled acyl-CoA substrate, typically [14C]oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a predetermined time within the linear range of the reaction.

d. Lipid Extraction and Analysis:

  • Stop the reaction by adding a chloroform:methanol solution to extract the lipids.

  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Scrape the silica corresponding to the cholesteryl ester band and quantify the amount of radioactivity using a scintillation counter.

e. Data Analysis:

  • Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for the compound against the specific ACAT isoform present in the microsomes.

Conclusion

While this compound is a potent inhibitor of ACAT, its specific selectivity for ACAT1 versus ACAT2 remains to be fully elucidated in publicly available literature. The provided data on the related compound F12511 suggests that fatty acid anilides can exhibit isoform preference. The detailed experimental protocols in this guide offer a robust framework for researchers to independently validate the selectivity of this compound and other novel ACAT inhibitors, which is a critical step in the development of targeted therapeutics for cholesterol-related diseases.

References

A Comparative Guide to Oleic Acid-2,6-diisopropylanilide and Other Fatty Acid Anilide ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oleic Acid-2,6-diisopropylanilide with other fatty acid anilide inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters.[1][2][3][4][5] This process is central to the absorption of dietary cholesterol and the regulation of intracellular cholesterol homeostasis. Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis by reducing cholesterol absorption and preventing the formation of foam cells in arterial walls. Fatty acid anilides are a prominent class of ACAT inhibitors.

Comparative Performance of ACAT Inhibitors

The inhibitory potency of this compound and other selected fatty acid anilide ACAT inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce ACAT enzyme activity by 50%.

In Vitro Inhibitory Activity (IC50)
CompoundTargetIC50Cell Line/Assay Condition
This compound ACAT (isoform not specified)7 nMNot specified
Avasimibe (CI-1011)ACAT124 µMNot specified
ACAT29.2 µMNot specified
Pactimibe (CS-505)ACAT14.9 µMNot specified
ACAT23.0 µMNot specified
F12511 (Eflucimibe)ACAT139 nMHuman ACAT1 expressed in CHO cells[6][7]
ACAT2110 nMHuman ACAT2 expressed in CHO cells[6][7]
ACAT3 nMHepG2 cells[8][9]
ACAT7 nMCaCo-2 cells[8][9]
ACAT71 nMTHP-1 cells[8][9]
In Vivo Efficacy

Direct comparative in vivo studies between this compound and other fatty acid anilide ACAT inhibitors are limited. The available data from individual studies are summarized below.

CompoundAnimal ModelDosingKey Findings
This compound Rabbits or rats on a high-fat, high-cholesterol diet0.05% in dietReduced low-density lipoproteins (LDL) and increased high-density lipoproteins (HDL).[1][2][3][4][5]
F12511 (Eflucimibe)Guinea-pigs (cholesterol-fed)0.008 mg/kg (ED30)Reduced plasma cholesterol levels.[8][9]
Rabbits (cholesterol-fed)2.5 mg/kgDose-related reduction in aortic fatty streaks.[9]
Hamsters (chow-fed)0.63 - 40 mg/kgDose-related decrease in plasma cholesterol, primarily in VLDL and LDL fractions.[9]

Note: The lack of standardized models and endpoints makes direct comparison of the in vivo efficacy challenging.

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against ACAT.

1. Microsome Preparation:

  • Homogenize fresh or frozen liver tissue in an ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
  • Wash the microsomal pellet with homogenization buffer and resuspend to a known protein concentration.

2. ACAT Inhibition Assay:

  • Prepare a reaction mixture containing microsomal protein, a source of cholesterol (e.g., cholesterol-BSA complex), and the test inhibitor at various concentrations.
  • Pre-incubate the mixture at 37°C for 10 minutes.
  • Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding a chloroform:methanol (2:1) solution.
  • Extract the lipids and separate them using thin-layer chromatography (TLC).
  • Quantify the formation of radiolabeled cholesteryl esters by scintillation counting.
  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification within a cellular context.

1. Cell Culture:

  • Plate cells (e.g., macrophages, HepG2) in appropriate culture dishes and allow them to adhere.

2. Inhibition and Labeling:

  • Pre-incubate the cells with the test inhibitor at various concentrations for 1-2 hours.
  • Add a labeled cholesterol precursor, such as [3H]oleic acid or a fluorescent cholesterol analog (e.g., NBD-cholesterol), to the culture medium.
  • Incubate for a sufficient time to allow for cholesterol uptake and esterification (e.g., 4-24 hours).

3. Lipid Extraction and Analysis:

  • Wash the cells to remove excess label.
  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
  • Separate the cellular lipids by thin-layer chromatography (TLC).
  • Quantify the amount of labeled cholesteryl esters using scintillation counting or fluorescence measurement.
  • Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

ACAT inhibitors exert their effects by blocking the conversion of free cholesterol to cholesteryl esters. This primary action leads to several downstream consequences that contribute to their potential anti-atherosclerotic effects.

ACAT_Inhibition_Pathway cluster_cell Macrophage / Hepatocyte Free_Cholesterol Free Cholesterol Pool ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate Cholesterol_Efflux Cholesterol Efflux (e.g., via ABCA1/G1) Free_Cholesterol->Cholesterol_Efflux Increased Efflux Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplet Formation (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets VLDL_Assembly VLDL Assembly & Secretion (Liver) Cholesteryl_Esters->VLDL_Assembly ACAT_Inhibitor Fatty Acid Anilide ACAT Inhibitor ACAT_Inhibitor->ACAT Inhibition

Caption: Mechanism of action of fatty acid anilide ACAT inhibitors.

The experimental workflow for determining the in vitro efficacy of an ACAT inhibitor typically involves a multi-step process, from preparing the enzyme source to analyzing the final data.

Experimental_Workflow cluster_prep Preparation cluster_assay ACAT Inhibition Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver) Microsome_Isolation Microsome Isolation (Ultracentrifugation) Tissue_Homogenization->Microsome_Isolation Protein_Quantification Protein Quantification Microsome_Isolation->Protein_Quantification Reaction_Setup Set up Reaction: Microsomes, Cholesterol, Inhibitor Protein_Quantification->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Reaction_Start Start Reaction (Add [14C]oleoyl-CoA) Incubation->Reaction_Start Reaction_Stop Stop Reaction (Add Solvents) Reaction_Start->Reaction_Stop Lipid_Extraction Lipid Extraction Reaction_Stop->Lipid_Extraction TLC_Separation TLC Separation of Lipids Lipid_Extraction->TLC_Separation Quantification Quantification of [14C]Cholesteryl Esters TLC_Separation->Quantification IC50_Calculation IC50 Value Calculation Quantification->IC50_Calculation

Caption: Experimental workflow for microsomal ACAT inhibition assay.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fatty acid anilides as ACAT inhibitors reveals key structural features that influence their potency.

SAR_Relationship cluster_anilide Anilide Moiety Modifications cluster_fatty_acid Fatty Acid Chain Modifications Fatty_Acid_Anilide_Core Anilide Moiety Amide Linker Fatty Acid Chain Bulky_Substitution Bulky 2,6-dialkyl substitution (e.g., diisopropyl) → Increased Potency Fatty_Acid_Anilide_Core:f0->Bulky_Substitution Influences Trimethoxy_Substitution 2,4,6-trimethoxy substitution → Potent for α-substituted acyl analogues Fatty_Acid_Anilide_Core:f0->Trimethoxy_Substitution Influences Alpha_Disubstitution α,α-disubstitution → Improved in vivo activity Fatty_Acid_Anilide_Core:f2->Alpha_Disubstitution Influences SAR_Conclusion SAR studies indicate that bulky substituents on the anilide ring and modifications to the fatty acid chain are critical for potent ACAT inhibition.

Caption: Key structure-activity relationships of fatty acid anilide ACAT inhibitors.

Conclusion

This compound is a potent ACAT inhibitor with a reported IC50 in the low nanomolar range.[1][2][3][4][5] However, a direct and comprehensive comparison with other fatty acid anilide inhibitors is hampered by the lack of publicly available data on its inhibitory activity against the specific ACAT isoforms (ACAT1 and ACAT2) and the absence of head-to-head in vivo comparative studies. Other anilides, such as F12511, have been more extensively characterized in terms of their isoform selectivity and in vivo efficacy in various animal models.[6][7][8][9] For researchers and drug development professionals, the selection of an ACAT inhibitor for further investigation will depend on the specific research question and the desired pharmacological profile, including isoform selectivity and in vivo potency. Further studies are required to fully elucidate the comparative performance of this compound.

References

A Comparative Analysis of Oleic Acid-2,6-diisopropylanilide and Genetic Knockdown of ACAT for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for inhibiting Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism and a therapeutic target for atherosclerosis. We will objectively analyze the pharmacological inhibition using Oleic Acid-2,6-diisopropylanilide and the genetic approach of ACAT knockdown, supported by experimental data.

Executive Summary

Both pharmacological inhibition with compounds like this compound and genetic knockdown of ACAT aim to reduce the esterification of cholesterol, thereby preventing the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] While both methods have demonstrated efficacy in reducing atherosclerosis in animal models, they present distinct advantages and disadvantages in terms of specificity, potential off-target effects, and translational relevance. This guide will delve into the quantitative comparisons of their effects on key pathological markers and provide detailed experimental protocols to aid in the design and interpretation of future studies.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies utilizing a potent ACAT inhibitor, F-1394 (structurally and functionally similar to this compound), and from studies involving the genetic knockdown of ACAT isoforms. This allows for an indirect but informative comparison of the two approaches.

Table 1: In Vivo Efficacy in Atherosclerosis Mouse Models

ParameterPharmacological Inhibition (ACAT Inhibitor F-1394)Genetic Knockdown (ACAT2-/-)Reference
Animal Model Apolipoprotein E-deficient (apoE-/-) miceApolipoprotein E-deficient (apoE-/-) mice[2][3]
Treatment Duration 17 weeks30 weeks[2][3]
Atherosclerotic Lesion Area Reduction (Aortic Sinus) 39% (low dose), 45% (high dose)Nearly absent[2][3]
Aortic Surface Lipid Staining Reduction 46% (low dose), 62% (high dose)Not reported[2]
Lesional Macrophage Content Reduction 61% (low dose), 83% (high dose)Not reported[2]

Table 2: Effects on Cellular Cholesterol Metabolism

ParameterPharmacological Inhibition (General ACAT inhibitors)Genetic Knockdown (ACAT1-/- Macrophages)Reference
Cell Type MacrophagesPeritoneal Macrophages[4][5]
Effect on Cholesterol Esterification Significant reductionAbolished[4][5]
Impact on Free Cholesterol Levels Transient increase26% increase in accumulation of lipoprotein-derived free cholesterol[4][5]
Effect on Cholesterol Efflux Variable, can be impaired with complete inhibitionReduced by 25% (cellular cholesterol)[5]

Experimental Protocols

In Vitro Macrophage Foam Cell Formation Assay with Oil Red O Staining

This protocol is used to visually assess the accumulation of neutral lipids within macrophages, a key indicator of foam cell formation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Oxidized LDL (oxLDL).

  • This compound or other ACAT inhibitor.

  • Phosphate-buffered saline (PBS).

  • 10% Formalin.

  • Propylene glycol.

  • Oil Red O staining solution.

  • Mayer's Hematoxylin.

Procedure:

  • Cell Seeding: Plate macrophages in a 24-well plate and culture until they reach the desired confluency.

  • Induction of Foam Cell Formation: Treat the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of the ACAT inhibitor for 24-48 hours.

  • Fixation: Gently wash the cells with PBS and fix with 10% formalin for 10-15 minutes.

  • Staining:

    • Wash the fixed cells with water and then incubate with propylene glycol for 2-5 minutes.

    • Stain the cells with pre-warmed Oil Red O solution for 6-10 minutes at 60°C.

    • Differentiate the staining with 85% propylene glycol for 1 minute.

    • Wash with distilled water.

  • Counterstaining: Stain the cell nuclei with Mayer's Hematoxylin for 1 minute, followed by washing with tap water.

  • Visualization: Mount the slides with an aqueous mounting medium and observe under a microscope. Lipid droplets will appear as red-stained globules within the cytoplasm.[6][7][8][9][10]

siRNA-mediated Knockdown of ACAT1 in Macrophages

This protocol describes the transient silencing of the ACAT1 gene in macrophages using small interfering RNA (siRNA).

Materials:

  • Macrophage cell line (e.g., THP-1, RAW 264.7).

  • siRNA targeting ACAT1 and a non-targeting control siRNA.

  • Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Culture medium.

  • Reagents for validating knockdown (e.g., for qRT-PCR or Western blotting).

Procedure:

  • Cell Seeding: The day before transfection, seed the macrophages in a 6-well plate so they are 60-80% confluent at the time of transfection.

  • Preparation of siRNA-lipid complexes:

    • For each well, dilute the ACAT1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash with PBS.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C for 4-6 hours.

  • Post-transfection:

    • Add fresh complete culture medium.

    • Incubate the cells for 24-72 hours before proceeding with downstream assays.

  • Validation of Knockdown: Assess the efficiency of ACAT1 knockdown at the mRNA level using qRT-PCR or at the protein level using Western blotting.

Mandatory Visualization

Signaling Pathways

ACAT_Inhibition_Pathway LDL LDL LDLR LDL Receptor LDL->LDLR Binding oxLDL oxLDL CD36 CD36 oxLDL->CD36 Binding TLR4 TLR4 oxLDL->TLR4 Binding FreeCholesterol Free Cholesterol LDLR->FreeCholesterol Internalization & Lysosomal Hydrolysis CD36->FreeCholesterol Internalization MyD88 MyD88 TLR4->MyD88 ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEster Cholesteryl Ester LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEster->LipidDroplet NFkB NF-κB MyD88->NFkB MAPK MAPK (JNK/p38) MyD88->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation ACAT->CholesterylEster Esterification Inhibitor Oleic Acid-2,6- diisopropylanilide Inhibitor->ACAT Inhibition siRNA ACAT siRNA (Knockdown) siRNA->ACAT Suppression of Expression

Caption: Signaling pathways affected by ACAT inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Macrophages Culture Macrophages Treatment Treat with oxLDL +/- ACAT Inhibitor or siRNA Macrophages->Treatment FoamCellAssay Foam Cell Formation Assay (Oil Red O Staining) Treatment->FoamCellAssay GeneExpression Gene Expression Analysis (qRT-PCR / Western Blot) Treatment->GeneExpression AnimalModel Atherosclerosis Animal Model (e.g., apoE-/- mice) Intervention Administer ACAT Inhibitor or Utilize ACAT Knockout Mice AnimalModel->Intervention AtherosclerosisQuant Quantify Atherosclerotic Lesions (Aortic Sinus Staining) Intervention->AtherosclerosisQuant TissueAnalysis Immunohistochemical Analysis (Macrophage Content) Intervention->TissueAnalysis

Caption: Comparative experimental workflow.

Discussion and Conclusion

The presented data indicate that both pharmacological inhibition and genetic knockdown of ACAT are effective strategies for mitigating atherosclerosis in preclinical models.

Pharmacological inhibition , represented here by the potent inhibitor F-1394, offers the advantage of dose-dependent and reversible control over ACAT activity. This approach is more directly translatable to a clinical setting. The data show a significant reduction in atherosclerotic lesion size and macrophage accumulation in apoE-/- mice treated with F-1394.[2] However, the potential for off-target effects and the challenge of achieving tissue-specific inhibition remain key considerations. Notably, complete inhibition of ACAT has been associated with cellular toxicity due to the accumulation of free cholesterol.[1]

Genetic knockdown , particularly of ACAT2, has demonstrated a profound anti-atherogenic effect, with an almost complete absence of atherosclerotic lesions in apoE-/- mice.[3] This highlights the critical role of this specific isoform in the development of atherosclerosis. While providing a powerful research tool to dissect the function of individual ACAT isoforms, the permanency of genetic modification and the potential for developmental compensation limit its direct therapeutic application in humans.

References

Vergleichsanleitung zur Hemmung der Cholesterinveresterung: Oleinsäure-2,6-diisopropylanilid im Fokus

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich der hemmenden Wirkung von Oleinsäure-2,6-diisopropylanilid auf die Cholesterinveresterung im Vergleich zu anderen bekannten Inhibitoren. Die hier präsentierten experimentellen Daten und Protokolle sollen Forschern als Ressource für die Auswahl und Anwendung geeigneter Werkzeuge in der Untersuchung des Cholesterinstoffwechsels dienen.

Zusammenfassung der quantitativen Daten

Die Wirksamkeit von Inhibitoren der Acyl-CoA:Cholesterin-Acyltransferase (ACAT), dem Schlüsselenzym der Cholesterinveresterung, wird typischerweise durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration eines Inhibitors an, bei der die Enzymaktivität um 50 % reduziert wird. Ein niedrigerer IC50-Wert deutet auf eine höhere Potenz des Inhibitors hin.

Oleinsäure-2,6-diisopropylanilid, auch bekannt als Sandoz 58-035, erweist sich als ein hochpotenter Inhibitor des ACAT-Enzyms.[1] Die folgende Tabelle vergleicht seine Wirksamkeit mit der anderer häufig verwendeter ACAT-Inhibitoren.

InhibitorAndere BezeichnungenIC50 (ACAT1)IC50 (ACAT2)Anmerkungen
Oleinsäure-2,6-diisopropylanilid Sandoz 58-0357 nM-Hochpotenter, kompetitiver Inhibitor.[1][2]
AvasimibCI-1011, PD-14851524 µM9.2 µMOral wirksamer Inhibitor, der in klinischen Studien untersucht wurde.[3][4]
F12511-39 nM110 nMPotenter Inhibitor mit leichter Selektivität für ACAT1.[5]
CI-976PD 12804273 nM-Potenter und selektiver ACAT-1-Inhibitor.[3][6]
K-604-0.45 µM102.85 µMHochselektiver Inhibitor für ACAT1.[1][2][4][7][8]
PactimibCS-5054.9 µM3.0 µMDualer ACAT1/2-Inhibitor.[9][10]

Hinweis: Die IC50-Werte können je nach den spezifischen experimentellen Bedingungen variieren.

Detaillierte experimentelle Protokolle

Zur Bestimmung der hemmenden Wirkung auf die Cholesterinveresterung können verschiedene Assays durchgeführt werden. Nachfolgend finden Sie detaillierte Protokolle für einen zellbasierten und einen enzymbasierten Assay.

Zellbasierter Assay zur Messung der Cholesterinveresterung

Dieser Assay misst die Bildung von Cholesterinestern in kultivierten Zellen nach Zugabe eines radioaktiv markierten Vorläufers.

Materialien:

  • Zellkulturmedium (z.B. DMEM)

  • Fötales Kälberserum (FCS)

  • Lipoprotein-defizientes Serum (LPDS)

  • [³H]-Ölsäure

  • Testinhibitoren (z.B. Oleinsäure-2,6-diisopropylanilid)

  • Phosphat-gepufferte Salzlösung (PBS)

  • Lösungsmittel zur Lipidextraktion (z.B. Hexan:Isopropanol 3:2, v/v)

  • Dünnschichtchromatographie (DC)-Platten (Silikagel)

  • Laufmittel für die DC (z.B. Hexan:Diethylether:Essigsäure 80:20:1, v/v/v)

  • Szintillationszähler und Szintillationsflüssigkeit

Protokoll:

  • Zellkultur: Kultivieren Sie adhärente Zellen (z.B. humane Fibroblasten oder Makrophagen) in 6-Well-Platten bis zur Konfluenz.

  • Cholesterin-Depletion: Entfernen Sie das Kulturmedium und inkubieren Sie die Zellen für 24-48 Stunden in einem Medium, das Lipoprotein-defizientes Serum (LPDS) enthält, um die zellulären Cholesterinspeicher zu entleeren.

  • Inhibitor-Inkubation: Behandeln Sie die Zellen mit verschiedenen Konzentrationen des Testinhibitors (verdünnt in LPDS-Medium) für 1-2 Stunden.

  • Stimulation der Veresterung: Fügen Sie dem Medium Low-Density-Lipoprotein (LDL) als exogene Cholesterinquelle und [³H]-Ölsäure hinzu. Inkubieren Sie die Zellen für weitere 4-6 Stunden.

  • Zellernte und Lipidextraktion: Waschen Sie die Zellen zweimal mit eiskaltem PBS und lysieren Sie sie. Extrahieren Sie die Lipide aus dem Zelllysat mit einer Hexan:Isopropanol-Mischung.

  • Dünnschichtchromatographie: Trocknen Sie die organische Phase unter Stickstoff ab und lösen Sie die Lipide in einem kleinen Volumen Chloroform. Tragen Sie die Proben auf eine DC-Platte auf und entwickeln Sie diese im entsprechenden Laufmittel.

  • Quantifizierung: Identifizieren Sie die Cholesterinester-Banden (im Vergleich zu einem Standard) und kratzen Sie diese von der Platte. Messen Sie die Radioaktivität mittels Flüssigszintillationszählung.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung der Cholesterinesterbildung für jede Inhibitorkonzentration im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.

Enzymbasierter Assay zur Messung der ACAT-Aktivität

Dieser Assay misst die Aktivität von ACAT in mikrosomalen Präparationen durch die Quantifizierung der Bildung von radioaktiv markierten Cholesterinestern.

Materialien:

  • Mikrosomenpräparation aus Leber oder kultivierten Zellen

  • Reaktionspuffer (z.B. 0,1 M Kaliumphosphatpuffer, pH 7,4)

  • Rinderserumalbumin (BSA)

  • Cholesterin

  • [¹⁴C]-Oleoyl-CoA

  • Testinhibitoren

  • Lösungsmittel zur Lipidextraktion (z.B. Chloroform:Methanol 2:1, v/v)

  • Dünnschichtchromatographie (DC)-Platten und Laufmittel

  • Szintillationszähler

Protokoll:

  • Reaktionsansatz: Bereiten Sie einen Reaktionsmix vor, der den Puffer, BSA und Cholesterin enthält.

  • Inhibitor-Inkubation: Inkubieren Sie die Mikrosomenpräparation mit verschiedenen Konzentrationen des Testinhibitors bei 37°C für 15-30 Minuten.

  • Enzymatische Reaktion: Starten Sie die Reaktion durch Zugabe von [¹⁴C]-Oleoyl-CoA. Inkubieren Sie den Ansatz für 10-20 Minuten bei 37°C.

  • Reaktionsstopp und Extraktion: Stoppen Sie die Reaktion durch Zugabe von Chloroform:Methanol. Extrahieren Sie die Lipide in die organische Phase.

  • Analyse und Quantifizierung: Führen Sie die Dünnschichtchromatographie und die Quantifizierung der radioaktiv markierten Cholesterinester wie im zellbasierten Assay beschrieben durch.

  • Datenanalyse: Bestimmen Sie die prozentuale Hemmung der ACAT-Aktivität und den IC50-Wert.

Visualisierungen

Die folgenden Diagramme illustrieren den Signalweg der Cholesterinveresterung und einen allgemeinen Arbeitsablauf für die experimentelle Überprüfung von Inhibitoren.

Cholesterol_Esterification_Pathway Cholesterol Freies Cholesterin ACAT ACAT (SOAT) Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesterinester ACAT->CholesterylEster LipidDroplet Lipidtropfen (Speicher) CholesterylEster->LipidDroplet Inhibitor Oleinsäure-2,6- diisopropylanilid Inhibitor->ACAT

Abbildung 1: Signalweg der Cholesterinveresterung und der Angriffspunkt von Inhibitoren.

Experimental_Workflow start Zellkultur / Mikrosomen- präparation incubation Inkubation mit Inhibitor start->incubation reaction Start der Veresterungs- reaktion incubation->reaction extraction Lipidextraktion reaction->extraction separation Trennung mittels DC extraction->separation quantification Quantifizierung separation->quantification analysis Datenanalyse (IC50-Bestimmung) quantification->analysis

Abbildung 2: Allgemeiner Arbeitsablauf zur Bestimmung der Inhibitorwirksamkeit.

Potency_Comparison title Potenzvergleich von ACAT-Inhibitoren (IC50) axis Potentere Inhibitoren (niedrigerer IC50) → Weniger potente Inhibitoren (höherer IC50) start_axis end_axis start_axis->end_axis Sandoz Sandoz 58-035 (7 nM) F12511 F12511 (39 nM) CI976 CI-976 (73 nM) K604 K-604 (0.45 µM) Pactimibe Pactimib (3-5 µM) Avasimibe Avasimib (9-24 µM)

Abbildung 3: Logische Darstellung des relativen Potenzvergleichs verschiedener ACAT-Inhibitoren.

References

Head-to-head comparison of Oleic Acid-2,6-diisopropylanilide with novel ACAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison between the established Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, Oleic Acid-2,6-diisopropylanilide, and a selection of novel ACAT inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACAT inhibition for conditions such as hypercholesterolemia and atherosclerosis.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1][2][3][4] This esterification process is vital for the absorption of dietary cholesterol, the assembly of lipoproteins in the liver and intestine, and the storage of cholesterol within cells.[1][4] In mammals, two isozymes, ACAT1 and ACAT2, have been identified with distinct tissue distributions and functions.[4][5][6]

  • ACAT1 is found ubiquitously in various tissues, including macrophages, adrenal glands, and the brain.[4] Its inhibition is primarily associated with preventing the formation of foam cells in arterial walls, a key event in the development of atherosclerosis.[4][5]

  • ACAT2 is predominantly expressed in the liver and intestine, playing a major role in cholesterol absorption and the secretion of apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL).[4][5]

Inhibition of ACAT is therefore an attractive therapeutic strategy for managing elevated cholesterol levels and treating atherosclerosis.[1][3]

Comparative Analysis of ACAT Inhibitors

This guide compares the fatty acid anilide, this compound, with three novel ACAT inhibitors: Avasimibe (CI-1011), Pactimibe (CS-505), and K-604.

  • This compound: An early, potent inhibitor of ACAT belonging to the fatty acid anilide class.[7]

  • Avasimibe (CI-1011): An orally bioavailable ACAT inhibitor that has undergone extensive clinical development.[8][9]

  • Pactimibe (CS-505): A dual inhibitor of both ACAT1 and ACAT2.[10]

  • K-604: A highly selective inhibitor of the ACAT1 isozyme.[11][12]

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of the selected compounds against ACAT enzymes. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

InhibitorTarget(s)IC50 ValueSelectivityReference(s)
This compound ACAT7 nMNot Specified[13][14][15][16]
Avasimibe (CI-1011) ACAT1 / ACAT224 µM / 9.2 µMSlightly selective for ACAT2[17]
ACAT3.3 µMNot Specified[18]
Pactimibe (CS-505) ACAT1 / ACAT24.9 µM / 3.0 µMSlightly selective for ACAT2[10]
K-604 ACAT1 / ACAT20.45 µM / 102.85 µM~229-fold for ACAT1[11][12]
Data Presentation: In Vivo Efficacy

The table below outlines the reported in vivo effects of each inhibitor in preclinical or clinical studies.

InhibitorAnimal ModelKey FindingsReference(s)
This compound Rabbits, RatsReduced low-density lipoproteins (LDL) and increased high-density lipoprotein (HDL) levels on a high-fat diet.[13][14][16]
Avasimibe (CI-1011) Hamsters, RatsReduced plasma total cholesterol and aortic fatty streak area.[9][19]
HumansFailed to show significant improvement in coronary atherosclerosis in Phase III clinical trials.[20]
Pactimibe (CS-505) ApoE-deficient MiceReduced and stabilized atherosclerotic lesions through cholesterol lowering and direct effects on plaque macrophages.[21]
HumansClinical studies were discontinued due to a lack of efficacy in reducing the progression of coronary atherosclerosis.[22]
K-604 HamstersSuppressed the development of fatty streak lesions without affecting plasma cholesterol levels, suggesting a direct anti-atherosclerotic effect on the arterial wall.[12][23]

Signaling Pathway and Mechanism of Action

ACAT inhibitors function by blocking the active site of the ACAT enzyme, preventing the esterification of free cholesterol. The downstream effects depend on the isozyme being inhibited. Inhibition of ACAT2 in the intestine and liver reduces cholesterol absorption and the assembly of VLDL, thereby lowering plasma cholesterol. Inhibition of ACAT1 in macrophages prevents the accumulation of cholesteryl esters, which is a critical step in the formation of foam cells and atherosclerotic plaques.

ACAT_Pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects Cholesterol Free Cholesterol ACAT ACAT Enzyme (ACAT1/ACAT2) Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification Inhibitors ACAT Inhibitors (e.g., this compound, Avasimibe, K-604) Inhibitors->ACAT Inhibition LD Lipid Droplet Storage CE->LD Lipoprotein Lipoprotein Assembly & Secretion (ACAT2) CE->Lipoprotein FoamCell Foam Cell Formation (ACAT1) LD->FoamCell

Caption: Mechanism of ACAT inhibition and its downstream cellular consequences.

Experimental Protocols

In Vitro ACAT Inhibition Assay

A common method to determine the potency of ACAT inhibitors involves a cell-free assay using microsomal preparations.

Objective: To quantify the inhibitory effect of test compounds on ACAT enzyme activity.

Methodology:

  • Microsome Preparation: Microsomes are isolated from a relevant source, such as the liver of a test animal (e.g., rat) or from cultured cells (e.g., HepG2) that endogenously express ACAT. Alternatively, insect or mammalian cells overexpressing recombinant human ACAT1 or ACAT2 can be used for isotype-specific analysis.

  • Reaction Mixture: The microsomal preparation (containing the ACAT enzyme) is pre-incubated in a buffer solution with various concentrations of the test inhibitor (e.g., this compound, Avasimibe) or a vehicle control (like DMSO).

  • Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [1-14C]oleoyl-CoA, along with unlabeled cholesterol.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by adding a mixture of chloroform and methanol. The lipids, including the newly synthesized radiolabeled cholesteryl esters, are extracted into the organic phase.

  • Analysis: The extracted lipids are separated using thin-layer chromatography (TLC).

  • Quantification: The spots on the TLC plate corresponding to cholesteryl esters are identified and scraped. The amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes 1. Prepare Microsomal Enzyme Source Incubation 2. Pre-incubate Microsomes with Inhibitor Microsomes->Incubation Substrate 3. Add [14C]oleoyl-CoA (Substrate) Incubation->Substrate Stop 4. Stop Reaction & Extract Lipids Substrate->Stop TLC 5. Separate Lipids by TLC Stop->TLC Quantify 6. Quantify Radioactivity of Cholesteryl Esters TLC->Quantify Calculate 7. Calculate % Inhibition and IC50 Value Quantify->Calculate

Caption: Workflow for a typical in vitro ACAT inhibition assay.

Summary and Conclusion

The comparison reveals significant differences in potency and selectivity among the evaluated ACAT inhibitors.

  • Avasimibe and Pactimibe are dual inhibitors with micromolar potency and slight selectivity for ACAT2.[10][17] Despite promising preclinical data, both failed to demonstrate sufficient efficacy in late-stage clinical trials for atherosclerosis, leading to the discontinuation of their development for this indication.[20][22]

  • K-604 represents a next-generation approach with its remarkable selectivity for ACAT1.[11][12] Its ability to reduce atherosclerotic lesions in animal models without altering systemic cholesterol levels suggests that targeted inhibition of macrophage ACAT1 in the arterial wall could be a viable anti-atherosclerotic strategy, potentially avoiding the systemic effects that may have contributed to the clinical trial failures of non-selective inhibitors.[23]

References

Assessing the Specificity of Oleic Acid-2,6-diisopropylanilide in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oleic Acid-2,6-diisopropylanilide (OADIA), a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with other relevant compounds to assess its specificity. While OADIA has a documented potent inhibitory effect on ACAT, its broader specificity in complex biological systems is less characterized. This guide aims to contextualize its known activity by comparing it with other ACAT inhibitors and to highlight the importance of comprehensive specificity profiling by presenting data from well-characterized ion channel modulators.

Introduction to this compound and its Primary Target

Comparative Analysis of ACAT Inhibitors

To evaluate the specificity of OADIA, it is essential to compare its potency with other inhibitors of the same target class. The following table summarizes the inhibitory activity of OADIA and selected alternative ACAT inhibitors against the two ACAT isoforms.

Data Presentation: ACAT Inhibitor Specificity

CompoundTarget(s)IC50 (ACAT1)IC50 (ACAT2)Known Off-Targets
This compound (OADIA) ACATNot SpecifiedNot SpecifiedNot Publicly Available
AvasimibeACAT1/ACAT224 µM[7][8]9.2 µM[7][8]CYP2C9 (IC50: 2.9 µM), CYP1A2 (IC50: 13.9 µM), CYP2C19 (IC50: 26.5 µM)[9]
F-1394ACAT6.4 nM (rat liver microsomes)71 nM (Caco-2 cells)Weakly inhibits LCAT; does not affect HMG-CoA reductase, acyl-CoA synthetase, or cholesterol esterase
Pyripyropene AACAT2 selective>70,000 nM70 nMHighly selective for ACAT2

Note: The IC50 of 7 nM for OADIA was not specified for a particular isoform.

The Importance of Broad Specificity Profiling: A Case Study with TRPM7 Inhibitors

To underscore the importance of assessing inhibitor specificity against a wide range of potential off-targets, we present a comparative analysis of two well-characterized inhibitors of the ion channel TRPM7 (Transient Receptor Potential Melastatin 7). TRPM7 is a bifunctional protein with both ion channel and kinase domains, playing a critical role in cellular magnesium homeostasis and signaling. The specificity of its inhibitors has been extensively studied.

Data Presentation: TRPM7 Inhibitor Specificity

CompoundPrimary TargetIC50 (TRPM7)Selectivity Profile (Channels with No Significant Inhibition)
Waixenicin ATRPM7~16 nMTRPM6, TRPM2, TRPM4, Ca2+ release-activated Ca2+ (CRAC) channels
NS8593SK Channels, TRPM71.6 µM (in Mg2+-free solution)TRPM8, TRPM2, TRPM5, TRPC6, TRPV1, TRPA1 (at 10 µM)

This data illustrates a thorough approach to specificity assessment, where inhibitors are tested against closely related and other relevant biological targets to confirm their selectivity. The lack of such comprehensive data for OADIA highlights a significant gap in its pharmacological profile.

Signaling Pathways

To understand the potential impact of on- and off-target effects, it is crucial to consider the signaling pathways in which these targets are involved.

ACAT Signaling Pathway in Cholesterol Metabolism

ACAT plays a central role in maintaining cellular cholesterol balance. By converting free cholesterol into inert cholesteryl esters, ACAT prevents the cytotoxic effects of excess free cholesterol and regulates the amount of cholesterol available for membrane synthesis and lipoprotein assembly.[4][5] Inhibition of ACAT is intended to reduce cholesterol absorption from the intestine and decrease the formation of cholesterol-laden foam cells in atherosclerotic plaques.[5]

ACAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum LDL LDL LDLR LDL Receptor LDL->LDLR Binding ACAT ACAT Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters Esterification Free_Cholesterol_ER Free Cholesterol Free_Cholesterol_ER->ACAT Substrate Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol_Cytosol Free Cholesterol Lysosome->Free_Cholesterol_Cytosol Hydrolysis Free_Cholesterol_Cytosol->Free_Cholesterol_ER Transport OADIA OADIA OADIA->ACAT Inhibition

Caption: ACAT's role in cellular cholesterol esterification.

TRPM7 Signaling Pathway

TRPM7 is a 'chanzyme' that functions as both a Ca2+ and Mg2+ permeable ion channel and a serine/threonine kinase. It is a crucial regulator of cellular divalent cation homeostasis and is involved in a multitude of cellular processes, including cell adhesion, migration, and proliferation. Its kinase domain can phosphorylate various downstream targets, thereby integrating ion flux with intracellular signaling cascades.

TRPM7_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane Ca_Mg Ca2+, Mg2+ TRPM7 TRPM7 Ca_Mg->TRPM7 Permeation Ca_Mg_influx Ca2+, Mg2+ Influx TRPM7->Ca_Mg_influx Kinase_Domain α-Kinase Domain TRPM7->Kinase_Domain Cellular_Responses Cellular Responses (e.g., Migration, Proliferation) Ca_Mg_influx->Cellular_Responses Downstream_Targets Downstream Targets Kinase_Domain->Downstream_Targets Phosphorylation Downstream_Targets->Cellular_Responses

Caption: Dual function of the TRPM7 chanzyme.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental for assessing compound specificity. Below are generalized methodologies for evaluating inhibitors of ACAT and ion channels.

In Vitro ACAT Activity Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters.

  • Enzyme Source: Prepare microsomal fractions from a relevant source (e.g., cultured cells expressing ACAT1 or ACAT2, or liver tissue).

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation (typically 20-50 µg of protein) with a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and a source of cholesterol (e.g., cholesterol-rich liposomes).

  • Compound Incubation: Add various concentrations of the test compound (e.g., OADIA) or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding [1-¹⁴C]oleoyl-CoA to a final concentration of 10 µM.

  • Incubation: Incubate the reaction for 10-30 minutes at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 ml of chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

  • Analysis: Aspirate the lower organic phase, evaporate the solvent, and redissolve the lipid extract in a small volume of chloroform. Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Specificity

This technique is the gold standard for studying ion channel function and pharmacology, allowing for precise measurement of ion currents.

  • Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing TRPM7). Plate the cells onto glass coverslips for recording.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under visual control, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a specific holding potential and apply voltage protocols to elicit ion currents through the channel of interest.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of the test compound. Record the effect on the ion current amplitude and kinetics.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Specificity Testing: Repeat the protocol using cells expressing other ion channels to assess off-target effects.

Specificity_Workflow Start Start: Compound of Interest Primary_Assay Primary Target Assay (e.g., ACAT activity) Start->Primary_Assay Determine_Potency Determine IC50/Ki Primary_Assay->Determine_Potency Is_Potent Potent? Determine_Potency->Is_Potent Secondary_Screen Secondary Screening: Related Targets (e.g., ACAT1 vs ACAT2) Is_Potent->Secondary_Screen Yes Stop Stop: Low Potency Is_Potent->Stop No Broad_Panel Broad Off-Target Panel (e.g., Ion Channels, Kinases) Secondary_Screen->Broad_Panel Analyze_Specificity Analyze Specificity Profile Broad_Panel->Analyze_Specificity End End: Characterized Compound Analyze_Specificity->End

Caption: A generalized workflow for assessing inhibitor specificity.

Conclusion and Future Directions

This compound is a potent inhibitor of ACAT. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its isoform selectivity (ACAT1 vs. ACAT2) and its effects on a broader panel of biological targets. The comparative data presented for other ACAT inhibitors, such as Pyripyropene A, demonstrate the feasibility and importance of developing isoform-selective compounds.

Furthermore, the detailed specificity profiles of the TRPM7 inhibitors Waixenicin A and NS8593 serve as a benchmark for the rigorous characterization required to confidently use a chemical probe in complex biological systems. For OADIA to be a reliable tool for studying ACAT function, future studies should focus on:

  • Determining its IC50 values for both ACAT1 and ACAT2.

  • Screening against a panel of other enzymes involved in lipid metabolism.

  • Conducting a broad off-target screening, including a panel of common ion channels and receptors, to uncover any potential polypharmacology.

By undertaking such studies, the scientific community can gain a clearer understanding of the specificity of this compound and its suitability for targeted research in complex biological systems.

References

Reproducibility of in vivo hypocholesterolemic effects of Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

A review of established alternatives in the absence of data for Oleic Acid-2,6-diisopropylanilide.

Introduction

A comprehensive search for in vivo studies on the hypocholesterolemic effects of this compound did not yield any specific experimental data. This guide, therefore, provides a comparative analysis of three well-established classes of hypocholesterolemic agents with extensive in vivo research: Statins, Ezetimibe, and PCSK9 Inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to offer insights into the methodologies and expected outcomes in the field of cholesterol-lowering drug discovery.

Comparative Efficacy of Hypocholesterolemic Agents

The following table summarizes the in vivo effects of representative drugs from each class on plasma cholesterol levels. The data is compiled from various preclinical and clinical studies to provide a comparative overview of their efficacy.

Drug ClassRepresentative Agent(s)Animal Model(s)Dosing RegimenKey Quantitative Findings
Statins Atorvastatin, Simvastatin, RosuvastatinRodents (rats, mice), Dogs, HumansVaries by agent and study (e.g., Simvastatin: 10-100 mg/kg in mice)- Plasma total cholesterol reduction of >30%-50% in rodents and dogs.[1] - Simvastatin (20-40 mg/day) reduced LDL cholesterol and major coronary events by 34% in a 5-year human study.[2]
Cholesterol Absorption Inhibitors EzetimibeRodents, Humans10 mg/day in humans- Reduces intestinal cholesterol absorption by approximately 54%.[3][4] - Monotherapy reduces LDL-C by 15-25%.[5][6] - In combination with statins, provides an additional 21% to 30% reduction in LDL-C.[7] - Reduced LDL-C by 22% in men with primary hypercholesterolemia.[8]
PCSK9 Inhibitors Evolocumab, AlirocumabMice, Cynomolgus Monkeys, HumansVaries by agent and study- A single injection in cynomolgus monkeys reduced serum LDL-C.[9] - In APOE*3-Leiden.CETP mice, a small-molecule inhibitor (NYX-PCSK9i) showed a dose-dependent decrease in plasma total cholesterol of up to 57%.[10] - Evolocumab reduced LDL-C concentrations by 55-57% compared with placebo in long-term human studies.[11]

Experimental Protocols

A standardized approach is crucial for the reproducibility of in vivo hypocholesterolemic studies. Below are outlines of common experimental protocols.

Induction of Hypercholesterolemia in Rodent Models

A common method to induce high cholesterol in animal models is through a specialized diet. This allows for the evaluation of hypocholesterolemic agents in a controlled setting.

  • Animal Selection: Wistar or Sprague-Dawley rats, and C57BL/6J or LDLr-/- mice are commonly used.[12][13]

  • Diet Composition: A high-cholesterol diet is administered for a specified period. A common composition includes 1-2% cholesterol and 0.4-0.5% cholic acid added to the standard chow.[12][14] The duration of the diet can range from a few weeks to several months to establish a hypercholesterolemic state.[12][13]

  • Monitoring: Blood samples are collected periodically to measure total cholesterol, LDL-C, HDL-C, and triglycerides to confirm the hypercholesterolemic phenotype before the administration of test compounds.[14]

Evaluation of Therapeutic Agents

Once hypercholesterolemia is established, the test compounds are administered.

  • Drug Administration: The route of administration can be oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties.[15] Dosing can be daily or as a single dose, with a vehicle control group receiving the same treatment without the active compound.

  • Sample Collection: Blood samples are collected at specified time points during and after the treatment period to analyze the lipid profile.

  • Tissue Analysis: At the end of the study, tissues such as the liver may be harvested to analyze the expression of key proteins and genes involved in cholesterol metabolism (e.g., HMG-CoA reductase, LDL receptors).[10]

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Baseline Blood Sample Baseline Blood Sample Animal Acclimatization->Baseline Blood Sample Dietary Induction of Hypercholesterolemia Dietary Induction of Hypercholesterolemia Baseline Blood Sample->Dietary Induction of Hypercholesterolemia Randomization into Groups Randomization into Groups Dietary Induction of Hypercholesterolemia->Randomization into Groups Drug Administration (Test vs. Vehicle) Drug Administration (Test vs. Vehicle) Randomization into Groups->Drug Administration (Test vs. Vehicle) Periodic Blood Sampling Periodic Blood Sampling Drug Administration (Test vs. Vehicle)->Periodic Blood Sampling Endpoint Endpoint Drug Administration (Test vs. Vehicle)->Endpoint Lipid Profile Analysis Lipid Profile Analysis Periodic Blood Sampling->Lipid Profile Analysis Data Interpretation Data Interpretation Lipid Profile Analysis->Data Interpretation Final Blood and Tissue Collection Final Blood and Tissue Collection Endpoint->Final Blood and Tissue Collection Biochemical and Molecular Analysis Biochemical and Molecular Analysis Final Blood and Tissue Collection->Biochemical and Molecular Analysis Biochemical and Molecular Analysis->Data Interpretation

Experimental Workflow for In Vivo Hypocholesterolemic Studies.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by statins, ezetimibe, and PCSK9 inhibitors.

Statins: Inhibition of Cholesterol Synthesis

Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[16][17][18] This leads to reduced intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-C from the circulation.[2][16]

G HMG-CoA HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol LDL Receptor Upregulation LDL Receptor Upregulation Cholesterol->LDL Receptor Upregulation reduced levels lead to HMG-CoA Reductase->Mevalonate Statins Statins Statins->HMG-CoA Reductase inhibits Increased LDL-C Clearance Increased LDL-C Clearance LDL Receptor Upregulation->Increased LDL-C Clearance

Mechanism of Action of Statins.

Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[19][20] This reduces the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and subsequent reduction of plasma LDL-C.[4][19][20]

G Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Intestinal Lumen Intestinal Lumen Dietary & Biliary Cholesterol->Intestinal Lumen NPC1L1 NPC1L1 Intestinal Lumen->NPC1L1 Enterocyte Enterocyte Cholesterol Absorption Cholesterol Absorption Enterocyte->Cholesterol Absorption NPC1L1->Enterocyte mediates uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 inhibits Reduced Cholesterol to Liver Reduced Cholesterol to Liver Cholesterol Absorption->Reduced Cholesterol to Liver decreased LDL Receptor Upregulation LDL Receptor Upregulation Reduced Cholesterol to Liver->LDL Receptor Upregulation Reduced Plasma LDL-C Reduced Plasma LDL-C LDL Receptor Upregulation->Reduced Plasma LDL-C

Mechanism of Action of Ezetimibe.

PCSK9 Inhibitors: Enhancing LDL Receptor Recycling

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, targeting them for degradation.[11][21][22] PCSK9 inhibitors, typically monoclonal antibodies, bind to PCSK9 and prevent its interaction with the LDL receptor.[21][22][23] This leads to increased recycling of LDL receptors to the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.[11][21][22]

G PCSK9 PCSK9 LDL Receptor LDL Receptor PCSK9->LDL Receptor binds to LDL Receptor Degradation LDL Receptor Degradation LDL Receptor->LDL Receptor Degradation targeted for Increased LDL Receptor Recycling Increased LDL Receptor Recycling LDL Receptor->Increased LDL Receptor Recycling increased recycling of PCSK9 Inhibitor PCSK9 Inhibitor PCSK9 Inhibitor->PCSK9 inhibits Increased LDL-C Clearance Increased LDL-C Clearance Increased LDL Receptor Recycling->Increased LDL-C Clearance

Mechanism of Action of PCSK9 Inhibitors.

References

Safety Operating Guide

Prudent Disposal of Oleic Acid-2,6-diisopropylanilide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Oleic Acid-2,6-diisopropylanilide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following procedures are based on the known hazards of its constituent components, Oleic Acid and 2,6-Diisopropylaniline, and are designed to meet the highest safety standards.

It is imperative to note that all waste disposal must be conducted in strict accordance with local, state, and federal regulations. This guide serves as a baseline; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep it in its original or a clearly labeled, dedicated container.

  • Containment:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity.

    • For liquid spills, use an inert absorbent material like Chemizorb®, sand, or earth to contain the substance.[3]

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

    • Avoid allowing the substance to enter drains or waterways.[1][4][5]

  • Waste Disposal:

    • The primary method of disposal should be through an approved waste disposal plant or a licensed hazardous waste contractor.[5]

    • It is the responsibility of the waste generator to properly characterize the waste according to applicable regulations (e.g., US 40CFR262.11).[1]

    • Label the waste container clearly with the chemical name: "this compound".

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Disposal A Generate this compound Waste B Segregate into a dedicated, labeled, and sealed container A->B C Store in a cool, dry, well-ventilated area B->C D Away from incompatible materials E Arrange for pickup by licensed hazardous waste contractor C->E F Transport to an approved waste disposal facility E->F

Caption: Disposal workflow for this compound.

Key Experimental Protocols Cited

While no specific experimental protocols for the synthesis or use of this compound were found, the disposal procedures are derived from the safety data sheets of its components. The fundamental principle is to treat the compound with the caution required for both an irritant and a substance potentially harmful to aquatic life with long-lasting effects.[4]

References

Essential Safety and Logistical Information for Handling Oleic Acid-2,6-diisopropylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for Oleic Acid-2,6-diisopropylanilide (CAS No. 140112-65-8), a notable inhibitor of acyl-CoA:cholesterol acyltransferase.

Chemical Identity and Supplier Information:

Compound Name This compound
CAS Number 140112-65-8
Known Supplier Cayman Chemical
Form as Supplied A solution in methyl acetate.[1][2]

Hazard Communication:

The supplier explicitly warns that this product is for research use only and not for human or veterinary use.[1] The product information sheet from Cayman Chemical states, "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling."[2]

Given that the compound is supplied in methyl acetate, the hazards associated with the solvent must also be addressed. Methyl acetate is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table summarizes the required PPE for handling this compound in its supplied form.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes of the solution which can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the potentially hazardous compound and the solvent.[2]
Body Protection Laboratory coat or chemical-resistant apronTo protect against incidental splashes and spills.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodTo avoid inhalation of vapors from the methyl acetate solvent, which can cause respiratory irritation and dizziness.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated fire extinguisher (CO2, powder, or water spray) is readily accessible.[3]
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
  • Ground and bond the container and receiving equipment to prevent static discharge, as methyl acetate is highly flammable.[3]
  • Use only non-sparking tools.[3]

2. Donning PPE:

  • Before handling the compound, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Keep the container tightly closed when not in use.
  • Avoid contact with eyes, skin, and clothing.[2]
  • Do not ingest or inhale.[2]
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[3]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
  • Remove and properly dispose of contaminated PPE.

Emergency Procedures:

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Disposal Plan

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3]

  • Contaminated materials should be treated as hazardous waste.

  • Absorb spills with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and dispose of the contaminated material as waste.[3]

  • Do not allow the product to enter sewers or surface/ground water.[3]

Below is a visual representation of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Fire Extinguisher, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe ground_equip Ground Equipment (Prevent Static Discharge) don_ppe->ground_equip handle_chem Handle Chemical (Avoid Contact, Inhalation, Ingestion) wash_hands Wash Hands Thoroughly handle_chem->wash_hands ground_equip->handle_chem doff_ppe Doff and Dispose of PPE wash_hands->doff_ppe dispose_waste Dispose of Waste per Regulations doff_ppe->dispose_waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.